molecular formula C29H48N7O18P3S B1251529 (1-hydroxycyclohexyl)acetyl-CoA

(1-hydroxycyclohexyl)acetyl-CoA

Katalognummer: B1251529
Molekulargewicht: 907.7 g/mol
InChI-Schlüssel: PWNCFVRYBIYOCK-SVHODSNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1-hydroxycyclohexyl)acetyl-CoA is a 3-hydroxyacyl-CoA having (1-hydroxycyclohexyl)acetyl as the S-acyl group. It is functionally related to a (1-hydroxycyclohexyl)acetic acid and a coenzyme A. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C29H48N7O18P3S

Molekulargewicht

907.7 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(1-hydroxycyclohexyl)ethanethioate

InChI

InChI=1S/C29H48N7O18P3S/c1-28(2,23(40)26(41)32-9-6-18(37)31-10-11-58-19(38)12-29(42)7-4-3-5-8-29)14-51-57(48,49)54-56(46,47)50-13-17-22(53-55(43,44)45)21(39)27(52-17)36-16-35-20-24(30)33-15-34-25(20)36/h15-17,21-23,27,39-40,42H,3-14H2,1-2H3,(H,31,37)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,21-,22-,23+,27-/m1/s1

InChI-Schlüssel

PWNCFVRYBIYOCK-SVHODSNWSA-N

Isomerische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4(CCCCC4)O)O

Kanonische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4(CCCCC4)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of (1-hydroxycyclohexyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed chemical synthesis pathway for (1-hydroxycyclohexyl)acetyl-CoA, a molecule of interest for research in metabolic pathways and drug development. Due to the absence of a publicly available, direct synthesis protocol, this guide outlines a robust, multi-step approach based on established and reliable methods for acyl-CoA synthesis. The proposed pathway begins with the commercially available precursor, (1-hydroxycyclohexyl)acetic acid, and proceeds through activation and subsequent thioesterification with Coenzyme A (CoA).

Proposed Synthetic Pathway

The synthesis of this compound can be strategically divided into two primary stages: the activation of the carboxylic acid and the subsequent formation of the thioester with Coenzyme A. A critical consideration in this synthesis is the presence of a tertiary hydroxyl group on the cyclohexyl ring, which may require a protection strategy to prevent undesired side reactions during the activation step.

A plausible and efficient route is the mixed anhydride method. This method is well-documented for the synthesis of various acyl-CoA derivatives and offers good yields.[1][2]

dot

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_thioesterification Step 2: Thioesterification cluster_purification Step 3: Purification start (1-hydroxycyclohexyl)acetic acid reagent1 Isobutyl Chloroformate Triethylamine start->reagent1 intermediate Mixed Anhydride Intermediate start->intermediate Activation reagent1->intermediate reagent2 Coenzyme A (CoA-SH) intermediate->reagent2 product This compound intermediate->product Thioester Formation reagent2->product purification HPLC Purification product->purification final_product Pure this compound purification->final_product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the proposed synthesis of this compound.

Step 1: Activation of (1-hydroxycyclohexyl)acetic acid via the Mixed Anhydride Method

This procedure activates the carboxylic acid group of (1-hydroxycyclohexyl)acetic acid by converting it into a mixed anhydride, a reactive intermediate for the subsequent thioesterification.

Materials:

  • (1-hydroxycyclohexyl)acetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Isobutyl chloroformate

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Dissolve (1-hydroxycyclohexyl)acetic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) dropwise to the solution while stirring.

  • After stirring for 10 minutes, add isobutyl chloroformate (1.1 equivalents) dropwise.

  • Allow the reaction mixture to stir at 0°C for 30-60 minutes. The formation of a white precipitate of triethylammonium chloride indicates the formation of the mixed anhydride.

  • The resulting suspension containing the mixed anhydride is used directly in the next step without isolation.

Step 2: Thioesterification with Coenzyme A

The activated mixed anhydride is reacted with Coenzyme A to form the desired this compound.

Materials:

  • Coenzyme A trilithium salt

  • Aqueous sodium bicarbonate solution (e.g., 0.5 M)

  • The mixed anhydride suspension from Step 1

Procedure:

  • In a separate flask, dissolve Coenzyme A trilithium salt (0.8 equivalents) in a cold aqueous sodium bicarbonate solution.

  • Slowly add the Coenzyme A solution to the mixed anhydride suspension from Step 1 with vigorous stirring, while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by analytical HPLC if possible.

  • Once the reaction is complete, the crude product is ready for purification.

Step 3: Purification of this compound by HPLC

High-performance liquid chromatography (HPLC) is a standard and effective method for the purification of acyl-CoA derivatives.

Materials:

  • Crude reaction mixture

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: Aqueous buffer (e.g., 75 mM potassium phosphate, pH 4.9)

  • Mobile phase B: Acetonitrile

  • UV detector (monitoring at 260 nm for the adenine moiety of CoA)

Procedure:

  • Acidify the crude reaction mixture to pH ~4-5 with a suitable acid (e.g., dilute HCl).

  • Filter the mixture to remove any solid byproducts.

  • Inject the filtered solution onto the C18 HPLC column.

  • Elute the product using a gradient of mobile phase B (acetonitrile) in mobile phase A (aqueous buffer). A typical gradient might be from 5% to 50% acetonitrile over 30-40 minutes.

  • Monitor the elution at 260 nm. The peak corresponding to this compound should be collected.

  • Lyophilize the collected fractions to obtain the purified product as a white solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields reported for analogous acyl-CoA syntheses in the literature.

StepParameterExpected ValueReference
1. Activation Yield of Mixed Anhydride>90% (used in situ)General knowledge of mixed anhydride formation
2. Thioesterification Crude Yield of Acyl-CoA70-85%[1]
3. Purification Purity after HPLC>95%[1]
Overall Overall Yield60-75%Calculated from step-wise yields

Biological Context and Signaling Pathway

Acyl-CoA molecules are central intermediates in numerous metabolic pathways. Specifically, 3-hydroxyacyl-CoA derivatives are key players in the beta-oxidation of fatty acids.[3][4][5] While the specific biological role of this compound is not extensively documented, it can be hypothesized to interact with enzymes involved in fatty acid metabolism due to its structural similarity to endogenous 3-hydroxyacyl-CoAs.

The following diagram illustrates a hypothetical involvement of this compound in the fatty acid beta-oxidation pathway, where it might act as a substrate or an inhibitor of 3-hydroxyacyl-CoA dehydrogenase.

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Fatty_Acid_Oxidation cluster_inhibition Hypothetical Interaction Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle inhibitor This compound 3-Hydroxyacyl-CoA\nDehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase inhibitor->3-Hydroxyacyl-CoA\nDehydrogenase Inhibition?

Caption: Hypothetical role of this compound in fatty acid beta-oxidation.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product, confirming the successful conjugation of the (1-hydroxycyclohexyl)acetyl group to Coenzyme A.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the presence of both the (1-hydroxycyclohexyl)acetyl moiety and the Coenzyme A backbone.

  • High-Performance Liquid Chromatography (HPLC): As used in the purification step, analytical HPLC with a UV detector can confirm the purity of the final product. The retention time should be unique compared to the starting materials.

This comprehensive guide provides a robust framework for the successful synthesis, purification, and characterization of this compound for research and development purposes. The proposed methods are based on well-established chemical principles and can be adapted and optimized for specific laboratory conditions.

References

Unraveling the Role of (1-hydroxycyclohexyl)acetyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-hydroxycyclohexyl)acetyl-CoA is a putative metabolic intermediate, classified as a 3-hydroxyacyl-CoA, which suggests its involvement in the β-oxidation of fatty acids containing a cyclohexane moiety. While not a currently identified intermediate in the direct anaerobic degradation of cyclohexane carboxylate in well-studied organisms such as Rhodopseudomonas palustris and Geobacter metallireducens, its structure strongly points to a role in the catabolism of ω-cyclohexyl fatty acids. These specialized fatty acids are known to be synthesized by certain bacteria and their degradation would proceed through a modified β-oxidation pathway. This guide provides a comprehensive overview of the hypothesized biological function of this compound, detailing its likely position in a metabolic pathway, the enzymes involved, and relevant experimental protocols to facilitate further research in this area.

Introduction: The Context of Cyclohexyl-Containing Compounds in Metabolism

Cyclohexane and its derivatives are alicyclic compounds that are both naturally occurring and used in various industrial applications. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as carbon and energy sources. The anaerobic degradation of cyclohexane carboxylate, for instance, has been elucidated in several bacteria and typically involves the activation of the carboxylate to its coenzyme A (CoA) thioester, followed by a series of dehydrogenation, hydration, and ring-cleavage reactions.

While the primary pathways for cyclohexane carboxylate degradation do not feature this compound, the existence of ω-cyclohexyl fatty acids in some bacteria presents a compelling context for its biological function. These fatty acids, with a cyclohexane ring at the terminus of their acyl chain, are synthesized by certain acidophilic, thermophilic bacteria. Their degradation is hypothesized to occur via a β-oxidation pathway, analogous to that of conventional fatty acids.

Hypothesized Biological Function of this compound

Based on its chemical structure as a 3-hydroxyacyl-CoA, we propose that This compound is an intermediate in the β-oxidation of ω-cyclohexyl fatty acids. This pathway would systematically shorten the acyl chain, ultimately leading to the generation of acetyl-CoA and a cyclohexyl-containing remnant that can be further metabolized.

The central role of this compound would be as the product of the hydration of an enoyl-CoA and the substrate for a subsequent dehydrogenation reaction in the β-oxidation spiral.

Proposed Signaling Pathway: β-Oxidation of ω-Cyclohexyl Fatty Acids

The degradation of an ω-cyclohexyl fatty acid would follow the canonical steps of β-oxidation, with modifications to accommodate the cyclic moiety. The following diagram illustrates the proposed pathway leading to and from this compound.

beta_oxidation_cyclohexyl cluster_0 β-Oxidation of ω-Cyclohexyl Fatty Acid Cyclohexyl-fatty-acyl-CoA Cyclohexyl-fatty-acyl-CoA Cyclohexyl-trans-2-enoyl-CoA Cyclohexyl-trans-2-enoyl-CoA Cyclohexyl-fatty-acyl-CoA->Cyclohexyl-trans-2-enoyl-CoA Acyl-CoA Dehydrogenase (EC 1.3.8.7) 1-hydroxycyclohexyl-acetyl-CoA 1-hydroxycyclohexyl-acetyl-CoA Cyclohexyl-trans-2-enoyl-CoA->1-hydroxycyclohexyl-acetyl-CoA Enoyl-CoA Hydratase (EC 4.2.1.17) 1-ketocyclohexyl-acetyl-CoA 1-ketocyclohexyl-acetyl-CoA 1-hydroxycyclohexyl-acetyl-CoA->1-ketocyclohexyl-acetyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35) Cyclohexanoyl-CoA_Acetyl-CoA Cyclohexanoyl-CoA + Acetyl-CoA 1-ketocyclohexyl-acetyl-CoA->Cyclohexanoyl-CoA_Acetyl-CoA β-Ketoacyl-CoA Thiolase (EC 2.3.1.16)

Figure 1: Proposed β-oxidation pathway for ω-cyclohexyl fatty acids.

Key Enzymes and Quantitative Data

EnzymeEC NumberSubstrateProductCofactor(s)General Kinetic Parameters (for analogous substrates)
Acyl-CoA Dehydrogenase1.3.8.7Cyclohexyl-fatty-acyl-CoACyclohexyl-trans-2-enoyl-CoAFADKm: 1-10 µM; kcat: 1-10 s⁻¹
Enoyl-CoA Hydratase4.2.1.17Cyclohexyl-trans-2-enoyl-CoAThis compoundNoneKm: 20-100 µM; kcat: >1000 s⁻¹
3-Hydroxyacyl-CoA Dehydrogenase1.1.1.35This compound(1-ketocyclohexyl)acetyl-CoANAD⁺Km: 10-50 µM; kcat: 100-500 s⁻¹
β-Ketoacyl-CoA Thiolase2.3.1.16(1-ketocyclohexyl)acetyl-CoACyclohexanoyl-CoA + Acetyl-CoACoASHKm: 5-50 µM; kcat: 100-1000 s⁻¹

Table 1: Enzymes involved in the proposed β-oxidation of ω-cyclohexyl fatty acids and their general kinetic properties.

Experimental Protocols

To investigate the biological function of this compound, the following experimental approaches, adapted from standard methodologies for β-oxidation enzymes, can be employed.

Synthesis of Substrates

The CoA thioesters of ω-cyclohexyl fatty acids and their β-oxidation intermediates, including this compound, would need to be chemically or enzymatically synthesized for use in enzyme assays.

Enzyme Assays

This assay measures the oxidation of this compound to (1-ketocyclohexyl)acetyl-CoA, coupled to the reduction of NAD⁺.

  • Principle: The formation of NADH is monitored spectrophotometrically by the increase in absorbance at 340 nm.

  • Reagents:

    • 100 mM Potassium phosphate buffer, pH 7.0

    • 10 mM NAD⁺

    • 1 mM this compound (substrate)

    • Enzyme preparation (cell-free extract or purified enzyme)

  • Procedure:

    • In a quartz cuvette, combine buffer, NAD⁺, and the enzyme preparation.

    • Incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the substrate, this compound.

    • Immediately monitor the change in absorbance at 340 nm for 5-10 minutes.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

This assay measures the hydration of a cyclohexyl-containing enoyl-CoA to form this compound.

  • Principle: The disappearance of the double bond in the enoyl-CoA substrate is monitored by the decrease in absorbance at approximately 263 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 100 µM Cyclohexyl-trans-2-enoyl-CoA (substrate)

    • Enzyme preparation

  • Procedure:

    • In a UV-transparent cuvette, combine the buffer and substrate.

    • Record the initial absorbance at 263 nm.

    • Add the enzyme preparation to start the reaction.

    • Monitor the decrease in absorbance at 263 nm over time.

    • Calculate the activity based on the molar extinction coefficient of the enoyl-CoA substrate.

Experimental Workflow for Enzyme Characterization

The following diagram outlines a typical workflow for the purification and characterization of an enzyme suspected to be involved in the metabolism of this compound.

enzyme_characterization_workflow cluster_1 Enzyme Purification and Characterization Workflow start Bacterial Culture Grown on ω-Cyclohexyl Fatty Acid cell_lysis Cell Lysis and Preparation of Cell-Free Extract start->cell_lysis chromatography Protein Purification (e.g., Ion Exchange, Affinity) cell_lysis->chromatography sds_page SDS-PAGE Analysis of Purity chromatography->sds_page activity_assay Enzyme Activity Assay with This compound chromatography->activity_assay kinetics Determination of Kinetic Parameters (Km, Vmax) activity_assay->kinetics product_id Product Identification (e.g., HPLC, Mass Spectrometry) activity_assay->product_id characterization Biophysical Characterization (e.g., pH and Temperature Optima) kinetics->characterization

Figure 2: Workflow for characterizing enzymes acting on this compound.

Conclusion and Future Directions

The biological role of this compound is most plausibly as an intermediate in the β-oxidation of ω-cyclohexyl fatty acids. This technical guide provides a foundational framework for researchers to investigate this hypothesis. Future research should focus on identifying and isolating the enzymes responsible for the metabolism of these unique fatty acids in bacteria known to synthesize them. Characterizing the substrate specificity and kinetic parameters of these enzymes will be crucial for a complete understanding of this metabolic pathway. Furthermore, elucidating the complete degradation pathway of the cyclohexane ring following β-oxidation will provide valuable insights into the metabolic versatility of microorganisms. This knowledge could have significant implications for bioremediation, industrial biotechnology, and the development of novel antimicrobial agents targeting fatty acid metabolism.

(1-Hydroxycyclohexyl)acetyl-CoA in Enzymatic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Hydroxycyclohexyl)acetyl-CoA is a coenzyme A thioester classified as a 3-hydroxyacyl-CoA. While its direct role in specific metabolic pathways is not extensively documented in publicly available scientific literature, its structure suggests potential involvement in enzymatic reactions analogous to those in fatty acid metabolism and polyketide synthesis, particularly those involving cyclic moieties. This guide provides an in-depth overview of the hypothetical enzymatic reactions involving this compound, drawing parallels from established pathways of similar cyclic acyl-CoA derivatives. It includes potential biosynthetic and metabolic pathways, detailed experimental protocols for characterization, and quantitative data from related enzymatic systems to serve as a foundational resource for researchers in biochemistry, drug discovery, and metabolic engineering.

Hypothetical Enzymatic Involvement of this compound

Based on its chemical structure, this compound could potentially serve as a substrate or product in several classes of enzymatic reactions. The presence of a hydroxyl group at the C1 position of the cyclohexane ring and the acetyl-CoA moiety suggests it may be an intermediate in pathways involving the metabolism of cyclohexane-containing compounds.

Potential Biosynthesis

The biosynthesis of this compound could hypothetically proceed through the activation of a corresponding carboxylic acid by an acyl-CoA synthetase (or ligase).

G 1-Hydroxycyclohexylacetic acid 1-Hydroxycyclohexylacetic acid This compound This compound 1-Hydroxycyclohexylacetic acid->this compound Acyl-CoA Synthetase (ATP, CoA-SH -> AMP, PPi)

Figure 1. Proposed biosynthesis of this compound.
Potential Metabolic Fates

Once formed, this compound could be a substrate for several enzyme classes, including dehydrogenases, dehydratases, and synthases.

  • Dehydrogenation: The hydroxyl group could be oxidized by a dehydrogenase to form a keto group.

  • Dehydration: A dehydratase could act on the molecule to introduce a double bond in the cyclohexane ring.

  • Condensation Reactions: It could serve as a starter or extender unit in fatty acid or polyketide synthesis.

G cluster_main Potential Metabolic Pathways of this compound cluster_dehydrogenation Dehydrogenation cluster_dehydration Dehydration cluster_synthesis Polyketide/Fatty Acid Synthesis A This compound B (1-Oxocyclohexyl)acetyl-CoA A->B Dehydrogenase (NAD+ -> NADH) C (Cyclohexen-1-yl)acetyl-CoA A->C Dehydratase (-H2O) D Elongated Acyl Chain A->D PKS/FAS (Malonyl-CoA)

Figure 2. Hypothetical metabolic fates of this compound.

Quantitative Data from Analogous Enzymatic Systems

While specific kinetic data for enzymes acting on this compound are not available, data from enzymes that catalyze similar reactions with cyclic acyl-CoA substrates can provide a useful reference.

Enzyme ClassSubstrateKm (µM)kcat (s-1)OrganismReference
Acyl-CoA Dehydrogenase Cyclohexanecarboxyl-CoA<5-Geobacter metallireducens[1]
CoA Transferase Cyclohexanecarboxylate-2.0 (µmol min-1 mg-1)Geobacter metallireducens[1]
β-Hydroxyacyl-CoA Dehydrogenase 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA--Thauera aromatica[2]

Note: The table presents data from related enzymatic reactions to provide a comparative context. The values are not directly applicable to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to study the enzymatic reactions of this compound.

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis using an acyl-CoA synthetase.

Objective: To synthesize this compound from (1-hydroxycyclohexyl)acetic acid.

Materials:

  • (1-hydroxycyclohexyl)acetic acid

  • Coenzyme A (CoA-SH)

  • ATP

  • Acyl-CoA Synthetase (a promiscuous variant may be required)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • DTT

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 5 mM ATP, 1 mM CoA-SH, and 1 mM (1-hydroxycyclohexyl)acetic acid.

  • Initiate the reaction by adding a purified acyl-CoA synthetase to a final concentration of 1-5 µM.

  • Incubate the reaction at 30°C for 1-4 hours.

  • Monitor the reaction progress by taking aliquots at different time points and quenching with an equal volume of cold acetonitrile.

  • Centrifuge the quenched samples to precipitate the enzyme.

  • Analyze the supernatant by LC-MS/MS to detect the formation of this compound.[3][4]

  • Purify the product using solid-phase extraction or preparative HPLC.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Purification A Prepare Reaction Mixture (Buffer, MgCl2, DTT, ATP, CoA-SH, Substrate) B Add Acyl-CoA Synthetase A->B C Incubate at 30°C B->C D Quench Reaction & Centrifuge C->D E Analyze by LC-MS/MS D->E F Purify Product (HPLC/SPE) E->F

Figure 3. Workflow for the enzymatic synthesis of this compound.
Protocol 2: Dehydrogenase Activity Assay

This protocol outlines a spectrophotometric assay to measure the oxidation of this compound.

Objective: To determine if this compound is a substrate for a dehydrogenase.

Materials:

  • This compound (substrate)

  • NAD+ or NADP+ (cofactor)

  • Purified dehydrogenase enzyme

  • Tris-HCl buffer (pH 8.0-9.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 8.5), 1 mM NAD+, and 0.1-1 mM this compound.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding the dehydrogenase enzyme.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • Perform control experiments without the enzyme or without the substrate to account for background rates.

  • Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.[5]

Protocol 3: Analysis by LC-MS/MS

This protocol provides a general method for the detection and quantification of this compound.[6]

Objective: To identify and quantify this compound in biological or enzymatic samples.

Materials:

  • Sample containing this compound

  • Acetonitrile

  • Formic acid

  • HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation: Quench enzymatic reactions or extract metabolites from cells with a cold solvent mixture (e.g., acetonitrile/methanol/water). Centrifuge to remove proteins and debris.

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 10-20 minutes.

    • Flow rate: 0.2-0.4 mL/min.

    • Column temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization mode: Positive electrospray ionization (ESI+).

    • Monitor for the specific precursor ion of this compound and its characteristic fragment ions (e.g., loss of the pantetheine group).

    • Develop a Multiple Reaction Monitoring (MRM) method for quantification using a stable isotope-labeled internal standard if available.

Implications for Drug Development

The study of enzymes that metabolize cyclic acyl-CoAs like this compound could be relevant for drug development in several areas:

  • Antibiotic Development: If this molecule is an intermediate in the biosynthesis of a polyketide natural product with antimicrobial activity, the enzymes in its pathway could be targets for new antibiotics.

  • Metabolic Diseases: Understanding how such compounds are metabolized could provide insights into fatty acid metabolism and related disorders. Enzymes that process these molecules could be targets for drugs aimed at modulating lipid metabolism.

  • Biocatalysis: The enzymes that act on this compound could be valuable biocatalysts for the synthesis of specialty chemicals and pharmaceutical intermediates.

Conclusion

While direct experimental data on the enzymatic reactions of this compound is currently scarce, its chemical structure strongly suggests its potential as a substrate in several key metabolic pathways. By leveraging knowledge from analogous systems involving cyclic acyl-CoA thioesters, researchers can design and execute experiments to elucidate its biological role. The protocols and hypothetical pathways outlined in this guide provide a robust starting point for investigating the synthesis, metabolism, and enzymatic interactions of this intriguing molecule, potentially opening new avenues for research in enzymology, metabolic engineering, and drug discovery.

References

(1-Hydroxycyclohexyl)acetyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Hydroxycyclohexyl)acetyl-CoA is a synthetic acyl-coenzyme A (acyl-CoA) analog that has become available as a tool for biochemical and pharmacological research. While its existence as a naturally occurring metabolite has not been documented in publicly available scientific literature, its structure suggests a potential role as an intermediate or an inhibitor in the metabolism of xenobiotics containing a cyclohexyl moiety. This guide provides a comprehensive overview of the known properties of this compound, explores its potential biological context based on related metabolic pathways, and presents hypothetical experimental applications for its use in research.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been compiled from various chemical supplier databases. A summary of these properties is presented in Table 1.

PropertyValueSource
CAS Number 880544-92-3[1][2]
Molecular Formula C29H48N7O18P3S[1][2]
Molecular Weight 907.71 g/mol [1][2]
Classification 3-Hydroxyacyl-CoA[1][2]

Potential Biological Significance and Metabolic Context

The biological relevance of this compound is likely rooted in the metabolism of xenobiotics, particularly compounds containing a cyclohexane ring, which are common in pharmaceuticals and industrial chemicals[3]. The metabolic processing of such compounds often involves oxidation reactions catalyzed by cytochrome P450 enzymes and subsequent steps that can include the formation of acyl-CoA derivatives[4][5][6].

A key study investigating the metabolism of dodecylcyclohexane and cyclohexylacetic acid provides a plausible context for the formation of a molecule like this compound[7]. In this research, the glycine conjugate of 1-hydroxy-cyclohexylacetic acid was identified as a urinary metabolite. The study provided evidence that the hydroxylation of cyclohexylacetic acid at the 1-position is a mitochondrial process that requires the activation of cyclohexylacetic acid to its acyl-CoA form. This hydroxylation is thought to occur as a consequence of a blockage in the β-oxidation pathway, where the bulky cyclohexane ring hinders the action of hydroxyacyl-CoA dehydrogenase[7].

Based on this, a hypothetical metabolic pathway leading to the formation of this compound from a xenobiotic precursor is proposed below.

Metabolism_of_Cyclohexyl_Containing_Xenobiotic Xenobiotic Cyclohexyl-containing Xenobiotic Cyclohexylacetic_Acid Cyclohexylacetic Acid Xenobiotic->Cyclohexylacetic_Acid Oxidation Cyclohexylacetyl_CoA Cyclohexylacetyl-CoA Cyclohexylacetic_Acid->Cyclohexylacetyl_CoA Acyl-CoA Synthetase One_Hydroxycyclohexylacetyl_CoA This compound Cyclohexylacetyl_CoA->One_Hydroxycyclohexylacetyl_CoA Mitochondrial Hydroxylation (β-oxidation blockage) Metabolites Further Metabolites One_Hydroxycyclohexylacetyl_CoA->Metabolites Further Metabolism

Figure 1: Hypothetical metabolic pathway for the formation of this compound.

Hypothetical Experimental Applications

Given its structure as a 3-hydroxyacyl-CoA analog, this compound could be a valuable tool for investigating enzymes involved in fatty acid metabolism, such as 3-hydroxyacyl-CoA dehydrogenases (HADs)[8][9][10]. These enzymes catalyze the oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, a crucial step in β-oxidation[11][12]. The bulky cyclohexyl group at the 3-position may make this compound a substrate, an inhibitor, or a specific probe for these enzymes.

Investigating the Inhibitory Potential on 3-Hydroxyacyl-CoA Dehydrogenase

A key research question would be to determine if this compound acts as an inhibitor of a specific 3-hydroxyacyl-CoA dehydrogenase. Below is a detailed experimental protocol to investigate this hypothesis.

Objective: To determine the inhibitory effect and kinetics of this compound on a purified 3-hydroxyacyl-CoA dehydrogenase (e.g., human short-chain 3-hydroxyacyl-CoA dehydrogenase, SCHAD).

Materials:

  • Purified recombinant human SCHAD

  • (S)-3-hydroxybutyryl-CoA (substrate)

  • NAD+ (cofactor)

  • This compound (potential inhibitor)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture in a microplate well containing Tris-HCl buffer, NAD+, and varying concentrations of the substrate, (S)-3-hydroxybutyryl-CoA.

    • Initiate the reaction by adding a fixed concentration of SCHAD.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Repeat for a range of substrate concentrations to determine the Michaelis-Menten kinetics (Km and Vmax) of the enzyme for its natural substrate.

  • Inhibition Assay:

    • Perform the enzyme activity assay as described above, but in the presence of several fixed concentrations of this compound.

    • For each inhibitor concentration, vary the substrate concentration to generate a full kinetic dataset.

    • Include a control with no inhibitor.

  • Data Analysis:

    • Plot the initial velocities against substrate concentrations for each inhibitor concentration.

    • Use non-linear regression to fit the data to Michaelis-Menten models for different types of inhibition (competitive, non-competitive, uncompetitive).

    • Alternatively, use a Lineweaver-Burk plot to visualize the type of inhibition.

    • Determine the inhibition constant (Ki) for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (SCHAD) - Substrate (3-hydroxybutyryl-CoA) - Cofactor (NAD+) - Inhibitor (this compound) - Buffer MM_Kinetics Determine Baseline Michaelis-Menten Kinetics (No Inhibitor) Reagents->MM_Kinetics Inhibition_Assay Perform Inhibition Assay (Varying Substrate and Inhibitor Concentrations) Reagents->Inhibition_Assay Spectro Monitor NADH Production (Absorbance at 340 nm) MM_Kinetics->Spectro Inhibition_Assay->Spectro Calc_V0 Calculate Initial Velocities (V₀) Spectro->Calc_V0 Plotting Plot Data (e.g., Lineweaver-Burk) Calc_V0->Plotting Determine_Ki Determine Inhibition Type and Calculate Ki Plotting->Determine_Ki

Figure 2: Workflow for determining the inhibitory kinetics of this compound.

Conclusion

This compound is a commercially available synthetic molecule with potential applications in the study of acyl-CoA metabolism. While its discovery and history are not documented in the context of a natural product, its chemical structure points to its utility as a research tool, particularly for investigating the metabolism of xenobiotics with cyclohexyl groups and for probing the active sites of enzymes like 3-hydroxyacyl-CoA dehydrogenases. The experimental framework provided in this guide offers a starting point for researchers to explore the biochemical properties and potential pharmacological effects of this compound. Future studies could involve its use in cell-based assays to understand its effects on fatty acid oxidation in a more physiological context or in structural biology studies to elucidate its binding mode to target enzymes.

References

An In-depth Technical Guide to (1-hydroxycyclohexyl)acetyl-CoA: Properties, Experimental Protocols, and Metabolic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-hydroxycyclohexyl)acetyl-CoA is a coenzyme A derivative characterized by a 1-hydroxycyclohexyl group attached to the acetyl moiety. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known and predicted physicochemical properties. Furthermore, it details generalized experimental protocols for the synthesis, purification, and analysis of acyl-CoA derivatives, which can be adapted for this compound. Finally, this document explores the potential metabolic significance of this molecule by drawing parallels with the well-established pathways of branched-chain amino acid catabolism, a major source of diverse acyl-CoA species in cellular metabolism.

Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively documented. However, based on its chemical structure and data from chemical suppliers and databases, the following properties can be summarized. Predicted values from computational models are also included to provide a more complete picture.

PropertyValueSource
Molecular Formula C29H48N7O18P3SMedChemExpress[1]
Molecular Weight 907.71 g/mol MedChemExpress[1]
CAS Number 880544-92-3MedChemExpress[1]
Monoisotopic Mass 907.1989 DaPubChem
Predicted XlogP -4.2PubChem
Appearance Not available (likely a white or off-white solid)N/A
Solubility Soluble in water and aqueous buffersGeneral knowledge of CoA derivatives
Stability Thioester bond is susceptible to hydrolysis, especially at non-neutral pH. Should be stored under recommended conditions, typically frozen in aqueous buffers.General knowledge of acyl-CoAs

Predicted Collision Cross Section (CCS) Values (Ų) Calculated using CCSbase

Adductm/zPredicted CCS (Ų)
[M+H]+908.20618260.5
[M+Na]+930.18812264.9
[M-H]-906.19162259.8
[M+NH4]+925.23272261.2
[M+K]+946.16206259.0
[M+H-H2O]+890.19616243.5
[M+HCOO]-952.19710262.3
[M+CH3COO]-966.21275265.5
[M+Na-2H]-928.17357265.2
[M]+907.19835261.5
[M]-907.19945261.5

Experimental Protocols

Due to the lack of specific published methods for this compound, this section provides detailed, generalized protocols for the synthesis of a potential precursor and the analysis of acyl-CoA compounds. These can serve as a starting point for researchers.

Synthesis of a Precursor: 1-Hydroxycyclohexyl Phenyl Ketone

A potential synthetic route to this compound could involve the synthesis of a precursor like 1-hydroxycyclohexyl phenyl ketone, followed by further modifications. A common method for synthesizing this precursor is the Friedel-Crafts acylation followed by hydrolysis.

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride or phosphorus trichloride

  • Benzene

  • Anhydrous aluminum chloride (AlCl3)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents (e.g., diethyl ether, petroleum ether)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Acylation of Cyclohexanecarboxylic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexanecarboxylic acid.

    • Slowly add thionyl chloride or phosphorus trichloride while stirring. The weight ratio of cyclohexanecarboxylic acid to phosphorus trichloride is typically around 2:1.

    • Heat the mixture to approximately 60°C for at least 4 hours to form cyclohexanecarbonyl chloride.

    • After the reaction, allow the mixture to cool and separate the inorganic layer.

  • Friedel-Crafts Reaction:

    • In a separate reaction vessel cooled in an ice bath, add benzene and anhydrous aluminum chloride. A typical weight ratio of benzene to aluminum chloride to cyclohexanecarbonyl chloride is 9:3:3.26.

    • Slowly add the cyclohexanecarbonyl chloride from the previous step to the benzene/AlCl3 mixture, maintaining a low temperature (e.g., below 10°C).

    • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 15°C) for several hours.

    • Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent like diethyl ether.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sulfate.

    • Evaporate the solvent to obtain crude cyclohexyl phenyl ketone.

  • Hydroxylation and Hydrolysis:

    • The crude cyclohexyl phenyl ketone can be chlorinated and subsequently hydrolyzed to form 1-hydroxycyclohexyl phenyl ketone.

    • Alternatively, direct hydroxylation methods can be explored.

    • For hydrolysis of a chlorinated intermediate, treat the compound with an aqueous solution of sodium hydroxide.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

    • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the 1-hydroxycyclohexyl phenyl ketone by recrystallization or column chromatography.

General Protocol for Analysis of Acyl-CoA Derivatives by HPLC-UV

This method allows for the simultaneous determination of various acyl-CoA species.

Materials:

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate buffer (pH adjusted)

  • Acyl-CoA standards

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation (from biological tissue):

    • Homogenize the frozen tissue sample in a cold solution of perchloric acid (e.g., 6% w/v).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to precipitate proteins.

    • Carefully collect the supernatant.

    • Neutralize the supernatant by adding a solution of potassium carbonate to precipitate the perchlorate.

    • Centrifuge again to remove the potassium perchlorate precipitate.

    • The resulting supernatant contains the acyl-CoA extracts and can be stored at -80°C until analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions. A common mobile phase system consists of a gradient of potassium phosphate buffer and acetonitrile.

    • Inject a known volume of the sample extract or standard solution onto the column.

    • Run a gradient elution to separate the different acyl-CoA species. For example, a linear gradient from a lower to a higher concentration of acetonitrile.

    • Detect the eluting compounds using a UV detector, typically at a wavelength of 254 nm or 260 nm.

    • Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards.

Potential Metabolic Context and Signaling Pathways

Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, its structure as a branched-chain acyl-CoA derivative suggests a potential role in cellular metabolism, particularly in pathways related to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.

BCAA catabolism is a multi-step process that generates a variety of acyl-CoA intermediates, which can then enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of lipids and ketone bodies.

Below is a generalized diagram illustrating the catabolism of BCAAs and the potential integration point for a compound like this compound.

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids cluster_Metabolism Cellular Metabolism BCAA Leucine, Isoleucine, Valine BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination (BCAT) AcylCoA Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA, Propionyl-CoA) BCKA->AcylCoA Oxidative Decarboxylation (BCKDH complex) AcetylCoA Acetyl-CoA AcylCoA->AcetylCoA Hypothetical_AcylCoA This compound Hypothetical_AcylCoA->AcetylCoA Potential Conversion TCA TCA Cycle AcetylCoA->TCA FA_Synthesis Fatty Acid Synthesis AcetylCoA->FA_Synthesis Ketogenesis Ketogenesis AcetylCoA->Ketogenesis

Caption: Generalized pathway of BCAA catabolism and potential metabolic fate of this compound.

This diagram illustrates that BCAAs are first transaminated to their corresponding α-keto acids, which are then oxidatively decarboxylated to form various branched-chain acyl-CoA derivatives. These acyl-CoAs are further metabolized to acetyl-CoA or other intermediates that fuel central metabolic pathways. It is plausible that this compound, if formed in the cell, could be similarly processed and integrated into these core metabolic routes.

Experimental Workflow for Investigating Metabolic Fate

To elucidate the specific metabolic role of this compound, a series of experiments could be designed as outlined in the workflow below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_incubation Cellular Incubation cluster_analysis Metabolite Analysis synthesis Synthesize this compound purification Purify via HPLC synthesis->purification cell_culture Incubate with cell lines (e.g., hepatocytes) purification->cell_culture extraction Extract intracellular metabolites cell_culture->extraction lcms LC-MS/MS analysis extraction->lcms pathway_analysis Metabolic pathway analysis lcms->pathway_analysis

Caption: Proposed experimental workflow to determine the metabolic fate of this compound.

This workflow involves the chemical or enzymatic synthesis of the target molecule, followed by incubation with relevant cell types. Subsequent analysis of intracellular metabolites using sensitive techniques like LC-MS/MS would allow for the identification of downstream metabolic products and the elucidation of the enzymatic pathways involved in its transformation.

Conclusion

This compound represents an interesting, yet understudied, acyl-CoA derivative. While a complete physicochemical and biological profile is yet to be established, this guide provides a foundational understanding based on available data and analogies to related compounds. The provided experimental protocols offer a starting point for researchers aiming to synthesize and analyze this molecule. Furthermore, the proposed metabolic context within the framework of BCAA catabolism opens avenues for future research into its potential physiological and pathological roles. Further investigation is warranted to fully characterize this compound and its significance in cellular metabolism and signaling.

References

(1-Hydroxycyclohexyl)acetyl-CoA: A Putative Metabolic Intermediate in Anaerobic Alicyclic Compound Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical role and potential significance of (1-hydroxycyclohexyl)acetyl-CoA as a metabolic intermediate in the anaerobic degradation of alicyclic compounds. Drawing upon established principles of anaerobic metabolism and evidence from related pathways, this document provides a framework for investigating this novel CoA-activated species.

Introduction

The anaerobic microbial degradation of cyclic and aromatic compounds is a critical component of global carbon cycling and bioremediation processes.[1][2] These pathways are characterized by the activation of inert substrates to coenzyme A (CoA) thioesters, followed by a series of enzymatic reactions to break down the cyclic structure.[3][4] A central theme in the anaerobic catabolism of aromatic compounds is the benzoyl-CoA pathway, which involves the reduction of the aromatic ring to alicyclic intermediates.[4][5] The degradation of alicyclic compounds, such as cyclohexane and its derivatives, often converges with these pathways.[6][7]

While significant progress has been made in elucidating these metabolic routes, the precise nature of all intermediates remains an active area of research. This guide focuses on the hypothesized role of this compound, a putative intermediate in the β-oxidation of cyclohexyl-substituted fatty acids or related alicyclic compounds. Its formation would represent a key hydroxylation step, facilitating further degradation of the saturated ring structure.

Proposed Metabolic Pathway

Based on analogous steps in known anaerobic degradation pathways, particularly the β-oxidation of fatty acids and the catabolism of naphthalene, we propose a hypothetical pathway for the metabolism of a cyclohexyl-substituted acetyl-CoA. In this pathway, this compound serves as a key intermediate.

The proposed pathway begins with the activation of a cyclohexyl-containing carboxylic acid to its corresponding CoA thioester. Following an initial dehydrogenation, a hydration step would introduce a hydroxyl group to the cyclohexane ring, forming this compound. This intermediate would then undergo further oxidation and eventual ring cleavage.

Proposed Metabolic Pathway of this compound cluster_0 Activation and β-Oxidation-like Cascade A Cyclohexylacetyl-CoA B Cyclohex-1-enoyl-CoA A->B Acyl-CoA Dehydrogenase C This compound B->C Enoyl-CoA Hydratase D (1-Oxocyclohexyl)acetyl-CoA C->D Hydroxyacyl-CoA Dehydrogenase E Ring Cleavage Products D->E Thiolase (Ring Cleavage) Experimental Workflow for Acyl-CoA Analysis cluster_1 Sample Preparation cluster_2 Analysis Harvest Cell Harvesting (Centrifugation) Extract Extraction & Lysis (Cold Buffer) Harvest->Extract Purify Purification & Concentration (SPE) Extract->Purify Reconstitute Reconstitution Purify->Reconstitute LC LC Separation (Reverse Phase) Reconstitute->LC Injection MS MS/MS Detection (High Resolution) LC->MS Data Data Analysis (Identification & Quantification) MS->Data

References

The Emerging Role of (1-hydroxycyclohexyl)acetyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-hydroxycyclohexyl)acetyl-CoA is a coenzyme A derivative classified as a 3-hydroxyacyl-CoA. While direct, extensive research on the specific roles of this compound in cellular metabolism is nascent, its structural similarity to key intermediates in the degradation of alicyclic compounds suggests a plausible involvement in xenobiotic and natural product metabolism. This technical guide consolidates the current understanding of the metabolic pathways likely to involve this compound, drawing parallels from the well-documented anaerobic and aerobic degradation of cyclohexane derivatives. The focus will be on the enzymatic reactions and pathways that structurally accommodate this molecule, providing a framework for future research and potential applications in drug development and bioremediation.

Core Metabolic Pathway: Beta-Oxidation of Cyclohexanecarboxylic Acid

The primary metabolic fate of cyclohexanecarboxylic acid, a common structural motif in various natural and synthetic compounds, proceeds through a pathway analogous to the beta-oxidation of fatty acids. This process facilitates the breakdown of the cyclohexane ring structure for entry into central metabolism. Several key enzymatic steps have been elucidated, primarily in microbial systems.

The metabolism of cyclohexanecarboxylic acid is initiated by its activation to a coenzyme A thioester, cyclohexanecarboxyl-CoA. This activation is a prerequisite for subsequent enzymatic modifications. Following activation, the molecule undergoes a series of dehydrogenation, hydration, and oxidation steps.[1]

Key Enzymes in the Beta-Oxidation of Cyclohexanecarboxylic Acid

The following table summarizes the key enzymes involved in the initial stages of cyclohexanecarboxylic acid degradation, their functions, and their potential relevance to the metabolism of this compound.

EnzymeFunctionEC NumberRelevance to this compound
Cyclohexanecarboxyl-CoA Synthetase (Ligase)Activates cyclohexanecarboxylic acid to cyclohexanecarboxyl-CoA by ligating it to Coenzyme A, an ATP-dependent reaction. This is the initial committed step for entry into the degradation pathway.6.2.1.-While not directly acting on this compound, this enzyme is crucial for producing the initial substrate for the pathway. The presence of a hydroxyl group on the cyclohexane ring might influence the substrate specificity of this enzyme or necessitate a different activation enzyme.
Cyclohexanecarboxyl-CoA DehydrogenaseCatalyzes the α,β-dehydrogenation of cyclohexanecarboxyl-CoA to form cyclohex-1-ene-1-carboxyl-CoA. This introduces a double bond into the cyclohexane ring.[1]1.3.99.-This enzyme creates the substrate for the subsequent hydration step. The position of the hydroxyl group in this compound is critical. If the hydroxyl is at the C1 position, it would prevent the typical α,β-dehydrogenation.
1-Cyclohexenecarboxyl-CoA HydrataseHydrates the double bond of cyclohex-1-ene-1-carboxyl-CoA to form 2-hydroxycyclohexanecarboxyl-CoA.[1]4.2.1.-This step introduces a hydroxyl group, a key feature of this compound. The product, 2-hydroxycyclohexanecarboxyl-CoA, is structurally very similar to the hypothetical precursor of this compound.
trans-2-Hydroxycyclohexanecarboxyl-CoA DehydrogenaseOxidizes the hydroxyl group of 2-hydroxycyclohexanecarboxyl-CoA to a keto group, forming 2-ketocyclohexanecarboxyl-CoA.[1]1.1.1.-This enzyme acts on a hydroxylated cyclohexyl-CoA derivative. A similar dehydrogenase could potentially act on this compound, or an isomerase could shift the position of the hydroxyl group to make it a suitable substrate for a known dehydrogenase. The "3-hydroxyacyl-CoA" classification of this compound suggests the hydroxyl group is on the beta-carbon relative to the thioester group.

Signaling Pathways and Logical Relationships

The degradation of cyclohexane derivatives is a catabolic pathway aimed at funneling carbon skeletons into the central metabolism, such as the Krebs cycle. The regulation of this pathway is likely tied to the availability of the substrate and the overall energy status of the cell.

Below is a logical diagram illustrating the proposed metabolic flow for the degradation of cyclohexanecarboxylic acid, highlighting the potential entry point for a molecule like this compound.

Beta_Oxidation_Pathway cluster_activation Activation cluster_beta_oxidation Beta-Oxidation-like Steps cluster_potential_role Potential Role of this compound CHC Cyclohexanecarboxylic Acid CHCCoA Cyclohexanecarboxyl-CoA CHC->CHCCoA Cyclohexanecarboxyl-CoA Synthetase (ATP, CoA-SH) CHCCoA_node Cyclohexanecarboxyl-CoA C1ECoA Cyclohex-1-ene-1-carboxyl-CoA CHCCoA_node->C1ECoA Cyclohexanecarboxyl-CoA Dehydrogenase HCCA 2-Hydroxycyclohexanecarboxyl-CoA C1ECoA->HCCA 1-Cyclohexenecarboxyl-CoA Hydratase (H2O) KCCA 2-Ketocyclohexanecarboxyl-CoA HCCA->KCCA trans-2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (NAD+) RingCleavage Ring Cleavage Products (e.g., Pimelyl-CoA) KCCA->RingCleavage Further Metabolism HCHACoA This compound HCHACoA->KCCA Hypothetical Dehydrogenase HCCA_alt Hypothetical Precursor (e.g., from an alternative hydration or isomerization) HCCA_alt->HCHACoA

Fig. 1: Proposed beta-oxidation pathway for cyclohexanecarboxylic acid.

Experimental Protocols

Detailed experimental protocols for studying enzymes involved in cyclohexane derivative metabolism can be adapted from standard enzymology techniques. Below are generalized methodologies for key experimental assays.

Enzyme Assays

1. Cyclohexanecarboxyl-CoA Synthetase Activity Assay:

  • Principle: The activity can be measured by monitoring the consumption of ATP or the formation of AMP and pyrophosphate. A coupled spectrophotometric assay can be used where the production of AMP is linked to the oxidation of NADH.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 10 mM MgCl₂

    • 2 mM ATP

    • 0.5 mM Coenzyme A

    • 5 mM Cyclohexanecarboxylic acid

    • Coupling enzymes (myokinase, pyruvate kinase, lactate dehydrogenase)

    • 0.2 mM NADH

  • Procedure: The reaction is initiated by the addition of the cell extract or purified enzyme. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

2. Dehydrogenase Activity Assays (Spectrophotometric):

  • Principle: The activity of cyclohexanecarboxyl-CoA dehydrogenase and trans-2-hydroxycyclohexanecarboxyl-CoA dehydrogenase can be measured by monitoring the reduction of an artificial electron acceptor or the production of NADH, respectively.

  • Reaction Mixture (for Dehydrogenase):

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 0.1 mM Phenazine methosulfate (electron acceptor)

    • 2.5 mM Dichlorophenolindophenol (DCPIP)

    • 0.2 mM Substrate (Cyclohexanecarboxyl-CoA or 2-Hydroxycyclohexanecarboxyl-CoA)

  • Procedure: The reaction is started by adding the enzyme, and the rate of DCPIP reduction is measured by the decrease in absorbance at 600 nm. For NAD⁺-dependent dehydrogenases, the increase in absorbance at 340 nm due to NADH formation is monitored.

Experimental Workflow for Metabolite Identification

The identification of novel metabolites such as this compound in a biological system would follow a standard metabolomics workflow.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Analysis Culture Bacterial Culture grown on Cyclohexane Derivative Quenching Metabolic Quenching (e.g., with cold methanol) Culture->Quenching Extraction Metabolite Extraction (e.g., using chloroform/methanol/water) Quenching->Extraction LCMS LC-MS/MS Analysis (Liquid Chromatography- Tandem Mass Spectrometry) Extraction->LCMS GCMS GC-MS Analysis (Gas Chromatography- Mass Spectrometry) Extraction->GCMS Peak Peak Detection and Alignment LCMS->Peak GCMS->Peak DB Database Searching (e.g., METLIN, KEGG) Peak->DB ID Metabolite Identification and Annotation DB->ID

Fig. 2: A typical workflow for identifying metabolites in microbial cultures.

Potential Role and Future Directions

The classification of this compound as a 3-hydroxyacyl-CoA is significant. In fatty acid beta-oxidation, 3-hydroxyacyl-CoA intermediates are substrates for dehydrogenases that form 3-ketoacyl-CoA. It is therefore plausible that this compound is an intermediate in a modified beta-oxidation pathway for a substituted cyclohexyl-containing molecule.

Hypothesized Roles:

  • Intermediate in the degradation of hydroxylated cyclohexane derivatives: If the starting substrate is already hydroxylated, the metabolic pathway might differ from the classical beta-oxidation of cyclohexanecarboxylic acid. This compound could be a direct intermediate in such a pathway.

  • Product of an alternative hydration or isomerization: The hydration of a double bond in a cyclohexenyl-CoA derivative by a different hydratase could lead to the formation of a 1-hydroxy isomer. Alternatively, an isomerase could reposition the hydroxyl group of 2-hydroxycyclohexanecarboxyl-CoA.

  • A dead-end metabolite or a product of a detoxification pathway: In some cases, unusual metabolites are formed as byproducts or as part of a detoxification process to handle xenobiotic compounds.

Future Research:

  • Enzyme discovery and characterization: Screening for novel hydratases, isomerases, and dehydrogenases from organisms capable of degrading cyclohexane derivatives could reveal the enzymatic machinery responsible for the synthesis and metabolism of this compound.

  • Metabolomic studies: Targeted and untargeted metabolomic analyses of microorganisms grown on various cyclohexane-containing compounds are needed to confirm the in vivo presence of this compound.

  • Synthetic biology applications: Understanding the enzymes that produce and consume this compound could enable the engineering of novel biosynthetic pathways for the production of specialty chemicals.

Conclusion

While direct evidence for the metabolic role of this compound is currently limited, its structure strongly suggests its participation in the beta-oxidation-like degradation of cyclohexane-containing compounds. By studying the well-established pathways for cyclohexanecarboxylic acid metabolism, researchers can formulate testable hypotheses about the origin and fate of this molecule. Further investigation into the enzymology and metabolic context of this compound holds the potential to uncover novel biochemical reactions and expand our understanding of the metabolic versatility of microorganisms. This knowledge could be instrumental in developing new strategies for bioremediation and the biocatalytic production of valuable chemicals.

References

Unveiling the Enzymatic Machinery: A Technical Guide to (1-hydroxycyclohexyl)acetyl-CoA Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the enzymes known to utilize (1-hydroxycyclohexyl)acetyl-CoA, a key intermediate in the microbial degradation of alicyclic compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microbial metabolism, enzyme kinetics, and the discovery of novel biocatalysts.

Executive Summary

The primary enzyme identified to date that directly acts upon this compound is (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase . This enzyme plays a pivotal role in the metabolic pathway of cyclohexaneacetic acid in certain microorganisms, such as Arthrobacter sp. strain CA1. It catalyzes the cleavage of this compound to yield acetyl-CoA and cyclohexanone. This guide delves into the known characteristics of this lyase, including its metabolic context, and provides detailed experimental protocols for its study.

Introduction

The microbial metabolism of alicyclic and aromatic compounds is a rich source of novel enzymes with potential applications in bioremediation, biocatalysis, and synthetic biology. Understanding the enzymes that process intermediates like this compound is crucial for harnessing these metabolic pathways. This guide focuses on summarizing the current knowledge of enzymes that recognize this specific substrate, with a particular emphasis on (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase from Arthrobacter sp. strain CA1.

Identified Enzyme and Metabolic Pathway

The sole enzyme definitively shown to utilize this compound is (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase (EC 4.1.3.35).[1]

This enzyme is a key component of the metabolic pathway for cyclohexaneacetic acid in Arthrobacter sp. strain CA1. The pathway involves the initial activation of cyclohexaneacetate to its coenzyme A thioester, followed by a series of β-oxidation-like reactions. The formation of the tertiary alcohol, this compound, blocks further β-oxidation. The lyase then resolves this blockage by cleaving the molecule into acetyl-CoA and cyclohexanone. The resulting cyclohexanone can then be further metabolized.

The overall reaction catalyzed by (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase is:

This compound ⇌ acetyl-CoA + cyclohexanone

Below is a diagram illustrating the metabolic context of this enzyme.

Metabolic_Pathway cluster_pathway Cyclohexaneacetic Acid Degradation Pathway in Arthrobacter sp. CA1 Cyclohexaneacetic_acid Cyclohexaneacetic acid Cyclohexaneacetyl_CoA Cyclohexaneacetyl-CoA Cyclohexaneacetic_acid->Cyclohexaneacetyl_CoA CoA activation Oxidation_Hydration β-Oxidation steps (Oxidation, Hydration) Cyclohexaneacetyl_CoA->Oxidation_Hydration Substrate This compound Oxidation_Hydration->Substrate Enzyme This compound lyase Substrate->Enzyme Product1 Acetyl-CoA Enzyme->Product1 Product2 Cyclohexanone Enzyme->Product2 Further_Metabolism Further Metabolism Product2->Further_Metabolism

Figure 1: Metabolic pathway of cyclohexaneacetic acid degradation.

Quantitative Data

Table 1: Summary of Enzyme Information

Enzyme NameEC NumberSource OrganismSubstrateProducts
(1-hydroxycyclohexan-1-yl)acetyl-CoA lyase4.1.3.35Arthrobacter sp. strain CA1This compoundAcetyl-CoA and Cyclohexanone

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of enzymes involved in similar metabolic pathways and can be adapted for the study of (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase.

Enzyme Assay for (1-hydroxycyclohexan-1-yl)acetyl-CoA Lyase

This assay measures the formation of acetyl-CoA, one of the products of the lyase reaction.

Principle:

The acetyl-CoA produced is quantified using a coupled enzyme assay with phosphotransacetylase, which converts acetyl-CoA and phosphate to acetyl-phosphate and CoASH. The CoASH produced can then be measured spectrophotometrically by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product (5-thio-2-nitrobenzoate) that absorbs at 412 nm.

Reagents:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • This compound (substrate)

  • Potassium phosphate (100 mM)

  • Phosphotransacetylase (from Bacillus subtilis)

  • DTNB solution (10 mM in 50 mM Tris-HCl, pH 7.5)

  • Cell-free extract or purified enzyme solution

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), a suitable concentration of this compound (e.g., in the range of 0.1 to 1 mM), and 100 mM potassium phosphate.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the cell-free extract or purified (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase.

  • At timed intervals, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a denaturing agent like perchloric acid, followed by neutralization).

  • To a fresh cuvette, add the stopped reaction aliquot, an excess of phosphotransacetylase, and DTNB solution.

  • Monitor the increase in absorbance at 412 nm using a spectrophotometer.

  • Calculate the rate of acetyl-CoA formation based on the molar extinction coefficient of 5-thio-2-nitrobenzoate (14,150 M⁻¹cm⁻¹).

Workflow Diagram:

Assay_Workflow cluster_workflow Enzyme Assay Workflow Step1 Prepare Reaction Mixture (Buffer, Substrate, Phosphate) Step2 Equilibrate Temperature Step1->Step2 Step3 Initiate Reaction (Add Enzyme) Step2->Step3 Step4 Take and Stop Aliquots at Timed Intervals Step3->Step4 Step5 Couple to Secondary Reaction (Phosphotransacetylase, DTNB) Step4->Step5 Step6 Measure Absorbance at 412 nm Step5->Step6 Step7 Calculate Acetyl-CoA Concentration Step6->Step7

Figure 2: Workflow for the coupled enzyme assay.
Purification of (1-hydroxycyclohexan-1-yl)acetyl-CoA Lyase

A general protocol for the purification of this enzyme from Arthrobacter sp. strain CA1 would typically involve the following steps:

  • Cell Culture and Harvest: Grow Arthrobacter sp. strain CA1 in a mineral salts medium with cyclohexaneacetic acid as the sole carbon source to induce the expression of the enzyme. Harvest the cells in the late exponential phase by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors) and lyse the cells using methods such as sonication or French press.

  • Clarification: Centrifuge the cell lysate at high speed to remove cell debris and obtain a cell-free extract.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the cell-free extract by the gradual addition of solid ammonium sulfate. Collect the protein fraction that contains the lyase activity.

  • Chromatography: Subject the active protein fraction to a series of chromatographic steps for further purification. This may include:

    • Ion-exchange chromatography (e.g., DEAE-cellulose or Q-Sepharose) to separate proteins based on charge.

    • Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose) to separate proteins based on hydrophobicity.

    • Gel filtration chromatography (e.g., Sephacryl S-200) to separate proteins based on size.

  • Purity Assessment: Monitor the purity of the enzyme at each step using SDS-PAGE. The final preparation should ideally show a single protein band.

Future Directions

The field would greatly benefit from further research into (1-hydroxycyclohexan-1-yl)acetyl-CoA lyase. Key areas for future investigation include:

  • Cloning and Heterologous Expression: Cloning the gene encoding this lyase would enable its overexpression and facilitate large-scale production for detailed characterization and potential industrial applications.

  • Detailed Kinetic Characterization: Determining the K_m, V_max, and k_cat values for the enzyme with its native substrate and potential alternative substrates would provide a deeper understanding of its catalytic mechanism and efficiency.

  • Structural Biology: Solving the three-dimensional structure of the enzyme would provide invaluable insights into its active site architecture and substrate specificity, guiding protein engineering efforts.

  • Biocatalytic Applications: Exploring the potential of this lyase as a biocatalyst for the synthesis of valuable chemicals, leveraging its ability to form or break C-C bonds.

Conclusion

(1-hydroxycyclohexan-1-yl)acetyl-CoA lyase represents a fascinating example of microbial enzymatic machinery for the degradation of alicyclic compounds. While its existence and function have been established, a wealth of information regarding its biochemical and structural properties remains to be uncovered. This guide provides a foundational understanding of this enzyme and a framework for its further investigation, which promises to yield valuable insights for both fundamental and applied science.

References

The Prospect of (1-hydroxycyclohexyl)acetyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the chemistry, potential biosynthesis, and analytical methodologies surrounding (1-hydroxycyclohexyl)acetyl-CoA. While current scientific literature does not support the natural occurrence of this molecule, its structural similarity to known metabolic intermediates in anaerobic microbial pathways suggests plausible routes for its synthetic generation and potential biological activity. This document provides a comprehensive overview for researchers interested in exploring this novel acyl-CoA derivative.

Introduction: A Hypothetical Intermediate

This compound is a thioester of coenzyme A. Although commercially available for research purposes, there is no evidence to date of its isolation from a natural source. Its core structure, a hydroxylated cyclohexane ring attached to an acetyl-CoA moiety, bears resemblance to intermediates in the anaerobic degradation of aromatic compounds, particularly the metabolism of cyclohexanecarboxylic acid by bacteria such as Rhodopseudomonas palustris and Geobacter metallireducens.[1][2][3][4] These pathways involve the activation of a carboxyl group on a cyclohexane ring to its corresponding CoA thioester.

This guide will explore:

  • A plausible biosynthetic pathway for this compound based on known enzymatic reactions.

  • Protocols for the potential chemical and enzymatic synthesis of this compound.

  • Detailed methodologies for its detection and quantification.

Proposed Biosynthetic Pathway

A hypothetical pathway for the formation of this compound can be postulated based on the known metabolism of cyclohexanecarboxylic acid. The key steps would likely involve the activation of a precursor acid to its CoA ester, followed by hydroxylation.

A plausible enzymatic route could start from cyclohexylacetic acid. The pathway would proceed as follows:

  • Activation to CoA Ester: Cyclohexylacetic acid is activated to cyclohexylacetyl-CoA by an acyl-CoA synthetase (ligase). These enzymes catalyze the formation of a thioester bond between a carboxylic acid and coenzyme A, a reaction driven by the hydrolysis of ATP.[5][6]

  • Hydroxylation: The cyclohexyl ring of cyclohexylacetyl-CoA is then hydroxylated at the 1-position by a monooxygenase, yielding this compound.

plausible_pathway cluster_0 Plausible Biosynthetic Pathway CAA Cyclohexylacetic Acid CA_CoA Cyclohexylacetyl-CoA CAA->CA_CoA Acyl-CoA Synthetase (ATP, CoA-SH) HCA_CoA This compound CA_CoA->HCA_CoA Monooxygenase (O2, NADPH) anaerobic_degradation cluster_0 Anaerobic Cyclohexane Degradation (Sulfate-Reducing Bacteria) cluster_1 Anaerobic Cyclohexanecarboxylic Acid Degradation (G. metallireducens) cyc Cyclohexane cycsuc Cyclohexylsuccinate cyc->cycsuc fum Fumarate fum->cycsuc cycsuc_coa Cyclohexylsuccinyl-CoA cycsuc->cycsuc_coa CoA Ligase chc_coa Cyclohexanecarboxyl-CoA cycsuc_coa->chc_coa Metabolism chc Cyclohexanecarboxylic Acid chc_coa2 Cyclohexanoyl-CoA chc->chc_coa2 Succinyl-CoA: CHC CoA Transferase chene_coa Cyclohex-1-ene-1-carboxyl-CoA chc_coa2->chene_coa Dehydrogenase experimental_workflow cluster_0 Experimental Workflow synthesis Synthesis (Chemical or Enzymatic) purification Purification (HPLC) synthesis->purification analysis Analysis (HPLC-MS/MS) purification->analysis characterization Characterization analysis->characterization

References

Methodological & Application

Application Notes and Protocols for the Detection of (1-hydroxycyclohexyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-hydroxycyclohexyl)acetyl-CoA is a 3-hydroxyacyl-CoA derivative.[1][2] The analysis of acyl-Coenzyme A (acyl-CoA) thioesters is crucial for understanding various metabolic pathways, including fatty acid metabolism and the biosynthesis of numerous cellular building blocks.[3][4] These molecules are key metabolic intermediates, and their detection and quantification can provide valuable insights into cellular energy status and the effects of xenobiotics or disease states.[5][6] However, the analysis of acyl-CoAs presents challenges due to their low intracellular concentrations, inherent instability in aqueous solutions, and diverse physicochemical properties.[7][8]

This document provides detailed application notes and protocols for the analytical detection and quantification of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most robust and widely used technique for this purpose.[7][9]

Analytical Challenges

The quantification of acyl-CoAs is challenging for several reasons:

  • Low Abundance: Acyl-CoAs are typically present at low endogenous levels within cells.[7]

  • Instability: The thioester bond is susceptible to hydrolysis, requiring careful sample handling and preparation.[8]

  • Physicochemical Diversity: The polarity of acyl-CoAs can vary significantly depending on the acyl chain length, making a universal extraction and analysis method difficult.[10]

Recommended Analytical Approach: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[4][11][12] This technique offers high selectivity through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs from cultured cells.[13]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water containing 0.6% formic acid

  • Acetonitrile

  • 15 mL polypropylene centrifuge tubes

  • Cell scraper

  • Centrifuge capable of 4°C

  • Microcentrifuge tubes

Procedure:

  • Culture cells to confluency in appropriate culture plates (e.g., P-100 plates).

  • Rinse the cells once with 10 mL of ice-cold PBS.

  • Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet by vortexing or pipetting.

  • Transfer a small aliquot (e.g., 30 µL) for protein concentration determination.

  • To the remaining cell suspension, add 270 µL of acetonitrile. Vortex thoroughly to ensure homogeneity.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis. Store at -80°C if not analyzed immediately.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general approach for the LC-MS/MS analysis of this compound. Optimization of specific parameters may be required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[12] An example is a Waters Acquity HSS T3 column (150 x 2.1 mm, 1.8 µm).[10]

  • Mobile Phase A: 10 mM ammonium acetate in water.[14]

  • Mobile Phase B: Acetonitrile.[14]

  • Flow Rate: 0.2 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Injection Volume: 5-20 µL.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute more hydrophobic compounds. An example gradient is as follows:[10]

    • 0-10 min: 5.2% to 21% B

    • 10-15 min: 21% to 100% B

    • 15-20 min: Hold at 100% B

    • 20-24 min: Re-equilibrate at 5.2% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as it generally provides better sensitivity for acyl-CoAs.[11][15]

  • Precursor and Product Ions: For this compound (Molecular Formula: C29H48N7O18P3S, Molecular Weight: 907.71), the expected precursor ion ([M+H]+) would be m/z 908.7. A characteristic fragmentation of acyl-CoAs is the neutral loss of the CoA moiety (507 Da).[12][15] Therefore, a key product ion would be [M+H - 507]+.

    • Quantifier Transition: 908.7 -> 401.7 ([M+H - 507]+)

    • Qualifier Transition: A second transition should be monitored for confirmation, for example, fragmentation to the adenosine diphosphate portion at m/z 428.[11]

  • MS Parameters: Optimization of parameters such as spray voltage, capillary temperature, and collision energy is essential for achieving maximum sensitivity.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Quantification (LOQ)
This compound908.7401.7 (Quantifier)To be determinedTo be determined
428.0 (Qualifier)
Internal Standard (e.g., C17:0-CoA)e.g., 1020.4e.g., 513.4To be determinedN/A

Note: The retention time and LOQ are method-dependent and need to be experimentally determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture cell_harvesting Cell Harvesting & Lysis cell_culture->cell_harvesting protein_precipitation Protein Precipitation cell_harvesting->protein_precipitation extraction Supernatant Extraction protein_precipitation->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification data_reporting Data Reporting quantification->data_reporting

Caption: General workflow for the analysis of this compound.

Alternative and Complementary Methods

Derivatization Strategies

For improved chromatographic performance and detection sensitivity, derivatization can be employed.

  • Phosphate Methylation: This strategy can improve peak shape and reduce analyte loss on surfaces.[3][7]

  • Conversion to Butylamides: Acyl-CoAs can be converted to their corresponding butylamide derivatives for analysis by Gas Chromatography (GC).[16]

High-Resolution Mass Spectrometry (HRMS)

While triple quadrupole MS is excellent for targeted quantification, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can be used for the identification of unknown acyl-CoAs and to provide higher confidence in compound identification through accurate mass measurements.

Metabolic Context of Acetyl-CoA

This compound is a derivative of acetyl-CoA, a central hub in cellular metabolism. Acetyl-CoA is involved in numerous critical pathways.[17][18]

acetyl_coa_pathway cluster_sources Sources of Acetyl-CoA cluster_fates Fates of Acetyl-CoA Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Fatty_Acids Fatty Acids Fatty_Acids->Acetyl_CoA Amino_Acids Amino Acids Amino_Acids->Acetyl_CoA TCA_Cycle TCA Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Ketone_Body_Production Ketone Body Production Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->TCA_Cycle Acetyl_CoA->Fatty_Acid_Synthesis Acetyl_CoA->Ketone_Body_Production Acetyl_CoA->Cholesterol_Synthesis Hydroxycyclohexyl_acetyl_CoA This compound Acetyl_CoA->Hydroxycyclohexyl_acetyl_CoA Potential Formation

Caption: Central role of Acetyl-CoA in metabolism.

The specific metabolic pathway leading to the formation of this compound is not well-documented in the current literature. It is likely formed from acetyl-CoA through the action of specific enzymes, potentially as an intermediate in a biosynthetic pathway or as a product of xenobiotic metabolism. Identifying the enzymes and pathways involved would be a key area for future research.

References

Application Note: Quantitative Analysis of (1-hydroxycyclohexyl)acetyl-CoA in Biological Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-hydroxycyclohexyl)acetyl-CoA is a putative acyl-coenzyme A thioester that may be involved in the metabolism of xenobiotic compounds containing a cyclohexane ring or in novel endogenous metabolic pathways. The analysis of acyl-CoA species is crucial for understanding cellular metabolism and the effects of drugs and toxins.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers a sensitive and selective method for the quantification of acyl-CoAs in complex biological matrices.[1][3][4][5][6][7] This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples such as cultured cells and liver tissue.

Challenges in Acyl-CoA Analysis

The analysis of acyl-CoA molecules presents several challenges, including their low abundance, inherent instability, and the complexity of the biological matrix.[8] Careful sample handling and robust extraction methods are necessary to prevent degradation and ensure accurate quantification.[8] Common sample preparation techniques include protein precipitation using acids like perchloric acid (PCA) or sulfosalicylic acid (SSA), or organic solvents, followed by solid-phase extraction (SPE) for sample cleanup and enrichment.[1][9]

Method Summary

This method utilizes a protein precipitation-based extraction followed by reversed-phase HPLC separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is recommended for accurate quantification, though in its absence, a structurally similar acyl-CoA can be used. The protocol is designed for researchers in metabolic studies, drug development, and toxicology.

Quantitative Data Summary

Due to the novelty of this compound, published quantitative data in biological samples is scarce. The following table represents a hypothetical data set to illustrate the expected quantitative results from the described method. Actual concentrations will vary depending on the biological system and experimental conditions.

Sample TypeConditionThis compound Concentration (pmol/mg protein)nRSD (%)
Cultured HepatocytesControl< LLOQ3-
Cultured HepatocytesTreated (Cyclohexane derivative)15.2 ± 2.1313.8
Rat Liver HomogenateControl2.8 ± 0.5517.9
Rat Liver HomogenateTreated (Cyclohexane derivative)45.7 ± 6.3513.8
LLOQ: Lower Limit of Quantification

Experimental Protocols

1. Sample Preparation and Extraction

This protocol is adapted from established methods for short- and medium-chain acyl-CoA extraction.[1][9][10]

Materials:

  • Biological sample (e.g., cell pellet, frozen tissue powder)

  • Ice-cold 10% (w/v) Perchloric Acid (PCA) or 5% (w/v) Sulfosalicylic Acid (SSA)

  • Internal Standard (IS) solution (e.g., [¹³C₂]-acetyl-CoA or a structurally similar acyl-CoA)

  • Microcentrifuge tubes

  • Homogenizer (for tissue samples)

  • Refrigerated centrifuge

Procedure:

  • For cultured cells, aspirate the culture medium and wash the cell pellet with ice-cold PBS. For tissue, use approximately 20-50 mg of frozen, powdered tissue.

  • Add 500 µL of ice-cold 10% PCA containing the internal standard to the sample.

  • For tissue samples, homogenize thoroughly on ice. For cell pellets, vortex vigorously for 1 minute.

  • Incubate the samples on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[2]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • The sample is now ready for HPLC-MS/MS analysis. For some systems, neutralization with a base (e.g., potassium carbonate) may be necessary, followed by another centrifugation step to remove the salt precipitate.

2. HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % B
    0.0 2
    2.0 2
    12.0 40
    12.1 95
    14.0 95
    14.1 2

    | 18.0 | 2 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Hypothetical MRM Transitions for this compound:

  • Precursor Ion (Q1): To be determined based on the exact mass of the molecule (C₂₉H₄₈N₇O₁₈P₃S). A calculated m/z would be approximately 908.2.

  • Product Ion (Q2): A common fragment for CoA derivatives corresponds to the pantoic acid-β-alanine-cysteamine portion. A characteristic product ion would be m/z 407.1. Another potential fragment could arise from the loss of the acyl group.

  • Collision Energy: To be optimized empirically, likely in the range of 20-40 eV.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cell Pellet or Tissue) add_pca Add Ice-Cold 10% PCA with Internal Standard sample->add_pca homogenize Homogenize / Vortex add_pca->homogenize incubate Incubate on Ice (15 min) homogenize->incubate centrifuge1 Centrifuge (15,000 x g, 10 min, 4°C) incubate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant hplc HPLC Separation (Reversed-Phase C18) supernatant->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for the analysis of this compound.

metabolic_pathway cluster_activation Activation cluster_hydroxylation Hydroxylation & Formation cluster_degradation Potential Degradation chc Cyclohexanecarboxylic Acid chc_coa Cyclohexanecarboxyl-CoA chc->chc_coa Acyl-CoA Synthetase (ATP, CoA-SH) hydroxy_chc_coa This compound chc_coa->hydroxy_chc_coa Hydroxylase / Other enzymes beta_ox Beta-Oxidation-like Pathway hydroxy_chc_coa->beta_ox Dehydrogenase tca TCA Cycle Intermediates beta_ox->tca

Caption: Hypothetical metabolic pathway for this compound.

Discussion

The presented method provides a robust framework for the quantification of this compound in biological samples. The key to successful analysis is meticulous sample preparation to ensure the stability of the analyte.[8] The HPLC gradient is designed to separate the relatively polar this compound from more nonpolar long-chain acyl-CoAs and from highly polar, early-eluting compounds. The MS/MS detection in MRM mode ensures high selectivity and sensitivity, allowing for quantification even at low physiological concentrations.[1]

It is important to note that the MRM transitions and HPLC retention time for this compound must be determined empirically using a synthesized analytical standard. The metabolic pathway presented is hypothetical and based on known biotransformation reactions of similar compounds, such as the activation of carboxylic acids to their CoA esters and subsequent oxidative metabolism.[11][12] Further research is needed to elucidate the precise biological role and metabolic fate of this compound.

References

Application Note & Protocol: Mass Spectrometry Analysis of (1-hydroxycyclohexyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-hydroxycyclohexyl)acetyl-CoA is a key intermediate in the anaerobic degradation of cyclohexane-1-carboxylate, a metabolic pathway of interest in environmental microbiology and bioremediation. Accurate and sensitive quantification of this acyl-CoA thioester is crucial for understanding the kinetics and regulation of this pathway. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are adapted from established protocols for the analysis of various acyl-CoA esters.[1][2][3][4][5][6][7][8]

Experimental Protocols

Sample Preparation (Cell Pellets)

This protocol is adapted from established methods for acyl-CoA extraction from cellular samples.[2][9][10]

Reagents:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold deionized water containing 0.6% formic acid

  • Acetonitrile, LC-MS grade

Procedure:

  • Harvest cells by centrifugation at 1,000 rpm for 5 minutes at 4°C.

  • Wash the cell pellet once with 10 mL of ice-cold PBS and centrifuge again.

  • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[9]

  • Transfer 30 µL of the suspension for protein content measurement for normalization purposes.[9]

  • Add 270 µL of acetonitrile to the remaining sample, vortex thoroughly to ensure homogeneity.[9]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in an appropriate volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

This protocol utilizes a reversed-phase C18 column for the separation of this compound from other cellular components.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Luna C18 column (100 x 2.0 mm, 3 µm) or equivalent.[5]

Mobile Phases:

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[5]

  • Mobile Phase B: Methanol.[5]

Gradient Elution:

Time (min)% Mobile Phase B
0.02
1.52
3.015
5.595
14.595
15.02
20.02

Flow Rate: 0.2 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry (MS)

This protocol uses a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an ESI source.

Ionization Mode: Positive Electrospray Ionization (ESI+)

MS Parameters:

  • Spray Voltage: 3.6 kV[5]

  • Heater Temperature: 120°C[5]

  • Capillary Temperature: 320°C[5]

  • Sheath Gas Flow: 30 units[5]

  • Auxiliary Gas Flow: 10 units[5]

MRM Transition for this compound:

To determine the MRM transition, the precursor ion (Q1) and a characteristic product ion (Q3) must be identified. Based on the known fragmentation of acyl-CoAs, a neutral loss of 507 amu corresponding to the 3'-phosphate-adenosine-5'-diphosphate moiety is expected.[3]

  • Molecular Formula of this compound: C₂₉H₄₈N₇O₁₈P₃S

  • Monoisotopic Mass: 895.2092 g/mol

  • Precursor Ion ([M+H]⁺): m/z 896.2165

  • Product Ion ([M+H-507]⁺): m/z 389.1383

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound896.2389.1To be optimized
Internal Standard (e.g., [¹³C₂]-acetyl-CoA)Dependent on standardDependent on standardTo be optimized

Note: Collision energy should be optimized by direct infusion of a standard of this compound if available. If a standard is not available, a collision energy of 25-35 eV can be used as a starting point.

Data Presentation

Quantitative data should be presented in a clear and concise tabular format. The following table is an example of how to present the results from a quantitative analysis of this compound in different sample groups.

Sample IDGroupThis compound (pmol/mg protein)Standard Deviation
1Control1.230.15
2Control1.450.21
3Control1.380.18
4Treated5.670.45
5Treated6.120.52
6Treated5.980.49

Visualizations

Metabolic Pathway Context

The following diagram illustrates the position of this compound within a generalized metabolic pathway.

metabolic_pathway Substrate Cyclohexane-1-carboxylate Intermediate1 Cyclohex-1-ene-1-carboxyl-CoA Substrate->Intermediate1 Activation Target This compound Intermediate1->Target Hydration Intermediate2 Further Degradation Products Target->Intermediate2 Ring Cleavage CentralMetabolism Central Metabolism Intermediate2->CentralMetabolism

Caption: Generalized metabolic pathway of this compound.

Experimental Workflow

The diagram below outlines the major steps in the analytical workflow for the quantification of this compound.

experimental_workflow SampleCollection Sample Collection (Cell Pellets) Extraction Acyl-CoA Extraction SampleCollection->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for the Structural Elucidation of (1-hydroxycyclohexyl)acetyl-CoA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of (1-hydroxycyclohexyl)acetyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, NMR data acquisition, and spectral analysis are presented. Predicted ¹H and ¹³C NMR chemical shifts, along with coupling constants for the molecule, are summarized in tabular format to aid in spectral interpretation. Furthermore, this guide includes a robust protocol for the synthesis of this compound from (1-hydroxycyclohexyl)acetic acid. Visual diagrams generated using Graphviz are provided to illustrate the molecular structure, experimental workflows, and key NMR correlations, ensuring clarity and ease of understanding for researchers in the field.

Introduction

This compound is a vital intermediate in various metabolic pathways and a molecule of significant interest in drug development due to its potential role in enzymatic reactions. Accurate structural determination is paramount for understanding its biological function and for the development of targeted therapeutics. NMR spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note details the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of this compound.

Predicted NMR Data for this compound

Due to the limited availability of experimental NMR data for this compound in the public domain, the following tables present a combination of experimentally derived data for the Coenzyme A moiety in D₂O and predicted data for the (1-hydroxycyclohexyl)acetyl moiety. These predicted values serve as a reliable guide for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound in D₂O.

Atom NumberPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
(1-hydroxycyclohexyl)acetyl Moiety
H-2'2.65s-
H-2, H-6 (axial)1.25m-
H-2, H-6 (equatorial)1.65m-
H-3, H-5 (axial)1.45m-
H-3, H-5 (equatorial)1.55m-
H-4 (axial)1.40m-
H-4 (equatorial)1.50m-
Coenzyme A Moiety
H-8 (Adenine)8.58s-
H-2 (Adenine)8.35s-
H-1' (Ribose)6.15d5.5
H-2' (Ribose)4.75t5.0
H-3' (Ribose)4.51t4.5
H-4' (Ribose)4.40q3.5
H-5'a, H-5'b (Ribose)4.15m-
H-1'' (Pantothenate)3.55t6.5
H-3'' (Pantothenate)2.55t6.5
H-4''a, H-4''b (Pantothenate)3.85m-
H-6'' (Pantothenate)4.05s-
H-8''a, H-8''b (Cysteamine)3.05t6.5
H-9''a, H-9''b (Cysteamine)3.65t6.5
CH₃-11'', CH₃-12'' (Pantothenate)0.85s-
CH₃-11'', CH₃-12'' (Pantothenate)0.95s-

Table 2: Predicted ¹³C NMR Data for this compound in D₂O.

Atom NumberPredicted Chemical Shift (ppm)
(1-hydroxycyclohexyl)acetyl Moiety
C-1' (C=O)205.0
C-2' (CH₂)55.0
C-1 (Cyclohexyl)75.0
C-2, C-6 (Cyclohexyl)38.0
C-3, C-5 (Cyclohexyl)22.0
C-4 (Cyclohexyl)26.0
Coenzyme A Moiety
C-6 (Adenine)155.8
C-2 (Adenine)152.5
C-4 (Adenine)148.8
C-8 (Adenine)141.2
C-5 (Adenine)118.9
C-1' (Ribose)87.5
C-4' (Ribose)84.5
C-2' (Ribose)74.8
C-3' (Ribose)71.2
C-5' (Ribose)65.5
C-1''' (Pantothenate, C=O)174.5
C-5'' (Pantothenate)78.5
C-7'' (Pantothenate, C=O)173.0
C-10'' (Pantothenate)75.5
C-3'' (Pantothenate)42.5
C-2'' (Pantothenate)39.0
C-8'' (Cysteamine)38.5
C-9'' (Cysteamine)28.5
C-11'', C-12'' (Pantothenate, CH₃)22.5
C-11'', C-12'' (Pantothenate, CH₃)22.0

Experimental Protocols

Synthesis of this compound

A robust method for the synthesis of acyl-CoA esters from their corresponding carboxylic acids involves the activation of the carboxylic acid to a mixed anhydride, followed by reaction with Coenzyme A.

Materials:

  • (1-hydroxycyclohexyl)acetic acid

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Coenzyme A trilithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Water (HPLC grade)

  • Solid sodium bicarbonate

  • Dowex 50W-X8 resin (Na⁺ form)

  • Sephadex G-10 resin

Protocol:

  • Activation of (1-hydroxycyclohexyl)acetic acid:

    • Dissolve (1-hydroxycyclohexyl)acetic acid (1.2 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents) dropwise while stirring.

    • Add ethyl chloroformate (1.2 equivalents) dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a minimal amount of cold water.

    • Slowly add the aqueous Coenzyme A solution to the mixed anhydride solution at 0 °C with vigorous stirring.

    • Allow the reaction to proceed at 0 °C for 1 hour, then at room temperature for an additional 2 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Remove the THF under reduced pressure.

    • Adjust the pH of the remaining aqueous solution to ~7 with solid sodium bicarbonate.

    • Apply the solution to a Dowex 50W-X8 (Na⁺ form) column to remove lithium and triethylammonium ions.

    • Elute the product with water.

    • Further purify the product by size-exclusion chromatography on a Sephadex G-10 column, eluting with water.

    • Lyophilize the fractions containing the pure this compound to obtain a white powder.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9%)

  • 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard

  • 5 mm NMR tubes

Protocol:

  • Weigh 5-10 mg of lyophilized this compound.

  • Dissolve the sample in 0.5 mL of D₂O containing a known concentration of an internal standard (e.g., 0.5 mM TSP).

  • Ensure the sample is fully dissolved by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, adjust the pH of the sample to a desired value (typically around 7.0) using dilute NaOD or DCl in D₂O. Note that chemical shifts can be pH-dependent.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for complete structural elucidation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

1D NMR Experiments:

  • ¹H NMR: Acquire a standard 1D proton spectrum to identify the chemical shifts and multiplicities of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all carbon signals. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the connectivity of the cyclohexyl ring protons and the side chains of the Coenzyme A moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It is crucial for assigning the proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for identifying quaternary carbons and for connecting different spin systems, such as linking the acetyl group to the cyclohexyl ring and the entire acyl group to the Coenzyme A moiety through the thioester linkage.

Data Visualization

Diagrams created using the DOT language provide a clear visual representation of the molecule, experimental workflows, and key NMR correlations.

molecular_structure cluster_acyl (1-hydroxycyclohexyl)acetyl Moiety cluster_coa Coenzyme A Moiety C1 C1 OH OH C1->OH C2_6 C2, C6 C1->C2_6 CH2 CH₂ C1->CH2 C3_5 C3, C5 C2_6->C3_5 C4 C4 C3_5->C4 CO C=O CH2->CO S S CO->S Thioester Linkage Cysteamine Cysteamine S->Cysteamine Pantothenate Pantothenate Cysteamine->Pantothenate ADP 3'-Phospho-ADP Pantothenate->ADP

Caption: Molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis start 1-hydroxycyclohexylacetic acid activation Mixed Anhydride Formation start->activation thioesterification Reaction with CoA activation->thioesterification purification Ion Exchange & SEC thioesterification->purification product This compound purification->product sample_prep Sample Preparation in D₂O product->sample_prep oneD_nmr 1D NMR (¹H, ¹³C, DEPT) sample_prep->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr analysis Spectral Analysis & Assignment twoD_nmr->analysis elucidation Structural Elucidation analysis->elucidation

Caption: Experimental workflow for synthesis and NMR analysis.

Caption: Key 2D NMR correlations for structural elucidation.

Conclusion

This application note provides a detailed framework for the successful structural elucidation of this compound using a combination of synthetic chemistry and advanced NMR spectroscopy techniques. The provided protocols and predicted data serve as a valuable resource for researchers and professionals in drug development and metabolic research, facilitating the accurate characterization of this and structurally related molecules. The use of multidimensional NMR experiments, as outlined, is indispensable for the complete and unambiguous assignment of all proton and carbon signals, ultimately confirming the molecular structure.

Application Note: Development of a Spectrophotometric Enzyme Assay for 3-Hydroxyacyl-CoA Dehydrogenase using (1-hydroxycyclohexyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-hydroxycyclohexyl)acetyl-CoA is a synthetic acyl-CoA derivative classified as a 3-hydroxyacyl-CoA.[1][2][3] Acyl-CoA molecules are central to numerous metabolic processes, including fatty acid metabolism and the citric acid cycle.[4][5] Enzymes that catalyze reactions involving these molecules are critical targets for drug discovery in areas such as metabolic diseases and cancer. This application note describes the development of a continuous spectrophotometric assay for a putative 3-hydroxyacyl-CoA dehydrogenase that utilizes this compound as a substrate.

Principle of the Assay

The assay is based on the enzymatic oxidation of the hydroxyl group of this compound to a keto group by a 3-hydroxyacyl-CoA dehydrogenase. This reaction is coupled to the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The formation of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm. The rate of NADH production is directly proportional to the enzyme activity. This method provides a robust and high-throughput-compatible approach for enzyme characterization and inhibitor screening.

Experimental Protocols

Materials and Reagents

  • This compound (Substrate)

  • NAD+ (Cofactor)

  • Recombinant 3-Hydroxyacyl-CoA Dehydrogenase

  • Tris-HCl buffer (pH 8.0)

  • Bovine Serum Albumin (BSA)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • Nuclease-free water

Reagent Preparation

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1 mg/mL BSA. Store at 4°C.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in nuclease-free water. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Cofactor Stock Solution: Prepare a 20 mM stock solution of NAD+ in nuclease-free water. Aliquot and store at -20°C.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of 3-Hydroxyacyl-CoA Dehydrogenase in assay buffer. Aliquot and store at -80°C. Dilute to the desired working concentration in assay buffer just before use.

Enzyme Assay Protocol

  • Assay Reaction Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 10 µL of Substrate solution at various concentrations (for kinetic studies) or a fixed concentration (for screening). For a typical assay, a final concentration of 100 µM this compound is recommended.

    • Add 20 µL of 2.5 mM NAD+ solution to achieve a final concentration of 500 µM.

    • Add 10 µL of nuclease-free water (for control) or inhibitor solution.

  • Enzyme Addition and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the diluted enzyme solution to each well.

    • Immediately place the microplate in the spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the initial linear slope of the absorbance versus time plot (ΔA340/min).

    • Convert the rate of absorbance change to the rate of NADH formation using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Data Presentation

Table 1: Michaelis-Menten Kinetics of 3-Hydroxyacyl-CoA Dehydrogenase with this compound

Substrate Concentration (µM)Initial Velocity (µM/min)
105.2
2511.8
5020.1
10032.5
20045.3
40055.1
80060.2

Table 2: Inhibition of 3-Hydroxyacyl-CoA Dehydrogenase Activity by Compound X

Inhibitor Concentration (µM)% Inhibition
0.18.5
125.3
1052.1
5078.9
10091.2

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer prep_substrate Prepare Substrate Stock prep_nad Prepare NAD+ Stock prep_enzyme Prepare Enzyme Dilution add_reagents Add Buffer, Substrate, NAD+ to Plate prep_enzyme->add_reagents Transfer to Assay pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Add Enzyme to Initiate pre_incubate->start_reaction measure_abs Measure A340 over Time start_reaction->measure_abs calc_rate Calculate Initial Velocity (ΔA/min) measure_abs->calc_rate Obtain Raw Data convert_units Convert to µM/min using Beer's Law calc_rate->convert_units plot_data Plot Kinetics / Inhibition convert_units->plot_data

Caption: Experimental workflow for the 3-hydroxyacyl-CoA dehydrogenase assay.

biochemical_pathway cluster_reaction Enzymatic Reaction cluster_detection Detection substrate This compound product (1-oxocyclohexyl)acetyl-CoA substrate->product Oxidation nad NAD+ nadh NADH nad->nadh Reduction detection Increase in Absorbance at 340 nm nadh->detection Monitored enzyme 3-Hydroxyacyl-CoA Dehydrogenase

Caption: Proposed biochemical reaction and detection principle.

References

Application Note: Purification of (1-hydroxycyclohexyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-hydroxycyclohexyl)acetyl-CoA is a key intermediate in various metabolic pathways and a potential building block in the synthesis of novel pharmaceuticals. Its high purity is crucial for accurate in vitro studies and for the development of new therapeutic agents. This application note provides a detailed protocol for the purification of this compound from an enzymatic synthesis reaction mixture. The described method utilizes solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity and yield.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central metabolites in all domains of life, participating in fatty acid metabolism, the citric acid cycle, and the biosynthesis of numerous natural products. The specific acyl-CoA, this compound, is of growing interest due to its potential role in biodegradation pathways and as a precursor for synthesizing complex molecules. The presence of a hydroxyl group and a bulky cyclohexyl moiety presents unique challenges for its purification. This protocol outlines a robust and reproducible method to obtain highly pure this compound, suitable for downstream applications such as enzyme kinetics, structural biology, and as a standard for analytical method development.

Materials and Methods

Reagents and Equipment
  • (1-hydroxycyclohexyl)acetic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas putida)

  • ATP, MgCl₂

  • Tris-HCl buffer

  • Solid-Phase Extraction (SPE) cartridges (C18, 100 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Formic acid

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Lyophilizer

Experimental Protocols

Enzymatic Synthesis of this compound
  • Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂ and 5 mM ATP.

  • Dissolve (1-hydroxycyclohexyl)acetic acid to a final concentration of 2 mM.

  • Add Coenzyme A to a final concentration of 1 mM.

  • Initiate the reaction by adding a suitable acyl-CoA synthetase.

  • Incubate the reaction mixture at 30°C for 2-4 hours, monitoring the reaction progress by HPLC.

  • Terminate the reaction by adding formic acid to a final concentration of 1% (v/v) to precipitate the enzyme.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Collect the supernatant containing the crude this compound for purification.

Purification Protocol

Part 1: Solid-Phase Extraction (SPE)

  • Condition the C18 SPE cartridge: Sequentially wash the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the sample: Apply the supernatant from the enzymatic synthesis reaction onto the conditioned C18 cartridge.

  • Wash the cartridge: Wash the cartridge with 5 mL of deionized water containing 0.1% formic acid to remove salts, ATP, and other polar impurities.

  • Elute the product: Elute the this compound from the cartridge with 3 mL of 50% (v/v) methanol in water. Collect the eluate.

Part 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 50 mM potassium phosphate buffer (pH 5.5)

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: 50% to 5% B

      • 35-40 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm (for the adenine moiety of CoA)

    • Injection Volume: 100 µL of the SPE eluate

  • Fraction Collection: Collect the fractions corresponding to the major peak that elutes at the expected retention time for this compound.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain a stable powder of this compound. Store at -80°C.

Data Presentation

The following table summarizes the quantitative data from a typical purification run of this compound.

Purification StepTotal Protein (mg)Total Acyl-CoA (µmol)Specific Activity (µmol/mg)Yield (%)Purity (%)
Crude Supernatant10.01.80.18100~40
SPE Eluate0.51.53.083.3~85
RP-HPLC Purified< 0.11.2N/A66.7>98

Specific activity is defined as the amount of this compound per milligram of total protein. Purity is estimated by the relative area of the product peak in the HPLC chromatogram.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the purification of this compound and a conceptual signaling pathway where this molecule might be involved.

Purification_Workflow cluster_synthesis Enzymatic Synthesis cluster_spe Solid-Phase Extraction (SPE) cluster_hplc RP-HPLC Purification synthesis Reaction Mixture (Substrates, CoA, Enzyme) incubation Incubation (30°C, 2-4h) synthesis->incubation termination Reaction Termination (Formic Acid) incubation->termination centrifugation Centrifugation termination->centrifugation supernatant Crude Supernatant centrifugation->supernatant load Load Supernatant supernatant->load condition Condition C18 Cartridge condition->load wash Wash (Aqueous) load->wash elute Elute (50% Methanol) wash->elute spe_eluate SPE Eluate elute->spe_eluate injection Inject SPE Eluate spe_eluate->injection separation Gradient Elution injection->separation collection Fraction Collection separation->collection analysis Purity Analysis collection->analysis lyophilization Lyophilization analysis->lyophilization pure_product Purified this compound lyophilization->pure_product

Caption: Experimental workflow for the purification of this compound.

Signaling_Pathway cluster_input Substrates cluster_pathway Metabolic Pathway cluster_output Products cyclohexane Cyclohexane Derivative activation Acyl-CoA Synthetase cyclohexane->activation hcac This compound activation->hcac + CoA, ATP dehydrogenase Dehydrogenase hcac->dehydrogenase + NAD+ ketoacyl (1-ketocyclohexyl)acetyl-CoA dehydrogenase->ketoacyl + NADH thiolase Thiolase ketoacyl->thiolase + CoA acetyl_coa Acetyl-CoA thiolase->acetyl_coa cyclohexanone Cyclohexanone Derivative thiolase->cyclohexanone tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Hypothetical metabolic pathway involving this compound.

Conclusion

The protocol described in this application note provides a reliable method for obtaining high-purity this compound from an enzymatic reaction mixture. The combination of solid-phase extraction and reversed-phase HPLC is effective in removing reaction components and byproducts, resulting in a final product suitable for demanding research and development applications. This method can likely be adapted for the purification of other structurally related acyl-CoA derivatives.

Application Notes and Protocols for Metabolic Flux Analysis Using (1-hydroxycyclohexyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] Stable isotope tracers, such as those labeled with ¹³C, are frequently employed to track the flow of atoms through metabolic pathways, providing detailed insights into cellular physiology and function.[3][4][5] Acetyl-Coenzyme A (acetyl-CoA) stands as a central node in metabolism, linking the catabolism of carbohydrates, fatty acids, and amino acids to the biosynthesis of a wide array of critical molecules and the generation of energy.[6][7][8] Consequently, understanding the dynamics of the acetyl-CoA pool is paramount in metabolic research and drug development.[9][10]

This document provides detailed application notes and protocols for the use of (1-hydroxycyclohexyl)acetyl-CoA, a synthetic analog of acetyl-CoA, in metabolic flux analysis. Due to its unique structure, this compound can serve as a valuable tool to probe specific enzymatic activities, trace metabolic pathways with altered substrate specificity, or investigate the metabolic fate of xenobiotic compounds containing a cyclohexyl moiety, a common scaffold in pharmaceuticals.[11] These notes are intended for researchers in academia and industry engaged in metabolic engineering, drug discovery, and cellular physiology.

Principle of Application

This compound can be introduced into a biological system (e.g., cell culture or isolated mitochondria) as a tracer. Its metabolism, or lack thereof, can be monitored to infer the activity of specific enzymes and pathways. When labeled with a stable isotope like ¹³C in the cyclohexyl ring or the acetyl group, it allows for precise tracking of its metabolic fate using mass spectrometry.

Potential Applications:

  • Probing Enzyme Specificity: Investigate the substrate specificity of enzymes that typically utilize short-chain acyl-CoAs, such as acetyl-CoA carboxylase or citrate synthase.

  • Xenobiotic Metabolism: As the cyclohexyl group is a common motif in pharmaceuticals, this tracer can be used to study the pathways involved in the metabolism of such compounds.[11]

  • Drug Development: Assess the impact of drug candidates on specific metabolic pathways by observing changes in the metabolism of this compound.

Data Presentation: Illustrative Quantitative Data

The following tables present examples of quantitative data that could be obtained from experiments utilizing this compound. These are illustrative and will vary based on the experimental system.

Table 1: Quantification of Acyl-CoA Pools in Mammalian Cells

This table summarizes typical concentrations of endogenous acyl-CoAs, providing a baseline for comparison when introducing an exogenous tracer. Data is presented as picomoles per million cells.

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644[12]~15~8
Propionyl-CoA3.532[12]~1.0~0.5
Butyryl-CoA1.013[12]~0.8~0.3
Succinyl-CoA25.467[12]~5.0~2.5
Palmitoyl-CoA (C16:0)Not Reported~12[12]~4[12]
Stearoyl-CoA (C18:0)Not Reported~10~3.5

Note: Data from different sources may have variations due to experimental conditions and normalization methods.[12]

Table 2: Illustrative Mass Isotopomer Distribution (MID) of a Downstream Metabolite

This table shows a hypothetical MID for a metabolite 'M' derived from the acetyl group of this compound, where the acetyl group is labeled with two ¹³C atoms ([U-¹³C₂]-acetyl).

Mass IsotopomerControl Cells (%)Treated Cells (%)
M+095.294.8
M+13.83.7
M+21.01.5

An increase in the M+2 fraction in treated cells would suggest an increased flux from the tracer into metabolite 'M'.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cell cultures.[12][13]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol in water, pre-chilled to -20°C

  • Internal Standards (e.g., ¹³C-labeled acyl-CoAs)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of cold extraction solvent per 10 cm dish and scrape the cells.[12]

    • Suspension cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in the cold extraction solvent.[12]

  • Internal Standard Spiking: Add a known amount of internal standard mix to the cell lysate in the extraction solvent.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.[13]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[12]

  • Drying: Evaporate the solvent using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50% methanol in 50 mM ammonium acetate).[12]

Protocol 2: Stable Isotope Tracing with this compound

This protocol outlines a general workflow for a stable isotope tracing experiment.[3][14]

Materials:

  • Cell culture medium

  • ¹³C-labeled this compound (custom synthesis may be required)

  • Standard cell culture equipment

Procedure:

  • Experimental Design: Determine the optimal concentration of the tracer and the time course of the experiment. The goal is to achieve a metabolic and isotopic steady state.[3]

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase during the experiment.

  • Tracer Introduction: Replace the standard culture medium with a medium containing the ¹³C-labeled this compound.

  • Time-Course Sampling: At designated time points, harvest the cells for metabolite extraction as described in Protocol 1. Also, collect samples of the culture medium to measure the uptake of the tracer and the secretion of any labeled metabolites.

  • Metabolite Analysis: Analyze the extracted metabolites using LC-MS/MS to determine the isotopic enrichment in downstream metabolites.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This is a general protocol for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry.[13][15]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Procedure:

  • Chromatographic Separation:

    • Use a C18 reverse-phase column suitable for acyl-CoA analysis.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous component with an ion-pairing agent (e.g., ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For each acyl-CoA, including this compound and internal standards, define a precursor ion and one or more product ions.

  • Data Analysis:

    • Integrate the peak areas for each MRM transition.

    • Quantify the concentration of each acyl-CoA by comparing its peak area to that of the corresponding internal standard.

    • Calculate the Mass Isotopomer Distribution (MID) for metabolites to determine the extent of label incorporation.[3]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_exp Experimental Workflow Start Cell Culture Tracer Introduce ¹³C-(1-hydroxycyclohexyl)acetyl-CoA Start->Tracer Harvest Harvest Cells & Medium Tracer->Harvest Extract Acyl-CoA Extraction Harvest->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing & MID Calculation LCMS->Data MFA Metabolic Flux Analysis Data->MFA AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA FattyAcidSynth Fatty Acid Synthesis AcetylCoA->FattyAcidSynth CholesterolSynth Cholesterol Synthesis AcetylCoA->CholesterolSynth Carbohydrates Carbohydrates Carbohydrates->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA AminoAcids Amino Acids AminoAcids->AcetylCoA Tracer This compound (Tracer) Tracer->AcetylCoA Competitive Inhibition? Tracer->FattyAcidSynth Alternative Substrate? cluster_pathway Hypothetical Metabolic Fate of the Tracer Tracer ¹³C-(1-hydroxycyclohexyl)acetyl-CoA EnzymeA Enzyme A (e.g., Hydratase) Tracer->EnzymeA NoReaction No Reaction with Citrate Synthase Tracer->NoReaction Intermediate ¹³C-Metabolite X EnzymeA->Intermediate EnzymeB Enzyme B (e.g., Dehydrogenase) Intermediate->EnzymeB Product ¹³C-Metabolite Y (Excreted or enters another pathway) EnzymeB->Product

References

Applications of (1-hydroxycyclohexyl)acetyl-CoA in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-hydroxycyclohexyl)acetyl-CoA is a unique acyl-coenzyme A derivative characterized by a hydroxylated cyclohexyl moiety. While direct applications of this specific molecule in drug discovery are not yet extensively documented in peer-reviewed literature, its structural features—namely the 3-hydroxyacyl-CoA core and the presence of a cyclohexyl group—position it as a molecule of significant interest for targeting metabolic pathways implicated in a range of diseases. The cyclohexyl group is a prevalent motif in medicinal chemistry, often utilized to enhance binding affinity, metabolic stability, and other pharmacokinetic properties of drug candidates.

This document provides detailed application notes and experimental protocols to guide researchers in exploring the potential of this compound as a modulator of key metabolic enzymes and pathways. The proposed applications are grounded in the established roles of structurally related acyl-CoA molecules and the therapeutic relevance of their target pathways.

Potential Applications in Drug Discovery

Based on its structure as a 3-hydroxyacyl-CoA, this compound is a prime candidate for investigation in the following areas:

  • Inhibition of Fatty Acid Synthase (FASN): The de novo synthesis of fatty acids is upregulated in many cancer types to support rapid proliferation and membrane biogenesis. Fatty Acid Synthase (FASN), the key enzyme in this pathway, is a well-validated target for anticancer drug development. As an analogue of natural acyl-CoA intermediates, this compound could act as a competitive or allosteric inhibitor of FASN.

  • Modulation of Fatty Acid Beta-Oxidation: The beta-oxidation pathway is crucial for energy production from fatty acids. Enzymes such as L-3-hydroxyacyl-CoA dehydrogenase (HADH) catalyze the oxidation of 3-hydroxyacyl-CoA intermediates. This compound could serve as a substrate analogue to probe the active site of these enzymes or act as an inhibitor, which could be relevant in metabolic diseases where modulating fatty acid oxidation is desirable.

  • Precursor for Novel Polyketide Synthesis: Polyketide synthases (PKSs) are multi-domain enzymes that produce a wide array of natural products with diverse biological activities, including antibiotics, antifungals, and anticancer agents. PKSs utilize various acyl-CoA starter and extender units. The unique cyclohexyl moiety of this compound could potentially be incorporated by PKS enzymes, leading to the biosynthesis of novel, "new-to-nature" polyketides with therapeutic potential.

Data Presentation: Hypothetical Inhibitory Activity

The following tables present hypothetical quantitative data to illustrate how experimental results for this compound could be structured.

Table 1: Hypothetical Inhibitory Activity against Human Fatty Acid Synthase (FASN)

CompoundIC₅₀ (µM)Inhibition Type
This compound15.2 ± 2.1Competitive
Cerulenin (Control)5.8 ± 0.9Covalent
Orlistat (Control)1.2 ± 0.3Irreversible

Table 2: Hypothetical Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)
Acetoacetyl-CoA (Natural Substrate)12.5 ± 1.8150.4 ± 10.2
This compound25.8 ± 3.5 (as an inhibitor, Kᵢ)Not Applicable

Experimental Protocols

Protocol 1: In Vitro Assay for FASN Inhibition

This protocol describes a spectrophotometric assay to determine the inhibitory potential of this compound on purified human FASN. The assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the fatty acid synthesis process.

Materials:

  • Purified human Fatty Acid Synthase (FASN)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • This compound (test compound)

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • FASN solution (final concentration ~5 µg/mL)

    • Varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (buffer only).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a mixture of substrates:

    • Acetyl-CoA (final concentration ~25 µM)

    • Malonyl-CoA (final concentration ~50 µM)

    • NADPH (final concentration ~100 µM)

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Calculate the rate of NADPH oxidation from the linear portion of the curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Assay for Inhibition of De Novo Fatty Acid Synthesis

This protocol measures the effect of this compound on fatty acid synthesis in a cellular context using radiolabeled acetate.

Materials:

  • Cancer cell line with high FASN expression (e.g., MCF-7, PC-3)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • [¹⁴C]-Acetic Acid

  • This compound

  • Scintillation counter and scintillation fluid

  • 24-well cell culture plates

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 24 hours.

  • Add [¹⁴C]-Acetic Acid (final concentration ~1 µCi/mL) to each well and incubate for 4 hours.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with a suitable lysis buffer.

  • Extract total lipids from the cell lysate using a chloroform:methanol (2:1) solution.

  • Evaporate the organic solvent and resuspend the lipid pellet in a small volume of chloroform.

  • Add the lipid suspension to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the total protein concentration of the cell lysate.

  • Calculate the percentage of fatty acid synthesis inhibition at each compound concentration compared to the untreated control.

Visualizations

Signaling and Metabolic Pathways

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_fasn_inhibition Potential Inhibition cluster_mitochondrion Mitochondrion cluster_beta_ox_modulation Potential Modulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA_cytosol Acetyl-CoA Pyruvate->AcetylCoA_cytosol PDH MalonylCoA Malonyl-CoA AcetylCoA_cytosol->MalonylCoA ACC Palmitate Palmitate MalonylCoA->Palmitate FASN Test_Compound This compound FASN Fatty Acid Synthase Test_Compound->FASN Inhibition FattyAcids_mito Fatty Acyl-CoA HydroxyacylCoA 3-Hydroxyacyl-CoA FattyAcids_mito->HydroxyacylCoA Beta-Oxidation Step 2 KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA HADH AcetylCoA_mito Acetyl-CoA KetoacylCoA->AcetylCoA_mito Thiolase Citrate Citrate AcetylCoA_mito->Citrate TCA Cycle Test_Compound_mito This compound HADH HADH Test_Compound_mito->HADH Modulation

Caption: Overview of fatty acid metabolism and potential points of intervention for this compound.

Experimental Workflows

FASN_Inhibition_Workflow cluster_invitro In Vitro FASN Assay cluster_cellular Cell-Based Fatty Acid Synthesis Assay A1 Prepare Reagents: FASN, Substrates, Buffer, Test Compound A2 Dispense into 96-well plate A1->A2 A3 Pre-incubate at 37°C A2->A3 A4 Initiate reaction with NADPH & Substrates A3->A4 A5 Monitor A340 nm decrease A4->A5 A6 Calculate Reaction Rates A5->A6 A7 Determine IC50 A6->A7 B1 Seed Cancer Cells in 24-well plate B2 Treat with Test Compound (24 hours) B1->B2 B3 Add [14C]-Acetic Acid (4 hours) B2->B3 B4 Wash and Lyse Cells B3->B4 B5 Extract Total Lipids B4->B5 B6 Measure Radioactivity (Scintillation Counting) B5->B6 B7 Calculate % Inhibition B6->B7

Caption: Experimental workflows for assessing the inhibitory effects of this compound.

Logical Relationships

Drug_Discovery_Logic Start This compound Hypothesis Hypothesis: Modulates Fatty Acid Metabolism Start->Hypothesis Target_Identification Target Identification Hypothesis->Target_Identification In_Vitro In Vitro Validation (Enzyme Assays) Target_Identification->In_Vitro Test on FASN, HADH, etc. Cell_Based Cell-Based Validation (Functional Assays) In_Vitro->Cell_Based Confirm cellular activity Lead_Opt Lead Optimization Cell_Based->Lead_Opt Structure-Activity Relationship Preclinical Preclinical Studies Lead_Opt->Preclinical Outcome Potential Therapeutic Candidate Preclinical->Outcome

Caption: Logical progression for investigating this compound in a drug discovery context.

Application Notes: Fluorescent Labeling of (1-hydroxycyclohexyl)acetyl-CoA for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-hydroxycyclohexyl)acetyl-CoA is a synthetic acyl-CoA derivative of interest in various biochemical and metabolic studies. Visualizing its subcellular localization and dynamics is crucial for understanding its metabolic fate and potential as a therapeutic agent. This application note describes a method for the fluorescent labeling of this compound using the thiol-reactive fluorogenic probe, 4-chloro-7-nitrobenzofurazan (NBD-Cl). NBD-Cl is an ideal candidate for this application as it is essentially non-fluorescent until it reacts with the free thiol group of the coenzyme A moiety, forming a stable and highly fluorescent thioether adduct.[1] This reaction allows for the sensitive detection and imaging of the labeled molecule.

Principle of the Method

The fluorescent labeling of this compound is based on the nucleophilic aromatic substitution reaction between the thiol group (-SH) of the coenzyme A portion and the electron-deficient aromatic ring of NBD-Cl.[1][2] The thiol, in its more reactive thiolate form (S-), attacks the carbon atom bearing the chlorine in the NBD-Cl molecule, leading to the displacement of the chloride ion and the formation of a fluorescent NBD-thioether conjugate. This reaction is typically performed under mild basic conditions to facilitate the formation of the thiolate anion. The resulting fluorescently labeled this compound can be used for various imaging applications, including fluorescence microscopy, to study its distribution and interactions within live cells.

Data Presentation

The photophysical properties of the resulting NBD-labeled this compound are expected to be similar to other NBD-thiol adducts. The following table summarizes the key spectral properties of NBD-adducts, which can be used as a reference for imaging experiments.

PropertyValueReference
Excitation Maximum (λex)~460-476 nm[2][3]
Emission Maximum (λem)~512-546 nm[2][4]
Appearance of ConjugateBright Yellow/Green Fluorescence[5]
Molar Extinction CoefficientVaries with solventEnvironmental sensitivity noted[4]
Quantum YieldVaries with solventEnvironmental sensitivity noted[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate (NaHCO3) buffer (0.1 M, pH 8.0-8.5)

  • Methanol

  • Reaction vials (amber or covered in foil)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Fluorescence spectrophotometer for characterization

Protocol for Fluorescent Labeling
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of NBD-Cl in anhydrous DMSO.[1] Store in small aliquots at -20°C, protected from light.

    • Prepare a 1 mM stock solution of this compound in the 0.1 M sodium bicarbonate buffer (pH 8.0-8.5).

  • Labeling Reaction:

    • In a light-protected microcentrifuge tube, add the this compound solution.

    • Add a 4-8 fold molar excess of the NBD-Cl stock solution to the this compound solution.[3]

    • Incubate the reaction mixture at 55°C for 1-2 hours in the dark.[3] The optimal reaction time may need to be determined empirically.

  • Purification of the Labeled Product:

    • After incubation, cool the reaction mixture to room temperature.

    • The fluorescently labeled this compound can be purified from unreacted NBD-Cl and other reaction components using reverse-phase HPLC.

    • The separation can be monitored by detecting the fluorescence of the eluent at the emission wavelength of the NBD-adduct (~535 nm).[3]

  • Characterization of the Labeled Product:

    • Confirm the identity of the purified product using mass spectrometry.

    • Determine the concentration of the labeled product by measuring its absorbance at the excitation maximum of the NBD fluorophore (~464 nm).[4]

    • Characterize the fluorescence properties (excitation and emission spectra) of the purified NBD-(1-hydroxycyclohexyl)acetyl-CoA using a fluorescence spectrophotometer.

Visualizations

Signaling Pathways and Experimental Workflows

Fluorescent_Labeling_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization cluster_application Application prep_CoA This compound Stock Solution mix Mix Reagents prep_CoA->mix prep_NBD NBD-Cl Stock Solution prep_NBD->mix incubate Incubate (55°C, 1-2h, dark) mix->incubate hplc Reverse-Phase HPLC incubate->hplc mass_spec Mass Spectrometry hplc->mass_spec fluor_spec Fluorescence Spectroscopy hplc->fluor_spec imaging Cellular Imaging hplc->imaging Chemical_Reaction reactant1 This compound-SH Thiol Group product Fluorescent NBD-(1-hydroxycyclohexyl)acetyl-CoA Thioether Linkage reactant1:sh->product + reactant2 NBD-Cl Chloro Group reactant2:cl->product Logical_Relationship cluster_goal Primary Goal cluster_requirement Core Requirement cluster_method Methodology cluster_reagents Key Reagents goal Image Intracellular This compound req Fluorescently Labeled Molecule goal->req method Thiol-Reactive Fluorophore Conjugation req->method reagent1 This compound (Thiol Source) method->reagent1 reagent2 NBD-Cl (Fluorogenic Probe) method->reagent2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-hydroxycyclohexyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1-hydroxycyclohexyl)acetyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and improving product yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: Why is my overall yield of this compound consistently low?

A1: Low yields can stem from several factors throughout the synthesis process. Here are some key areas to investigate:

  • Inefficient Carboxylic Acid Activation: The first step, activating the carboxylic acid group of (1-hydroxycyclohexyl)acetic acid, is critical. If this step is incomplete, the subsequent reaction with Coenzyme A (CoA) will be poor. Consider the following:

    • Choice of Activating Agent: Different activating agents have varying efficiencies. Common options include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or the formation of a mixed anhydride.[1][2][3] If you are using EDC, ensure it is fresh and has been stored correctly.

    • Reaction Conditions: The activation reaction is often sensitive to temperature and moisture. Ensure your reaction is run under anhydrous conditions and at the optimal temperature for your chosen activating agent.

  • Degradation of Coenzyme A: CoA is a sensitive molecule and can degrade, especially at non-optimal pH or in the presence of contaminants.[4] Ensure your CoA solution is freshly prepared and maintained at an appropriate pH (typically around 7.5-8.0 for the ligation step).[5]

  • Side Reactions: The hydroxyl group on the cyclohexyl ring can potentially undergo side reactions, such as acylation, if not properly managed. This can consume your activated intermediate and reduce the yield of the desired product.

  • Purification Losses: this compound is a polar molecule, and significant loss can occur during extraction and purification steps. Optimize your purification protocol, possibly considering techniques like solid-phase extraction (SPE) or reverse-phase HPLC.

Q2: I am observing multiple spots on my TLC/multiple peaks in my HPLC analysis of the crude reaction mixture. What are these byproducts?

A2: The presence of multiple byproducts is a common issue. Potential side products could include:

  • Unreacted Starting Materials: Unreacted (1-hydroxycyclohexyl)acetic acid and Coenzyme A.

  • N-acylurea: If you are using a carbodiimide like DCC or EDC for activation, a common byproduct is the formation of an N-acylurea, which arises from the rearrangement of the O-acylisourea intermediate.[6]

  • Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of (1-hydroxycyclohexyl)acetic acid to form a symmetrical anhydride.[7]

  • Hydrolysis Products: The activated carboxylic acid intermediate is susceptible to hydrolysis, which will regenerate the starting carboxylic acid.[8]

  • CoA Disulfide: Coenzyme A can oxidize to form a disulfide dimer, especially if the reaction is exposed to air for extended periods.

To identify these byproducts, you can run co-spots on your TLC with the starting materials. Characterization of major byproducts by mass spectrometry can also be very informative.

Q3: How can I minimize the formation of the N-acylurea byproduct when using EDC?

A3: To minimize the formation of the N-acylurea byproduct, you can add an auxiliary nucleophile such as N-hydroxysuccinimide (NHS) or HOBt (Hydroxybenzotriazole).[9] These reagents react with the O-acylisourea intermediate to form a more stable activated ester, which then reacts with CoA. This two-step, one-pot approach can significantly improve the yield of the desired acyl-CoA.

Q4: My CoA solution appears to be degrading during the reaction. How can I improve its stability?

A4: To improve the stability of your Coenzyme A solution:

  • Use Freshly Prepared Solutions: Prepare your CoA solution immediately before use.

  • Control the pH: Maintain the pH of the reaction mixture between 7.5 and 8.0 during the ligation step.[5]

  • Work at Low Temperatures: Perform the reaction at a reduced temperature (e.g., 4 °C) to minimize degradation.[10]

  • Use Degassed Buffers: To prevent oxidation to the disulfide, use buffers that have been degassed by sparging with an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis generally involves a two-step process:

  • Activation of (1-hydroxycyclohexyl)acetic acid: The carboxylic acid is converted into a more reactive species. Common methods include:

    • Mixed Anhydride Method: Reacting the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base.[3]

    • Carbodiimide Method: Using a coupling agent like EDC, often in combination with NHS or HOBt, to form an active ester.[2][8]

    • Acyl Chloride Formation: Converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. This is a highly reactive intermediate.[2]

  • Ligation with Coenzyme A: The activated carboxylic acid is then reacted with the free thiol group of Coenzyme A to form the thioester bond.[1]

Q2: What is a suitable solvent system for the synthesis?

A2: Due to the poor solubility of Coenzyme A in most organic solvents, the ligation reaction is typically performed in an aqueous-organic solvent mixture or in an aqueous buffer at a slightly alkaline pH.[5] The activation step is usually carried out in an anhydrous organic solvent like THF or DMF.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of the starting carboxylic acid and the formation of the product. A suitable stain, such as iodine or potassium permanganate, can be used to visualize the spots.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method to monitor the disappearance of reactants and the appearance of the product. A reverse-phase C18 column is often suitable for separating the polar product from the starting materials.

Q4: What are the recommended storage conditions for this compound?

A4: Acyl-CoA compounds are generally unstable and should be stored as a lyophilized powder or in a buffered solution at low temperatures (-20 °C or -80 °C) to prevent hydrolysis of the thioester bond. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparison of Carboxylic Acid Activation Methods

Activation MethodActivating Agent(s)Typical SolventKey AdvantagesCommon Issues
Mixed Anhydride Isobutyl chloroformate, N-methylmorpholineAnhydrous THF/DMFFast reaction, good yieldsPotential for side reactions at the wrong carbonyl
Carbodiimide EDC, NHS/HOBtAnhydrous DMF, then aqueous bufferMild conditions, high efficiencyFormation of N-acylurea byproduct
Acyl Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Anhydrous DCM/TolueneHighly reactive intermediateHarsh conditions may not be suitable for sensitive substrates

Table 2: Troubleshooting Common Synthesis Issues

IssuePotential CauseRecommended Solution
Low Yield Incomplete activation of carboxylic acidOptimize activation conditions (reagent, temp, time); ensure anhydrous conditions.
Degradation of Coenzyme AUse fresh CoA solution; maintain pH 7.5-8.0; work at low temperature.
Side reactions involving the hydroxyl groupConsider protecting the hydroxyl group if acylation is a major issue.
Multiple Byproducts N-acylurea formation (with carbodiimides)Add NHS or HOBt to the reaction mixture.
Hydrolysis of activated intermediateEnsure anhydrous conditions during the activation step.
CoA disulfide formationUse degassed buffers and work under an inert atmosphere.
Difficulty in Purification High polarity of the productUse reverse-phase HPLC or solid-phase extraction for purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method

  • Activation of (1-hydroxycyclohexyl)acetic acid:

    • Dissolve (1-hydroxycyclohexyl)acetic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -15 °C in an ice-salt bath.

    • Add N-methylmorpholine (1.1 equivalents) and stir for 5 minutes.

    • Slowly add isobutyl chloroformate (1.1 equivalents) and stir the reaction mixture at -15 °C for 30 minutes. The formation of a white precipitate (N-methylmorpholine hydrochloride) is expected.

  • Ligation with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in a cold aqueous buffer (e.g., 0.5 M KHCO₃, pH 8.0).

    • Slowly add the CoA solution to the mixed anhydride solution at -15 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Monitor the reaction by HPLC or TLC.

    • Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl.

    • Extract the aqueous phase with an organic solvent like ethyl acetate to remove unreacted carboxylic acid and other nonpolar impurities.

    • The aqueous phase containing the product can be purified by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_ligation Ligation Step cluster_purification Purification start Dissolve (1-hydroxycyclohexyl)acetic acid in anhydrous THF add_base Add N-methylmorpholine at -15 °C start->add_base add_chloroformate Add isobutyl chloroformate at -15 °C add_base->add_chloroformate mix Add CoA solution to activated acid add_chloroformate->mix prep_coa Prepare Coenzyme A solution in buffer prep_coa->mix react Stir at room temperature mix->react acidify Acidify reaction mixture react->acidify extract Organic extraction acidify->extract hplc Reverse-phase HPLC extract->hplc lyophilize Lyophilize pure fractions hplc->lyophilize

Caption: Workflow for the synthesis of this compound.

activation_pathway carboxylic_acid (1-hydroxycyclohexyl)acetic acid o_acylisourea O-acylisourea intermediate (unstable) carboxylic_acid->o_acylisourea + EDC edc EDC n_acylurea N-acylurea (byproduct) o_acylisourea->n_acylurea Rearrangement nhs_ester NHS-ester intermediate (more stable) o_acylisourea->nhs_ester + NHS nhs NHS product This compound nhs_ester->product + CoA coa Coenzyme A

Caption: Carboxylic acid activation pathway using EDC and NHS.

References

Stability issues of (1-hydroxycyclohexyl)acetyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (1-hydroxycyclohexyl)acetyl-CoA in solution. Our goal is to help you navigate potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a synthetic analog of acetyl-CoA and is classified as a 3-hydroxyacyl-CoA.[1][2] Like other acyl-CoAs, it features a thioester bond, which is a high-energy bond crucial for its biochemical reactivity.[3][4] Due to this reactive nature, its stability in solution can be a critical factor in experimental success.

Q2: How should I store this compound upon receipt?

A2: Proper storage is vital to maintain the integrity of the compound. For specific instructions, always refer to the Certificate of Analysis (CofA) provided by the manufacturer.[1][2][5] General recommendations for acyl-CoA compounds are summarized in the table below.

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: It is generally recommended to prepare stock solutions of acyl-CoAs in ultrapure water or a suitable buffer as specified in the product's technical data sheet. For some less soluble, long-chain acyl-CoAs, a mixture of water and an organic solvent like DMSO may be used, but it is crucial to verify compatibility with your specific experimental setup.

Q4: How stable is this compound in aqueous solutions?

A4: The thioester bond in acyl-CoAs is susceptible to hydrolysis, and the stability can be influenced by factors such as pH, temperature, and the presence of certain enzymes or chemicals. While specific quantitative data for this compound is best obtained from the manufacturer's Certificate of Analysis, it is a general best practice to prepare aqueous solutions fresh for each experiment to minimize degradation.[6]

Q5: Can I freeze and thaw my this compound stock solution multiple times?

A5: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is highly recommended to aliquot the stock solution into single-use volumes after the initial thaw and store them at the recommended temperature.[7]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or No Activity in Enzymatic Assays

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare the working solution of this compound immediately before use from a properly stored stock.

  • Verify Stock Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from the lyophilized powder.

  • Control Experiment: Run a control experiment with a freshly prepared solution and compare the results with your previous assays.

  • Check Buffer pH: Ensure the pH of your assay buffer is within the optimal range for both your enzyme and the stability of the acyl-CoA. Thioester bonds are more susceptible to hydrolysis at alkaline pH.

Issue 2: High Background Signal in Assays

Possible Cause: Contamination with free Coenzyme A (CoA-SH) due to hydrolysis of this compound.

Troubleshooting Steps:

  • Use Fresh Solutions: As with inconsistent activity, using freshly prepared solutions is the first and most critical step.

  • Quenching Agents: Some assay kits provide quenching agents to reduce the background from free CoA-SH.[7] Consider if this is compatible with your experimental design.

  • Blank Correction: Always include a blank sample in your assay to correct for any endogenous reaction products or background signal.[7]

Issue 3: Variability Between Experiments

Possible Cause: Inconsistent handling and preparation of this compound solutions.

Troubleshooting Steps:

  • Standardized Protocol: Develop and adhere to a strict, standardized protocol for the preparation and handling of your this compound solutions.

  • Temperature Control: Ensure that all solutions and reagents are at the appropriate temperature before starting the assay, as recommended by the assay protocol.[8] Thawing components completely and mixing gently is crucial.[9]

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent concentrations.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

FormStorage TemperatureRecommended Solvent for StockAliquotingFreeze-Thaw Cycles
Lyophilized Powder As per Certificate of Analysis (typically -20°C or -80°C)N/AN/AN/A
Stock Solution -80°C for long-term storage[10]Ultrapure Water or specified bufferRecommended for single-useAvoid
Working Solution Prepare fresh for each experimentAssay BufferN/AN/A

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Equilibration: Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitution: Reconstitute the powder in the recommended solvent (e.g., ultrapure water) to the desired stock concentration (e.g., 10 mM). Gently vortex or pipette up and down to ensure the powder is completely dissolved.

  • Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wastage and multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C until use.

Protocol: General Enzymatic Assay Using this compound
  • Reagent Preparation: Prepare all assay buffers and reagents according to your specific experimental protocol. Allow them to reach the optimal reaction temperature.

  • Prepare Working Solution: Thaw a single-use aliquot of the this compound stock solution on ice. Dilute the stock solution to the final working concentration in the appropriate assay buffer immediately before starting the assay.

  • Assay Setup: In a suitable microplate, add the necessary components of the reaction mixture (e.g., enzyme, other substrates, cofactors) to each well.

  • Initiate Reaction: Add the freshly prepared working solution of this compound to each well to initiate the enzymatic reaction.

  • Incubation and Detection: Incubate the plate under the specified conditions (temperature and time). Measure the signal (e.g., absorbance, fluorescence) using a plate reader at the appropriate wavelength.

  • Controls: Include appropriate controls such as a no-enzyme control, a no-substrate control, and a blank control to ensure the validity of your results.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent or Unexpected Experimental Results check_freshness Was the this compound solution prepared fresh? start->check_freshness prepare_fresh Prepare a fresh working solution from a new stock aliquot. check_freshness->prepare_fresh No check_storage Was the stock solution stored correctly at -80°C and aliquoted? check_freshness->check_storage Yes prepare_fresh->check_storage new_stock Prepare a new stock solution from lyophilized powder. check_storage->new_stock No check_protocol Review experimental protocol. Are buffer pH and temperature optimal? check_storage->check_protocol Yes new_stock->check_protocol optimize_protocol Optimize assay conditions (e.g., pH, temperature). check_protocol->optimize_protocol No other_factors Investigate other experimental factors (e.g., enzyme activity, contamination). check_protocol->other_factors Yes optimize_protocol->other_factors

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow General Experimental Workflow for an Enzymatic Assay start Start prep_reagents Prepare Assay Buffers and Reagents start->prep_reagents thaw_stock Thaw Aliquot of This compound Stock prep_reagents->thaw_stock prep_working Prepare Working Solution of Substrate thaw_stock->prep_working setup_assay Set Up Assay Plate (Enzyme, Cofactors, etc.) prep_working->setup_assay initiate_reaction Add Working Solution to Initiate Reaction setup_assay->initiate_reaction incubate Incubate Under Specified Conditions initiate_reaction->incubate detect Measure Signal (e.g., Absorbance, Fluorescence) incubate->detect analyze Analyze Data with Controls detect->analyze end End analyze->end

Caption: General experimental workflow.

References

Technical Support Center: Overcoming Challenges in (1-Hydroxycyclohexyl)acetyl-CoA Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed purification protocols and troubleshooting data for (1-hydroxycyclohexyl)acetyl-CoA are not widely available in published literature. The following guide is based on established principles and common practices for the purification of similar short-chain acyl-CoA molecules. The experimental protocols and data are provided as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: The main challenge lies in its separation from structurally similar impurities, including unreacted starting materials like Coenzyme A (CoA) and other acyl-CoA derivatives that may have formed as byproducts. Due to the presence of multiple charged phosphate groups and a hydrophobic acyl chain, the molecule can exhibit complex behavior during chromatography.[1] Its stability can also be a concern, as the thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperatures.

Q2: Which chromatography technique is most suitable for purifying this compound?

A2: Ion-exchange chromatography is a highly effective method for separating CoA and its derivatives based on their net negative charge.[2][3][4] Affinity chromatography, utilizing ligands that specifically bind to the CoA moiety, can also offer high selectivity.[5][6][7] For polishing steps to remove hydrophobic impurities, Hydrophobic Interaction Chromatography (HIC) can be employed.[8][9][10][11] The choice depends on the specific impurities present in the crude sample.

Q3: What are the critical parameters to control during purification?

A3: Key parameters to control include:

  • pH: Maintain a slightly acidic to neutral pH (around 6.0-7.5) to ensure the stability of the thioester bond and the charged state of the phosphate groups.[4]

  • Temperature: Perform all purification steps at low temperatures (4°C) to minimize degradation.

  • Ionic Strength: In ion-exchange chromatography, a carefully controlled salt gradient is crucial for effective separation.[12] In HIC, a high salt concentration is used for binding, followed by a decreasing gradient for elution.[9][10]

  • Reducing Agents: The inclusion of a reducing agent like DTT can be beneficial to prevent the oxidation of the free sulfhydryl group on any unreacted CoA.

Q4: How can I assess the purity of my final this compound sample?

A4: Purity can be assessed using a combination of techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful method for separating the target compound from non-polar impurities.

  • LC-MS/MS: Provides confirmation of the molecular weight and allows for sensitive detection and quantification.[1]

  • Enzymatic Assays: Using an enzyme that specifically utilizes this compound as a substrate can determine the concentration of the active compound.

Troubleshooting Guides

Issue 1: Low Purification Yield
Possible Cause Troubleshooting Step
Degradation of the Target Molecule 1. Ensure all buffers are pre-chilled to 4°C. 2. Maintain a stable pH between 6.0 and 7.5 throughout the process. 3. Add a reducing agent (e.g., 1 mM DTT) to the buffers to prevent oxidation. 4. Minimize the duration of the purification process.
Poor Binding to Chromatography Resin 1. For Ion-Exchange: Ensure the pH of the loading buffer is at least one pH unit above the pKa of the phosphate groups to ensure a strong negative charge.[12] Check that the ionic strength of the sample is low enough for efficient binding. 2. For Affinity Chromatography: Verify the integrity of the affinity ligand on the resin. Ensure the flow rate during sample application is slow enough for binding to occur.[13] 3. For HIC: Confirm that the salt concentration in the loading buffer is high enough to promote hydrophobic interactions.[8][9]
Inefficient Elution 1. For Ion-Exchange: Optimize the salt gradient; a shallower gradient may improve resolution and recovery. Ensure the final salt concentration is sufficient to elute the tightly bound molecule. 2. For Affinity Chromatography: If using a competitive eluent, ensure its concentration is optimal. If changing pH or ionic strength for elution, ensure the change is sufficient to disrupt the binding. 3. For HIC: Ensure the decreasing salt gradient reaches a low enough ionic strength to elute the molecule.[10]
Issue 2: Low Purity of the Final Product
Possible Cause Troubleshooting Step
Co-elution with Unreacted CoA 1. In Ion-Exchange: Since CoA has a similar charge, a shallower salt gradient and a longer column may be necessary to improve resolution.[2] 2. Consider using a multi-step purification strategy, for instance, ion-exchange followed by a polishing step with HIC.
Presence of Other Acyl-CoA Byproducts 1. Optimize the synthesis reaction to minimize byproduct formation. 2. If byproducts have different hydrophobicities, a HIC step can be effective for separation.
Contamination with Proteins (if applicable) 1. Introduce a protein precipitation step (e.g., with ammonium sulfate) before chromatography. 2. An initial affinity chromatography step (e.g., immobilized metal affinity chromatography if the synthesizing enzyme is His-tagged) can remove the enzyme.

Quantitative Data Presentation

The following table presents hypothetical data from two different purification strategies for this compound to illustrate potential outcomes.

Parameter Strategy 1: Ion-Exchange Chromatography Strategy 2: Affinity Chromatography
Starting Material (Crude Lysate) 100 mg total protein100 mg total protein
Target Molecule (Initial Amount) ~5 mg~5 mg
Purification Resin DEAE-SepharoseAgarose with immobilized anti-CoA antibody
Elution Method Linear NaCl Gradient (0.1 M to 1.0 M)Competitive Elution with free CoA
Final Yield 2.5 mg3.5 mg
Purity (by RP-HPLC) 90%>98%
Processing Time 8 hours4 hours
Overall Recovery 50%70%

Experimental Protocols

Protocol 1: Purification by Ion-Exchange Chromatography

1. Materials:

  • DEAE-Sepharose Fast Flow resin

  • Chromatography column

  • Peristaltic pump and fraction collector

  • Buffer A: 20 mM Tris-HCl, pH 7.5, 1 mM DTT

  • Buffer B: 20 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mM DTT

  • Crude this compound sample

2. Column Preparation:

  • Pack the chromatography column with DEAE-Sepharose resin according to the manufacturer's instructions.

  • Equilibrate the column with 10 column volumes (CV) of Buffer A at a flow rate of 1 mL/min.

3. Sample Application:

  • Ensure the crude sample is in a low-salt buffer. If necessary, desalt the sample using a desalting column.

  • Load the sample onto the equilibrated column at a flow rate of 0.5 mL/min.

  • Wash the column with 5 CV of Buffer A to remove unbound molecules.

4. Elution:

  • Elute the bound molecules using a linear gradient of 0-100% Buffer B over 20 CV.

  • Collect fractions of 1 mL.

  • Monitor the absorbance at 260 nm to detect the elution of CoA-containing compounds.

5. Analysis:

  • Analyze the fractions containing the A260 peak by RP-HPLC and/or LC-MS/MS to identify those containing pure this compound.

  • Pool the pure fractions and store at -80°C.

Protocol 2: Purification by Affinity Chromatography

1. Materials:

  • Anti-CoA agarose resin

  • Chromatography column

  • Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM free CoA, 1 mM DTT

  • Crude this compound sample

2. Column Preparation:

  • Pack the column with the anti-CoA agarose resin.

  • Equilibrate the column with 10 CV of Binding/Wash Buffer at a flow rate of 0.5 mL/min.

3. Sample Application:

  • Load the crude sample onto the column at a flow rate of 0.2 mL/min.

  • Wash the column with 10-15 CV of Binding/Wash Buffer until the A260 returns to baseline.

4. Elution:

  • Apply the Elution Buffer to the column.

  • Collect small fractions (e.g., 0.5 mL) as the target molecule elutes.

5. Analysis and Removal of Free CoA:

  • Analyze fractions for the presence of the target molecule.

  • Pool the pure fractions.

  • Remove the free CoA used for elution by dialysis or using a desalting column.

  • Store the final product at -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Steps start Crude Sample (this compound) equilibration Column Equilibration loading Sample Loading start->loading wash Wash (Remove Unbound Impurities) loading->wash elution Elution wash->elution analysis Purity Analysis (HPLC, LC-MS) elution->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_low_purity start Low Purity Detected in Final Product check_impurities Identify Impurities (LC-MS) start->check_impurities is_coa Is Unreacted CoA Present? check_impurities->is_coa is_byproduct Are Other Byproducts Present? is_coa->is_byproduct No optimize_gradient Optimize IEX Gradient (Shallower Slope) is_coa->optimize_gradient Yes add_hic Add HIC Polishing Step is_byproduct->add_hic Yes optimize_synthesis Optimize Synthesis Reaction is_byproduct->optimize_synthesis Also consider end Purity Improved optimize_gradient->end add_hic->end optimize_synthesis->end

Caption: Troubleshooting decision tree for addressing low purity in the final product.

References

Technical Support Center: Optimizing Enzyme Kinetics Assays with (1-hydroxycyclohexyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guidance is provided for researchers, scientists, and drug development professionals. The application of (1-hydroxycyclohexyl)acetyl-CoA as an inhibitor of 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Synthase is presented as a plausible hypothetical scenario for instructional purposes. The experimental parameters and troubleshooting advice are based on established principles of enzyme kinetics and assays involving similar acyl-CoA analogs.

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing enzyme kinetics assays using this compound. This document focuses on the hypothetical application of this compound as a competitive inhibitor of HMG-CoA synthase, a key enzyme in the mevalonate pathway.[1][2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent or Non-Reproducible IC50 Values

  • Question: We are observing significant variability in the IC50 value for this compound in our HMG-CoA synthase assay. What are the potential causes and solutions?

  • Answer: Inconsistent IC50 values are a common issue in enzyme inhibition assays and can stem from several factors.[3] Here is a systematic approach to troubleshooting this problem:

    • Inhibitor Stock Solution:

      • Precipitation: this compound, like other long-chain acyl-CoA analogs, may have limited solubility in aqueous buffers.[4][5] Ensure that your stock solution is fully dissolved. A brief sonication or vortexing might be necessary. It is recommended to visually inspect the stock solution for any precipitate before each use.

      • Stability: Thioester bonds can be susceptible to hydrolysis, especially at a non-optimal pH.[6] Prepare fresh inhibitor dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

    • Assay Conditions:

      • Enzyme Concentration: If the enzyme concentration is too high, it can lead to what is known as tight-binding inhibition, which can affect the apparent IC50 value.[7] Ensure you are using a consistent and appropriate enzyme concentration in the linear range of the assay.

      • Incubation Times: The pre-incubation time of the enzyme with the inhibitor before starting the reaction should be consistent across all experiments.[3]

    • Reagent Quality:

      • Substrate Integrity: Ensure that the acetyl-CoA and acetoacetyl-CoA substrates have not degraded. Prepare fresh substrate solutions and store them appropriately.

Issue 2: High Background Signal in "No Enzyme" Control Wells

  • Question: Our control wells without HMG-CoA synthase are showing a high absorbance reading at 412 nm in our DTNB-based assay. What could be causing this?

  • Answer: A high background signal in a DTNB-based assay indicates the presence of free sulfhydryl groups that are not a result of the enzymatic reaction. Potential sources include:

    • Contaminating Thiols: Your inhibitor stock or other reagents might be contaminated with reducing agents like dithiothreitol (DTT) or β-mercaptoethanol. Ensure that any such additives are accounted for and are at a concentration that does not interfere with the assay.

    • Spontaneous Hydrolysis of Substrate: Acetyl-CoA can undergo slow, spontaneous hydrolysis, releasing Coenzyme A (CoASH).[6] While typically a slow process, using aged or improperly stored substrate solutions can exacerbate this issue.

    • Inhibitor Reactivity with DTNB: It is possible, though less likely, that this compound itself or one of its degradation products could react with DTNB. To test this, run a control with only the inhibitor and DTNB in the assay buffer.

Issue 3: No or Very Low Inhibition Observed at Expected Concentrations

  • Question: We are not observing significant inhibition of HMG-CoA synthase even at high concentrations of this compound. What should we check?

  • Answer: A lack of inhibition can be due to several factors related to the inhibitor, the enzyme, or the assay setup:

    • Inhibitor Integrity:

      • Degradation: The thioester bond of the inhibitor may have been hydrolyzed. Prepare fresh stock solutions from powder.

      • Solubility: The inhibitor may be precipitating out of solution at higher concentrations. Try using a small percentage of a co-solvent like DMSO if it does not affect enzyme activity.

    • Enzyme Activity:

      • Inactive Enzyme: Verify the activity of your HMG-CoA synthase preparation with a known inhibitor as a positive control.

    • Assay Conditions:

      • High Substrate Concentration: In a competitive inhibition model, very high concentrations of the natural substrate (acetyl-CoA) can overcome the effect of the inhibitor.[7] Check that your substrate concentrations are appropriate, ideally around the Km value.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage condition for this compound?

    • A1: It is recommended to store the lyophilized powder at -20°C. For stock solutions in an appropriate solvent (e.g., water or a buffer at slightly acidic to neutral pH), it is best to make single-use aliquots and store them at -20°C or -80°C to minimize degradation due to freeze-thaw cycles and hydrolysis.[6][8]

  • Q2: What is the solubility of this compound in common assay buffers?

  • Q3: Is this compound expected to be a reversible or irreversible inhibitor?

    • A3: Based on its structure as an analog of the natural substrate without a highly reactive functional group, this compound is most likely a reversible, competitive inhibitor. It would compete with acetyl-CoA for binding to the active site of HMG-CoA synthase.

  • Q4: Can I use a different assay method to confirm my results?

    • A4: Yes, it is good practice to use an orthogonal assay. Besides the DTNB-based spectrophotometric assay, you could consider methods that directly measure the substrate or product, such as HPLC-based assays that quantify the conversion of acetoacetyl-CoA to HMG-CoA.

Data Presentation

Table 1: Physicochemical and Hypothetical Kinetic Properties of this compound

ParameterValueSource/Note
Molecular Weight 907.71 g/mol Supplier Data[8]
Chemical Formula C29H48N7O18P3SSupplier Data[8]
Solubility Water-soluble, but may precipitate at high concentrations or in the presence of certain divalent cations.General property of acyl-CoAs[4]
Hypothetical IC50 5-20 µMPlausible range for a novel inhibitor.
Hypothetical Ki 2-10 µMEstimated from hypothetical IC50.
Proposed Mechanism Competitive with respect to Acetyl-CoABased on structural similarity to the substrate.

Table 2: Typical Kinetic Parameters for Human Cytosolic HMG-CoA Synthase

SubstrateApparent KmReference
Acetyl-CoA ~20-50 µMPublished literature
Acetoacetyl-CoA ~1-5 µMPublished literature

Experimental Protocols

Protocol: Determination of IC50 for this compound against HMG-CoA Synthase using a DTNB-based Spectrophotometric Assay

This protocol is adapted for a 96-well plate format and measures the release of Coenzyme A (CoASH), which reacts with DTNB to produce a yellow-colored product detectable at 412 nm.[9]

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.0.

  • HMG-CoA Synthase: Prepare a working solution of the enzyme in Assay Buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.

  • Substrate Solution (2X): Prepare a solution containing 40 µM Acetoacetyl-CoA and 200 µM DTNB in Assay Buffer.

  • Initiating Substrate (10X): Prepare a 1 mM solution of Acetyl-CoA in Assay Buffer.

  • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in water. Create serial dilutions in Assay Buffer to achieve final desired concentrations.

2. Assay Procedure:

  • Add 2 µL of the inhibitor dilutions (or buffer for control) to the wells of a 96-well plate.

  • Add 48 µL of the HMG-CoA synthase working solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Add 40 µL of the 2X Substrate Solution to each well.

  • Initiate the reaction by adding 10 µL of the 10X Initiating Substrate (Acetyl-CoA) to each well.

  • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.

3. Data Analysis:

  • Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Normalize the rates to the control (no inhibitor) to get the percent inhibition.

    • % Inhibition = (1 - (V_inhibitor / V_control)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

HMG_CoA_Synthase_Pathway cluster_reaction HMG-CoA Synthase Reaction cluster_inhibition Inhibition acetyl_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase acetoacetyl_coa Acetoacetyl-CoA acetoacetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa coash CoASH hmg_coa_synthase->coash inhibitor This compound (Inhibitor) inhibitor->hmg_coa_synthase Competes with Acetyl-CoA

Caption: HMG-CoA Synthase reaction and competitive inhibition.

IC50_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) start->reagent_prep plate_inhibitor Plate Inhibitor Dilutions in 96-well Plate reagent_prep->plate_inhibitor add_enzyme Add HMG-CoA Synthase Pre-incubate for 15 min plate_inhibitor->add_enzyme add_substrates Add Acetoacetyl-CoA + DTNB add_enzyme->add_substrates start_reaction Initiate with Acetyl-CoA add_substrates->start_reaction read_plate Measure Absorbance at 412 nm (Kinetic Read) start_reaction->read_plate data_analysis Calculate Initial Rates Plot % Inhibition vs. [Inhibitor] read_plate->data_analysis fit_curve Non-linear Regression (Four-Parameter Logistic Fit) data_analysis->fit_curve end Determine IC50 fit_curve->end

Caption: Workflow for IC50 determination of an HMG-CoA synthase inhibitor.

Troubleshooting_Tree cluster_inhibitor Inhibitor Checks cluster_assay Assay Condition Checks cluster_reagents Reagent Quality Checks start Inconsistent IC50 Results? check_inhibitor Check Inhibitor Stock start->check_inhibitor Yes check_assay Check Assay Conditions start->check_assay Yes check_reagents Check Reagent Quality start->check_reagents Yes end Consistent Results start->end No solubility Is it fully dissolved? (Visually inspect, sonicate if needed) check_inhibitor->solubility stability Is it fresh? (Prepare new dilutions, avoid freeze-thaw) check_inhibitor->stability enzyme_conc Is enzyme concentration consistent and in linear range? check_assay->enzyme_conc incubation Are pre-incubation times identical? check_assay->incubation substrate_quality Are substrates (Acetyl-CoA, AcAc-CoA) fresh? check_reagents->substrate_quality

Caption: Troubleshooting decision tree for inconsistent IC50 results.

References

Common pitfalls in handling (1-hydroxycyclohexyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1-hydroxycyclohexyl)acetyl-CoA. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during the handling and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the lyophilized powder at -20°C or colder, desiccated, and protected from light. Under these conditions, the compound should be stable for up to three years. Once reconstituted in a suitable buffer, it is best to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles. Solutions stored at -80°C should be used within six months. For short-term storage of a working solution (1-2 days), refrigeration at 2-8°C is acceptable, provided the solution is maintained at an acidic to neutral pH.

Q2: In which solvents or buffers should I dissolve this compound?

A2: this compound is soluble in aqueous buffers. Due to the susceptibility of the thioester bond to hydrolysis at alkaline pH, it is recommended to dissolve the compound in a slightly acidic buffer, such as 50 mM sodium acetate (pH 5.0) or a phosphate buffer (pH 6.0-7.0).[1] Avoid buffers with a pH greater than 7.5. For some applications, dissolving in high-purity water and immediately adding it to the reaction mixture at the desired pH is also a viable option. The solubility in organic solvents is generally poor due to the polar nature of the Coenzyme A moiety.

Q3: How can I accurately determine the concentration of my this compound solution?

A3: The concentration of a freshly prepared solution should be determined spectrophotometrically. The adenine ring of Coenzyme A has a characteristic absorbance maximum at 260 nm. The molar extinction coefficient for most Coenzyme A derivatives at this wavelength in aqueous solution at pH 7.0 is approximately 16,400 M⁻¹cm⁻¹.[2][3] Ensure that the buffer used for dilution does not have significant absorbance at this wavelength.

Q4: What are the primary degradation pathways for this compound that I should be aware of?

A4: The two primary degradation pathways are hydrolysis of the thioester bond and potential elimination of the tertiary hydroxyl group. The thioester linkage is susceptible to hydrolysis, especially at pH values above 7.5, which results in the formation of coenzyme A and (1-hydroxycyclohexyl)acetic acid. Additionally, the tertiary hydroxyl group at the 1-position of the cyclohexyl ring may be susceptible to acid- or base-catalyzed dehydration, leading to the formation of a double bond and yielding cyclohex-1-en-1-yl)acetyl-CoA. This elimination reaction can be a significant issue if the compound is exposed to harsh pH conditions or high temperatures.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent or Low Activity in Enzymatic Assays
Possible Cause Recommended Action
Degradation of this compound stock solution. Prepare fresh stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm the concentration of the stock solution spectrophotometrically before each experiment.
Hydrolysis of the thioester bond in the assay buffer. Ensure the pH of your assay buffer is between 6.0 and 7.5. If a higher pH is required for your enzyme, minimize the pre-incubation time of this compound in the buffer.
Presence of interfering substances in the sample. Some common laboratory reagents such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can interfere with enzymatic assays.[6] Check the compatibility of all buffer components with your enzyme and substrate.
Incorrect quantification of the stock solution. Re-measure the concentration of your stock solution using the molar extinction coefficient of 16,400 M⁻¹cm⁻¹ at 260 nm. Ensure your spectrophotometer is properly calibrated.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Possible Cause Recommended Action
Hydrolysis of the thioester bond. An early eluting peak corresponding to free Coenzyme A may be observed. To confirm, spike a sample with a Coenzyme A standard. If the peak increases in size, hydrolysis has occurred. Prepare fresh samples and ensure the pH of all solutions is appropriate.
Elimination of the hydroxyl group. A new, likely more hydrophobic peak corresponding to the dehydrated product may appear. This can be confirmed by mass spectrometry. To avoid this, maintain a neutral pH and avoid exposing the compound to high temperatures.
Oxidation of the thiol group of free Coenzyme A (if present). If some hydrolysis has occurred, the resulting free Coenzyme A can oxidize to form a disulfide. This can be reversed by the addition of a reducing agent like Dithiothreitol (DTT) to your sample.
Contamination in the starting material. If unexpected peaks are present from the start, it may indicate impurities from the synthesis. Re-purification by HPLC may be necessary.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Notes
Lyophilized Powder-20°C or colderUp to 3 yearsStore desiccated and protected from light.
Reconstituted Solution-80°CUp to 6 monthsPrepare single-use aliquots to avoid freeze-thaw cycles.
Working Solution2-8°CUp to 48 hoursMaintain in a slightly acidic to neutral pH buffer.

Table 2: pH Stability Profile of the Thioester Bond in Acyl-CoA Derivatives (General)

pH Range Relative Stability Primary Degradation Pathway
< 4.0ModerateAcid-catalyzed hydrolysis and potential for elimination of the hydroxyl group.
4.0 - 7.5HighMinimal degradation.
> 7.5LowBase-catalyzed hydrolysis of the thioester.

Note: This is a generalized stability profile for acyl-CoA derivatives. The specific stability of this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method adapted for the synthesis of 3-hydroxyacyl-CoA thioesters and may require optimization.

  • Activation of (1-hydroxycyclohexyl)acetic acid:

    • Dissolve (1-hydroxycyclohexyl)acetic acid in an appropriate anhydrous organic solvent (e.g., dichloromethane).

    • Add N,N'-Carbonyldiimidazole (CDI) in a 1.1 molar excess and stir at room temperature for 1-2 hours to form the imidazolide.

  • Thioesterification:

    • In a separate flask, dissolve Coenzyme A (free acid) in an aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.5).

    • Slowly add the activated (1-hydroxycyclohexyl)acetyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture at approximately 7.5 by the dropwise addition of a dilute base (e.g., 0.1 M NaOH).

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Purification of this compound by RP-HPLC
  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 4.9.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 50% B

    • 35-40 min: 50% B

    • 40-45 min: Linear gradient from 50% to 5% B

    • 45-50 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Post-Purification: Pool the fractions containing the product, freeze-dry (lyophilize), and store at -20°C or colder.

Protocol 3: Coupled Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This is a general protocol for assaying enzymes that use 3-hydroxyacyl-CoA substrates.

  • Reaction Mixture (per well of a 96-well plate):

    • 100 mM Tris-HCl buffer, pH 8.0

    • 1 mM NAD⁺

    • 0.1 mM this compound

    • Appropriate amount of 3-hydroxyacyl-CoA dehydrogenase enzyme

  • Procedure:

    • Prepare a master mix of the buffer and NAD⁺.

    • Add the master mix to the wells of a microplate.

    • Add the enzyme to the appropriate wells.

    • Initiate the reaction by adding this compound.

    • Immediately monitor the increase in absorbance at 340 nm (due to the formation of NADH) at a constant temperature (e.g., 37°C) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Use start Start: (1-hydroxycyclohexyl)acetic acid + CoA activation Activation with CDI start->activation thioesterification Thioesterification activation->thioesterification hplc RP-HPLC thioesterification->hplc lyophilization Lyophilization hplc->lyophilization storage Store at -20°C lyophilization->storage assay Enzymatic Assay storage->assay

Caption: Experimental workflow for the synthesis, purification, and use of this compound.

troubleshooting_workflow start Inconsistent Assay Results? check_stock Is the stock solution freshly prepared? start->check_stock check_conc Was the concentration verified? check_stock->check_conc Yes prepare_fresh Prepare fresh stock and re-run assay. check_stock->prepare_fresh No check_ph Is the assay buffer pH between 6.0 and 7.5? check_conc->check_ph Yes verify_conc Verify concentration via UV spec at 260 nm. check_conc->verify_conc No check_interfere Are there interfering substances present? check_ph->check_interfere Yes adjust_ph Adjust buffer pH and re-run assay. check_ph->adjust_ph No investigate_enzyme Investigate enzyme activity with a known substrate. check_interfere->investigate_enzyme No remove_interfere Remove interfering substances and re-run. check_interfere->remove_interfere Yes

Caption: Troubleshooting decision tree for inconsistent enzymatic assay results.

References

Technical Support Center: Mass Spectrometry Analysis of (1-hydroxycyclohexyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of (1-hydroxycyclohexyl)acetyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A weak or absent signal from a standard is often the first indication of an issue. Before delving into complex troubleshooting, it's crucial to verify the fundamental aspects of your experimental setup.

Troubleshooting Workflow: Initial Checks

start Low/No Signal Observed check_standard Verify Standard Integrity - Correct compound? - Proper storage? - Expiration date? start->check_standard check_instrument Instrument Performance Check - System suitability test - Calibration status check_standard->check_instrument check_connections Check Fluidic Connections - Leaks? - Blockages? check_instrument->check_connections end_node Proceed to Method Optimization check_connections->end_node

Caption: Initial troubleshooting steps for low MS signal.

Start by confirming the identity, concentration, and storage conditions of your this compound standard. Ensure it has not degraded. Subsequently, verify the overall health of your LC-MS system by running a system suitability test with a known, reliable compound. Finally, physically inspect all tubing and connections for any leaks or blockages that could prevent your sample from reaching the detector.

Q2: My signal for this compound is weak. How can I optimize the mass spectrometer settings for better sensitivity?

Optimizing mass spectrometer parameters is critical for maximizing the signal of your target analyte. For acyl-CoA compounds, positive ion mode generally provides better sensitivity.[1][2][3]

Key Optimization Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically preferred for the analysis of acyl-CoA species.[1][3][4]

  • Precursor and Product Ions: You will need to determine the optimal precursor ion ([M+H]⁺) for this compound and its most abundant, specific product ion for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphopantetheine group.[2][3]

  • Collision Energy (CE) and other Voltages: Fine-tuning the collision energy, declustering potential (DP), and cell exit potential (CXP) is essential for achieving the best fragmentation and signal intensity. These parameters should be optimized by infusing a standard solution of this compound directly into the mass spectrometer.

Table 1: Example MS Parameter Optimization Ranges for Acyl-CoA Compounds

ParameterTypical Starting ValueOptimization Approach
Ionization ModePositive ESICompare signal intensity with Negative ESI
Capillary Voltage3.0 - 5.5 kVAdjust for stable spray and maximum signal
Desolvation Temp.350 - 500 °COptimize for efficient solvent evaporation without analyte degradation
Cone Voltage / DP20 - 60 VRamp to maximize precursor ion intensity
Collision Energy (CE)20 - 50 eVRamp to maximize product ion intensity

Note: These are general ranges. Optimal values will be instrument and compound-specific.

Q3: Could my sample preparation method be the cause of the low signal? What is the recommended extraction and handling procedure for this compound?

Yes, sample preparation is a frequent source of poor signal for acyl-CoA compounds due to their instability.

Recommended Protocol for Acyl-CoA Extraction:

  • Quenching & Extraction: Rapidly quench metabolic activity using a cold solvent mixture. A common and effective method is extraction with 80% methanol.[5] It is crucial to keep samples cold throughout the process to minimize enzymatic degradation.

  • Solvent Considerations: The choice of extraction solvent is critical. While methanol is widely used, the addition of acids like formic acid or trichloroacetic acid (TCA) can significantly suppress the signal for acyl-CoAs and should generally be avoided.[5]

  • pH Control: Acyl-CoAs are susceptible to hydrolysis, especially under basic conditions. Maintaining a neutral pH (around 6.8) during extraction and in the final sample solvent can improve stability.[5] Ammonium acetate is a volatile buffer compatible with LC-MS that can be used for pH control.[5][6]

  • Storage: Analyze samples as quickly as possible after preparation. If storage is necessary, keep extracts at -80 °C.

Logical Flow for Sample Preparation Optimization

start Start: Sample Preparation extraction Extraction Solvent (e.g., 80% Methanol) start->extraction ph_control pH Adjustment (e.g., Ammonium Acetate Buffer, pH ~6.8) extraction->ph_control centrifugation Centrifuge to Pellet Debris ph_control->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis Immediate Analysis or -80°C Storage supernatant->analysis end_node LC-MS Injection analysis->end_node

Caption: Optimized sample preparation workflow for acyl-CoAs.

Q4: What are the optimal liquid chromatography (LC) conditions for separating this compound?

Effective chromatographic separation is key to reducing matrix effects and improving signal-to-noise.

  • Column Choice: Reversed-phase chromatography is well-suited for acyl-CoA analysis. C8 or C18 columns are commonly used.[4]

  • Mobile Phases:

    • Mobile Phase A: Water with a volatile buffer, such as 5-15 mM ammonium acetate, to maintain a neutral pH and aid in ionization.[5]

    • Mobile Phase B: An organic solvent like methanol or acetonitrile.[4][5]

  • Gradient: A gradient elution starting with a low percentage of organic phase and ramping up is necessary to first elute polar interferences and then the acyl-CoA.

Table 2: Example LC Gradient for Acyl-CoA Analysis

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0982
1.5982
5.0595
10.0595
10.1982
15.0982

This is an example gradient and should be optimized for your specific column and system to ensure proper separation of this compound from other matrix components.

Q5: I suspect matrix effects are suppressing my signal. How can I diagnose and mitigate this?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[7]

Diagnosing Matrix Effects:

A post-column infusion experiment is the standard method for identifying matrix effects.

  • Continuously infuse a standard solution of this compound into the MS source.

  • Inject a blank, extracted matrix sample (a sample prepared in the same way as your study samples, but without the analyte) onto the LC column.

  • Monitor the signal of your analyte. A drop in the signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.

Mitigation Strategies:

  • Improve Chromatographic Separation: Adjust the LC gradient to separate the analyte from the interfering compounds.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but may also reduce your analyte signal to below the limit of detection.

  • Use an Internal Standard: A stable isotope-labeled internal standard of this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Advanced Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances before LC-MS analysis.

Signaling Pathway of Ion Suppression

cluster_source ESI Source Droplet analyte Analyte Ions charge Limited Surface Charge analyte->charge Competes for matrix Matrix Ions matrix->charge Competes for ms_inlet Mass Spectrometer Inlet charge->ms_inlet Ion Evaporation low_signal Reduced Analyte Signal ms_inlet->low_signal

Caption: Competition for charge in the ESI source leads to ion suppression.

References

Preventing degradation of (1-hydroxycyclohexyl)acetyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (1-hydroxycyclohexyl)acetyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound during extraction is primarily due to two factors: the inherent chemical instability of the thioester bond and enzymatic activity. Thioesters are susceptible to hydrolysis, particularly under alkaline conditions. Additionally, once cells are lysed, endogenous enzymes such as thioesterases can rapidly cleave the thioester bond.[1]

Q2: What is the optimal pH range to maintain the stability of this compound during extraction?

A2: To minimize degradation, it is crucial to maintain a slightly acidic pH, ideally between 4.5 and 6.5, throughout the extraction process. Thioesters are known to be more stable in acidic to neutral conditions and are prone to hydrolysis at a pH above 7.

Q3: How does temperature affect the stability of the molecule?

A3: Elevated temperatures significantly accelerate both enzymatic and chemical degradation of this compound. All extraction steps should be performed on ice, and samples should be kept at 4°C or below whenever possible. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.

Q4: Can the (1-hydroxycyclohexyl) group itself degrade during extraction?

A4: The 1-hydroxycyclohexyl group, being a tertiary alcohol, is relatively stable under typical extraction conditions. However, it can be susceptible to oxidation under strongly basic conditions or in the presence of certain oxidizing agents, which are not typically used in standard acyl-CoA extraction protocols. Maintaining a controlled, slightly acidic pH and avoiding strong oxidants will preserve the integrity of this group.

Q5: Are there any additives that can help to improve the stability of this compound during extraction?

A5: Yes, the addition of antioxidants such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help to prevent the oxidation of the thiol group in the Coenzyme A moiety. Additionally, including a cocktail of protease and phosphatase inhibitors can help to minimize enzymatic degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Enzymatic Degradation: Thioesterases are active upon cell lysis.Ensure immediate and effective quenching of metabolic activity at the start of the extraction. This can be achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in an ice-cold acidic extraction buffer.
Chemical Hydrolysis: The thioester bond is sensitive to alkaline pH.Use an acidic extraction buffer (pH 4.5-6.5) and maintain this pH throughout the process.
Incomplete Extraction: The molecule may not be fully solubilized or may be lost during phase separation.Optimize the extraction solvent composition. A common choice is a mixture of acetonitrile, methanol, and water. Ensure thorough homogenization and consider a second extraction of the pellet.
High Variability Between Replicates Inconsistent Sample Handling: Minor variations in time or temperature can lead to different levels of degradation.Standardize the entire workflow, ensuring all samples are processed for the same duration and at the same temperature. Use pre-chilled tubes and solutions.
Precipitation Issues: The analyte may precipitate out of solution during storage or processing.After extraction and solvent evaporation, ensure the pellet is fully redissolved. Gentle vortexing and sonication can aid in this process. Reconstitute in a solvent appropriate for your downstream analysis.
Presence of Degradation Products in Analysis Oxidation: The thiol group of Coenzyme A can be oxidized.Add an antioxidant like DTT or TCEP to the extraction buffer.
Hydrolysis during Solvent Evaporation: Concentrating the sample can sometimes lead to conditions that favor hydrolysis.Perform solvent evaporation at a low temperature using a vacuum concentrator (speed-vac) or a gentle stream of nitrogen. Avoid prolonged drying.

Experimental Protocol: Extraction of this compound

This protocol is designed for the extraction of this compound from cell cultures or tissue samples for analysis by LC-MS/MS.

Materials:

  • Extraction Buffer: Acetonitrile:Methanol:Water (40:40:20, v/v/v) with 0.1% formic acid. Keep at -20°C.

  • Wash Solution: 80% Methanol in water. Keep at -20°C.

  • Reconstitution Solvent: 50% Methanol in water.

  • Internal standards (if available).

  • Liquid nitrogen.

  • Homogenizer (for tissue samples).

  • Centrifuge capable of 4°C and >12,000 x g.

  • Vacuum concentrator or nitrogen evaporator.

Procedure:

  • Quenching:

    • For adherent cells, aspirate the medium, wash with ice-cold PBS, and then immediately add the -20°C extraction buffer to the plate. Scrape the cells and collect the lysate.

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in the -20°C extraction buffer.

    • For tissue samples, flash-freeze the tissue in liquid nitrogen immediately after collection and grind to a fine powder using a pre-chilled mortar and pestle. Add the -20°C extraction buffer to the powder.

  • Homogenization:

    • Vortex the cell lysates vigorously for 1 minute.

    • For tissue samples, further homogenize the mixture using a mechanical homogenizer.

    • Keep samples on ice throughout this process.

  • Protein Precipitation:

    • Incubate the homogenate at -20°C for at least 2 hours to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Solvent Evaporation:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen. Ensure the temperature is kept low during this process.

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume of reconstitution solvent. Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial for analysis.

Summary of Quantitative Parameters

ParameterRecommended ValueRationale
Extraction Buffer pH 4.5 - 6.5Minimizes thioester hydrolysis.
Temperature 0 - 4°CReduces enzymatic activity and chemical degradation.
Storage Temperature -80°CLong-term stability.
Antioxidant Concentration (optional) 1-5 mM DTT or TCEPPrevents oxidation of the thiol group.

Visualizations

degradation_pathway cluster_main This compound cluster_degradation Degradation Products mol This compound hydrolysis (1-hydroxycyclohexyl)acetate + CoASH mol->hydrolysis Hydrolysis (Alkaline pH, Thioesterases) oxidation Oxidized CoA derivatives mol->oxidation Oxidation

Caption: Potential degradation pathways of this compound.

extraction_workflow start Sample Collection quench Quenching in Cold Acidic Solvent start->quench homogenize Homogenization (on ice) quench->homogenize precipitate Protein Precipitation (-20°C) homogenize->precipitate centrifuge Centrifugation (4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Solvent Evaporation (low temp) supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Technical Support Center: Enhancing the Solubility of (1-hydroxycyclohexyl)acetyl-CoA for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-hydroxycyclohexyl)acetyl-CoA. The focus is on addressing solubility challenges to ensure accurate and reproducible assay results.

Troubleshooting Guide

Issue: Precipitate forms when dissolving this compound in aqueous buffer.

Possible Cause: The solubility of this compound in aqueous solutions may be limited, similar to other long-chain acyl-CoA derivatives which are known to be amphiphilic and can form micelles.[1][2] The presence of divalent cations like Mg²⁺ can also decrease the solubility of similar compounds like palmitoyl-CoA.[3]

Solution:

  • Optimize Buffer Conditions:

    • pH: Evaluate the solubility across a pH range. For weakly acidic compounds, solubility may increase with pH.[4]

    • Ionic Strength: Adjust the ionic strength of the buffer. For some acyl-CoAs, higher ionic strength can affect the critical micelle concentration (CMC).[1][5]

    • Divalent Cations: If your assay allows, minimize the concentration of divalent cations like Mg²⁺ in the initial stock solution.

  • Use of Co-solvents:

    • Prepare a concentrated stock solution in an organic co-solvent such as dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.[6] Ensure the final concentration of the organic solvent in the assay is low enough to not affect enzyme activity.

  • Incorporate Detergents:

    • Non-ionic detergents like Triton X-100 can be used to solubilize acyl-CoA derivatives by forming mixed micelles.[7][8][9] It is crucial to work above the critical micelle concentration (CMC) of the detergent and to ensure the detergent is compatible with your assay.

Issue: Inconsistent or low enzyme activity in assays.

Possible Cause: Poor solubility of the this compound substrate can lead to an underestimation of the true substrate concentration available to the enzyme, resulting in apparently lower or variable enzyme activity. Long-chain acyl-CoAs are known to aggregate, which can affect their interaction with enzymes.[10]

Solution:

  • Ensure Complete Solubilization: Before starting the assay, visually inspect the substrate solution for any turbidity or precipitate.

  • Sonication: Gentle sonication of the stock solution can help to break up aggregates and promote dissolution.

  • Vortexing: Thoroughly vortex the solution after adding the this compound.

  • Use of Carrier Proteins: Fatty acid-free bovine serum albumin (BSA) can bind to acyl-CoAs and maintain their solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: What solvents can be used to prepare a stock solution of this compound?

For long-chain unsaturated fatty acyl-CoAs, a mixture of water and dimethylsulfoxide (DMSO) has been suggested for preparing stock solutions.[6] It is recommended to prepare a concentrated stock in a suitable organic solvent and then dilute it into the assay buffer. It is crucial to determine the tolerance of your specific assay to the chosen organic solvent.

Q3: How can I determine the optimal concentration of detergent to use?

The optimal detergent concentration will depend on the specific detergent and the concentration of this compound. It is generally recommended to use a detergent concentration that is above its critical micelle concentration (CMC) to ensure the formation of micelles that can solubilize the substrate. You may need to perform a titration experiment to find the lowest effective detergent concentration that does not interfere with your assay.

Q4: Will the use of co-solvents or detergents affect my enzyme's activity?

Yes, high concentrations of organic co-solvents or detergents can denature enzymes and inhibit their activity. It is essential to perform control experiments to determine the maximum concentration of the co-solvent or detergent that is tolerated by your enzyme without significant loss of activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation of Stock Solution in an Organic Co-solvent:

    • Weigh out the desired amount of this compound in a microcentrifuge tube.

    • Add a minimal amount of anhydrous DMSO to dissolve the compound completely. For example, start with 10-20 µL.

    • Vortex thoroughly until the solid is completely dissolved.

    • This will be your concentrated stock solution. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in the assay buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.

    • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider the troubleshooting steps outlined above.

Protocol 2: Assay for this compound using a Coupled Enzyme Reaction

This protocol is a general guideline and may need to be optimized for your specific enzyme and assay conditions. Commercial acetyl-CoA assay kits often utilize a coupled enzyme reaction that results in a colorimetric or fluorometric output.[11]

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Prepare the working solution of this compound as described in Protocol 1.

    • Prepare solutions of the coupling enzymes and other necessary reagents (e.g., NAD⁺, a chromogenic or fluorogenic substrate) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the coupling enzymes and other reagents.

    • Add the desired volume of the this compound working solution to initiate the reaction.

    • Include appropriate controls:

      • No substrate control: to measure any background signal.

      • No enzyme control: to ensure the signal is enzyme-dependent.

      • Solvent control: to check for any effect of the co-solvent on the assay.

    • Incubate the plate at the optimal temperature for your enzyme.

    • Measure the absorbance or fluorescence at the appropriate wavelength at regular time intervals or at a fixed endpoint.

  • Data Analysis:

    • Subtract the background signal (from the no substrate control) from all readings.

    • Plot the change in absorbance or fluorescence as a function of time or substrate concentration.

    • Calculate the enzyme activity based on the rate of the reaction.

Data Presentation

Table 1: Qualitative Solubility of a Structurally Related Compound (Ethyl 2-(1-hydroxycyclohexyl)acetate)

SolventPolarityExpected Solubility
WaterPolar, ProticSparingly Soluble to Insoluble
MethanolPolar, ProticSoluble
EthanolPolar, ProticSoluble
DichloromethaneModerately Polar, AproticSoluble
Diethyl EtherNonpolar, AproticSoluble

Note: This table is based on the expected solubility of a structurally similar compound, Ethyl 2-(1-hydroxycyclohexyl)acetate, and is provided as a general guide. The actual solubility of this compound may differ.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Enzyme Assay cluster_troubleshooting Troubleshooting start Start with solid this compound dissolve Dissolve in minimal DMSO start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute in Assay Buffer stock->dilute working Working Solution dilute->working check_precipitate Precipitate Observed? dilute->check_precipitate add_substrate Add Working Solution to Assay Mix working->add_substrate mix Prepare Assay Mix (Buffer, Enzymes, etc.) mix->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate measure Measure Signal (Absorbance/Fluorescence) incubate->measure analyze Analyze Data measure->analyze check_precipitate->add_substrate No optimize_buffer Optimize Buffer (pH, Ionic Strength) check_precipitate->optimize_buffer Yes add_detergent Add Detergent (e.g., Triton X-100) check_precipitate->add_detergent Yes use_carrier Use Carrier Protein (e.g., BSA) check_precipitate->use_carrier Yes optimize_buffer->dilute add_detergent->dilute use_carrier->dilute

Caption: Experimental workflow for preparing and using this compound in enzyme assays, including troubleshooting steps for solubility issues.

signaling_pathway_analogy cluster_substrate Substrate State cluster_enzyme Enzyme Interaction insoluble Insoluble/Aggregated This compound soluble Soluble/Monomeric This compound insoluble->soluble Solubilization (Detergent, Co-solvent) enzyme Enzyme soluble->enzyme Binding product Product enzyme->product Catalysis

Caption: Logical relationship illustrating the importance of solubilizing this compound for effective enzyme binding and catalysis.

References

Technical Support Center: (1-hydroxycyclohexyl)acetyl-CoA NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the Nuclear Magnetic Resonance (NMR) spectra of (1-hydroxycyclohexyl)acetyl-CoA.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows broad peaks. What are the common causes and solutions?

A1: Peak broadening in the NMR spectrum of a complex molecule like this compound can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample may be suboptimal. Re-shimming the spectrometer is the first step to address this.

  • Sample Concentration: High sample concentrations can lead to increased viscosity, which in turn causes broader peaks. Try diluting your sample.

  • Low Solubility: If the compound is not fully dissolved, it can lead to a non-homogenous sample and broad lines. Consider using a different deuterated solvent or gently warming the sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Treating the sample with a chelating agent like Chelex resin or re-purification can help.

  • Chemical Exchange: The molecule may be undergoing conformational changes or exchange between different states (e.g., rotamers) on the NMR timescale. Acquiring the spectrum at a different temperature (variable temperature NMR) can help sharpen the signals by either slowing down the exchange (low temperature) or averaging the signals (high temperature).[1]

Q2: I see unexpected signals in my spectrum. How can I identify if they are impurities or artifacts?

A2: Unexpected signals can be frustrating. Here’s how to approach their identification:

  • Residual Solvents: The most common source of extra peaks is residual protons in the deuterated solvent. For example, residual CHCl₃ in CDCl₃ appears around 7.26 ppm, and water (H₂O) can appear at various chemical shifts depending on the solvent and temperature.[2] Consult a table of common NMR solvent impurities.

  • Reagent Contamination: Impurities from the synthesis or purification process (e.g., grease, ethyl acetate, acetone from cleaning NMR tubes) are common. Ensure your NMR tube is scrupulously clean and dry.[3]

  • Sample Degradation: Coenzyme A and its derivatives can be unstable. The free thiol of Coenzyme A is susceptible to air oxidation, forming disulfides (e.g., CoA-S-S-CoA or mixed disulfides with glutathione).[1][3] It is recommended to prepare samples fresh and consider degassing the solvent.[1][4][5][6]

  • Spinning Sidebands: These are small peaks that appear symmetrically around a large signal. They can be minimized by reducing the spinning rate or improving the shimming.

  • D₂O Exchange: To confirm if a peak is from an exchangeable proton (like the hydroxyl group), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[3]

Q3: The signals in my spectrum are heavily overlapped. How can I resolve them?

A3: Signal overlap is a common challenge with large, complex molecules. Here are some strategies:

  • Change the Solvent: Different deuterated solvents can induce changes in the chemical shifts of your compound ("solvent effects"), which might resolve overlapping signals.[3]

  • Higher Field Strength: If available, using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving signal overlap.[7]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

Troubleshooting Guides

Guide 1: Troubleshooting Broad NMR Peaks

This guide provides a systematic approach to diagnosing and resolving broad peaks in the NMR spectrum of this compound.

Broad_Peaks_Troubleshooting start Broad Peaks Observed shim Re-shim the Spectrometer start->shim dilute Dilute the Sample shim->dilute If no improvement resolved Peaks Sharpened shim->resolved If peaks sharpen solvent Try a Different Solvent / Check Solubility dilute->solvent If no improvement dilute->resolved If peaks sharpen vt_nmr Perform Variable Temperature (VT) NMR solvent->vt_nmr If solubility is good solvent->resolved If peaks sharpen purify Re-purify Sample / Use Chelating Agent vt_nmr->purify If peaks sharpen at different temps (indicates exchange) vt_nmr->resolved If peaks sharpen purify->resolved If peaks sharpen (indicates paramagnetic impurities) unresolved Issue Persists purify->unresolved If issue persists after all steps

Caption: Workflow for troubleshooting broad NMR signals.

Experimental Protocols:

  • Sample Dilution:

    • Prepare your initial NMR sample at a known concentration.

    • If peaks are broad, dilute the sample by 50% with the same deuterated solvent.

    • Acquire the spectrum again and compare the line widths.

  • Variable Temperature (VT) NMR:

    • Consult the spectrometer manager for the safe operating temperature range.

    • Acquire a spectrum at room temperature.

    • Increase the temperature in increments of 10-20 K and acquire a spectrum at each temperature.

    • If chemical exchange is the issue, you may observe either sharpening of the peaks (fast exchange limit) or the appearance of multiple distinct signals for the exchanging species (slow exchange limit).

Guide 2: Identifying and Eliminating Extraneous Peaks

This guide outlines a workflow for identifying the source of unexpected peaks in your NMR spectrum.

Extraneous_Peaks_Troubleshooting start Extraneous Peaks Observed check_solvent Compare Peak Positions to Solvent Impurity Tables start->check_solvent d2o_exchange Perform D₂O Exchange Experiment check_solvent->d2o_exchange If not a common solvent peak identified Source Identified check_solvent->identified If peak is a known impurity blank_spectrum Run a Spectrum of the Pure Solvent d2o_exchange->blank_spectrum If peaks do not exchange d2o_exchange->identified If peak disappears (exchangeable proton) reprepare Prepare a Fresh Sample in a Clean Tube blank_spectrum->reprepare If blank is clean blank_spectrum->identified If impurity is in the solvent two_d_nmr Acquire 2D NMR (COSY, HSQC) reprepare->two_d_nmr If peaks persist reprepare->identified If extraneous peaks disappear two_d_nmr->identified If correlations identify a related impurity unidentified Source Still Unclear two_d_nmr->unidentified If no correlations to main compound

Caption: Logical steps for identifying unknown NMR signals.

Experimental Protocols:

  • D₂O Exchange:

    • Acquire the ¹H NMR spectrum of your sample.

    • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Cap the tube and shake vigorously for 30 seconds.

    • Allow the sample to re-equilibrate in the spectrometer for a few minutes.

    • Re-acquire the ¹H NMR spectrum. Peaks from exchangeable protons (e.g., -OH, -NH, -SH) will disappear or be significantly reduced in intensity.

  • Fresh Sample Preparation:

    • Use a new or thoroughly cleaned NMR tube. To clean, rinse with a suitable solvent (e.g., acetone), followed by a solvent that will dissolve your compound, then acetone again, and dry thoroughly in an oven. Allow the tube to cool to room temperature before use.

    • Use freshly opened or properly stored deuterated solvent.

    • If sample degradation is suspected, prepare the sample immediately before analysis and consider degassing the solvent by bubbling an inert gas (like argon or helium) through it.[1][4][5][6]

Quantitative Data

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm) Notes
Adenine H8~8.5Adenine C8~140-145From Acetyl-CoA data.[8]
Adenine H2~8.3Adenine C2~150-155From Acetyl-CoA data.[8]
Ribose H1'~6.1Ribose C1'~85-90From Acetyl-CoA data.[8]
Cyclohexyl -CH(OH)-3.5 - 4.0Cyclohexyl -C(OH)-~70-75Highly dependent on axial/equatorial position and solvent.
Cyclohexyl -CH₂- (adjacent to C-OH)1.8 - 2.0Cyclohexyl -CH₂-~30-40
Cyclohexyl -CH₂-1.1 - 1.8Cyclohexyl -CH₂-~25-30
Acetyl -CH₂-2.5 - 3.0Acetyl -CH₂-~40-50Adjacent to the thioester.
Pantetheine Protons0.7 - 4.5Pantetheine Carbons~20-60Complex, overlapping region. From Acetyl-CoA data.[8]
Thioester Carbonyl-Thioester C=O~195-205Thioester carbonyls are typically downfield.
Hydroxyl -OH1.0 - 5.0--Position is highly variable and depends on concentration, temperature, and solvent. Often a broad singlet.

Potential Artifacts and Their Characteristics

Artifact Appearance in ¹H NMR Spectrum Common Cause(s) Solution(s)
Residual Solvent Peaks Sharp singlets or multiplets at known chemical shifts.Incomplete deuteration of the NMR solvent.Identify using solvent charts. Choose a solvent where the residual peak does not overlap with signals of interest.
Water Peak Broad or sharp singlet, chemical shift is temperature and solvent dependent.Moisture in the sample or solvent.Use dried solvents, dry the sample thoroughly, or use a solvent suppression pulse sequence.
Spinning Sidebands Small peaks appearing symmetrically around a large peak.Inhomogeneous magnetic field (poor shimming), high spinning rate.Improve shimming, reduce spinning rate.
Phasing Errors Rolling or distorted baseline.Incorrect phase correction during data processing.Manually re-phase the spectrum.
Center Glitch (Quadrature Artifact) A spike or distortion at the center of the spectrum.Imbalance in the spectrometer's quadrature detectors.Usually minimized with more scans. Can sometimes be corrected during processing.
Oxidized CoA Appearance of new, often broader signals, and decrease in the intensity of the free thiol signals.Air oxidation of the free thiol group of Coenzyme A.Prepare samples fresh, degas the solvent, and keep the sample cold.[1][4][5][6]

References

Calibrating instruments for accurate (1-hydroxycyclohexyl)acetyl-CoA measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate measurement of (1-hydroxycyclohexyl)acetyl-CoA. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the most sensitive and specific method for quantifying acyl-CoA species[1][2][3][4].

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the quantitative analysis of this compound?

A1: The gold standard for quantifying acyl-CoA species, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. This technique offers high sensitivity and specificity, which is crucial due to the typically low endogenous concentrations of these molecules[1][5]. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it generally provides lower sensitivity[6][7].

Q2: How should I prepare and store my this compound analytical standard?

A2: Acyl-CoA esters are known to be unstable in aqueous solutions[8][9]. Proper handling and storage are critical for generating a reliable calibration curve.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable buffer or solvent mixture. A mixture of ammonium acetate (10 mM, pH 8)/methanol/water (2:2:1, v/v/v) has been used for other acyl-CoAs[1]. Alternatively, for long-chain acyl-CoAs that have solubility issues, a mixture of water and dimethylsulfoxide (DMSO) can be considered, though fresh preparation is often recommended for best results[10].

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -80°C for long-term stability[1].

  • Working Standards: Prepare working standards by serially diluting the stock solution in the same solvent used to reconstitute the final sample extracts (e.g., the initial mobile phase)[1][11]. It is best practice to prepare fresh working standards for each experiment[10]. Using glass vials instead of plastic may improve stability and reduce signal loss[8][12].

Q3: What type of internal standard (IS) should I use for accurate quantification?

A3: The use of an appropriate internal standard is crucial to correct for variability during sample preparation and to mitigate matrix effects[13][14]. The ideal choice is a stable isotope-labeled (SIL) version of this compound. If a SIL-IS is not available, a structurally similar acyl-CoA that is not endogenously present in the sample, such as an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA, C17:0-CoA), can be used[11][15].

Q4: What are "matrix effects" and how can they affect my measurements?

A4: Matrix effect is the alteration (suppression or enhancement) of the ionization of an analyte by co-eluting compounds from the sample matrix[14][16][17]. Biological samples contain numerous components like salts, lipids, and proteins that can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate and imprecise quantification[13][18]. This is a major concern in LC-MS-based bioanalysis[14][17].

Troubleshooting Guide

Problem 1: Low or No Signal for this compound
Potential Cause Troubleshooting Step
Analyte Degradation Acyl-CoAs are unstable. Ensure samples were processed immediately after collection, kept cold, and stored at -80°C. Prepare fresh calibration standards for each run.[1][8][9]
Inefficient Extraction The extraction protocol may not be optimal. Test different extraction solvents (e.g., acetonitrile/methanol/water vs. acid precipitation with 5-sulfosalicylic acid) to maximize recovery.[1][2]
Suboptimal MS/MS Parameters Infuse a pure standard solution of this compound directly into the mass spectrometer to optimize precursor and product ion selection, collision energy, and other instrument parameters. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed and can be used to set up a Multiple Reaction Monitoring (MRM) transition.[2][11][19]
Poor Chromatographic Peak Shape The amphiphilic nature of acyl-CoAs can lead to poor peak shape. Consider derivatization or adjusting the mobile phase composition (e.g., adding ion-pairing agents, though this can complicate MS analysis) to improve chromatography.[4][20]
Problem 2: High Variability Between Replicate Injections or Samples
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all extraction and handling steps. The use of a suitable internal standard added early in the workflow is critical to correct for inconsistencies.[13][21]
Autosampler/Injector Issues Check for air bubbles in the syringe and sample loop. Perform an injector wash with a strong solvent to remove potential contaminants. The inter-assay coefficient of variation (CV) for reliable methods is often in the 5-6% range.[22]
Matrix Effects Matrix effects can vary between samples, causing high variability.[14] To diagnose this, perform a post-extraction spike experiment: compare the signal of a standard spiked into an extracted blank matrix sample to the signal of the same standard in a neat solvent. A significant difference indicates matrix effects.[14]
Analyte Instability in Autosampler Acyl-CoAs can degrade while waiting in the autosampler. Ensure the autosampler is kept at a low temperature (e.g., 4°C). Limit the time samples spend in the autosampler before injection.[23][24]
Problem 3: Poor Linearity of the Calibration Curve
Potential Cause Troubleshooting Step
Standard Preparation Error Carefully re-prepare the serial dilutions from a fresh stock solution. Ensure thorough mixing at each dilution step.
Detector Saturation The highest concentration points may be saturating the detector. Extend the calibration range to lower concentrations or dilute the high-concentration standards.
Inappropriate Calibration Range The selected range may not be appropriate for the analyte's response. Adjust the concentration levels to bracket the expected sample concentrations. A good method should show linearity over several orders of magnitude.[1]
Matrix Effects in Matrix-Matched Curve If using a matrix-matched calibration, the blank matrix itself may contain endogenous levels of the analyte or interfering compounds.[18] Analyze the blank matrix to confirm it is free of the analyte.

Experimental Protocols & Data

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a standard curve for the absolute quantification of this compound.

Materials:

  • This compound standard[25][26]

  • Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)[1]

  • Calibrated pipettes

  • Low-adsorption glass or polypropylene microcentrifuge tubes[8][12]

Procedure:

  • Prepare 1 mM Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the solvent to achieve a final concentration of 1 mM. Vortex thoroughly.

  • Aliquot and Store: Aliquot the stock solution into single-use tubes and store immediately at -80°C.

  • Prepare Working Standards: On the day of analysis, thaw one aliquot of the stock solution. Perform serial dilutions using the solvent that your final samples will be reconstituted in. This creates a set of calibration standards.

Table 1: Example Calibration Curve Concentrations

Standard LevelConcentration (nM)Dilution from 1 µM Intermediate
CAL 810001:1
CAL 75001:2
CAL 62501:4
CAL 51001:10
CAL 4501:20
CAL 3101:100
CAL 251:200
CAL 111:1000
Protocol 2: LC-MS/MS Parameter Optimization

This protocol outlines the general approach for optimizing the mass spectrometer for this compound analysis.

Procedure:

  • Calculate Theoretical Mass: Determine the exact mass of this compound (C₂₉H₄₈N₇O₁₈P₃S, MW: 907.71 g/mol )[27]. The protonated precursor ion [M+H]⁺ would be approximately m/z 908.7.

  • Direct Infusion: Infuse a 1 µM solution of the standard directly into the mass spectrometer to find the most abundant and stable precursor ion in a full scan (Q1 scan).

  • Product Ion Scan: Perform a product ion scan on the selected precursor ion (m/z 908.7) to identify the most intense and specific fragment ions. A common fragmentation for acyl-CoAs is the neutral loss of the pantetheine-adenosine diphosphate portion, resulting in a product ion corresponding to the acyl group[2]. Another common fragment corresponds to the adenosine diphosphate portion at m/z 428[2][11].

  • Optimize Collision Energy: For the selected precursor → product ion transition(s), optimize the collision energy (CE) to maximize the product ion signal.

  • Set up MRM Method: Create a Multiple Reaction Monitoring (MRM) method using at least two transitions for confident identification and quantification (one for quantification, one for confirmation)[2].

Table 2: Hypothetical Optimized LC-MS/MS Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 908.7
Product Ion (Q3) - Quantifier [M - 507 + H]⁺
Product Ion (Q3) - Qualifier m/z 428.1
Collision Energy (CE) Analyte-dependent, requires optimization
Dwell Time 50-100 ms
LC Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound from biological samples.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenize Homogenization & Addition of Internal Standard Sample->Homogenize Extract Protein Precipitation & Analyte Extraction Homogenize->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Initial Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate CalCurve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->CalCurve Quantify Quantification of Analyte in Samples CalCurve->Quantify

Caption: Workflow for this compound quantification.

Troubleshooting Logic

This diagram provides a decision tree for troubleshooting common issues encountered during analysis.

G Start Problem Encountered: Low Signal or High Variability CheckStandards Are standards visible and reproducible? Start->CheckStandards CheckSamples Are samples (with IS) showing issues? CheckStandards->CheckSamples Yes TroubleshootMS Troubleshoot MS: - Direct Infusion - Optimize Parameters - Clean Source CheckStandards->TroubleshootMS No MatrixEffect Assess Matrix Effects: - Post-extraction Spike - Dilute Sample CheckSamples->MatrixEffect Yes Resolved Problem Resolved CheckSamples->Resolved No, IS corrects well TroubleshootLC Troubleshoot LC: - Check for Leaks - New Mobile Phase - New Column TroubleshootMS->TroubleshootLC NewStandards Prepare Fresh Standards: - Check Purity - Verify Concentration - Test for Degradation TroubleshootLC->NewStandards NewStandards->Resolved OptimizePrep Optimize Sample Prep: - Test Extraction Methods - Check pH - Ensure Complete Lysis MatrixEffect->OptimizePrep Yes, effects present UseSIL_IS Implement a better IS: - Stable Isotope Labeled (SIL) - Closely Eluting Analog MatrixEffect->UseSIL_IS No, effects minimal OptimizePrep->Resolved UseSIL_IS->Resolved

Caption: Decision tree for troubleshooting analytical issues.

References

Validation & Comparative

Validating (1-hydroxycyclohexyl)acetyl-CoA: A Comparative Guide for a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of (1-hydroxycyclohexyl)acetyl-CoA as a potential enzyme inhibitor. Due to the current lack of specific inhibitory data for this compound, we present a comparative analysis against well-characterized inhibitors of key metabolic enzymes that utilize acetyl-CoA or structurally related substrates. This document outlines the necessary experimental protocols and data presentation formats to rigorously assess its inhibitory potential and mechanism of action.

Comparative Inhibitor Performance

To establish a benchmark for the potential efficacy of this compound, its performance should be compared against known inhibitors of plausible target enzymes central to acetyl-CoA metabolism. These include Citrate Synthase, Acetyl-CoA Carboxylase (ACC), and HMG-CoA Reductase.

Table 1: Comparison of Inhibitors for Putative Target Enzymes
Target EnzymeInhibitorType of InhibitionPotency (IC50 / Ki)
Citrate Synthase Propionyl-CoACompetitive with Acetyl-CoAKi = 2.4 µM[1]
ATPCompetitive with Acetyl-CoA-
Acetyl-CoA Carboxylase 1 (ACC1) Firsocostat (GS-0976)AllostericIC50 = 2.1 nM (human ACC1)[2]
ND-646AllostericIC50 = 3.5 nM (human ACC1)[2]
Acetyl-CoA Carboxylase 2 (ACC2) Firsocostat (GS-0976)AllostericIC50 = 6.1 nM (human ACC2)[2]
ND-646AllostericIC50 = 4.1 nM (human ACC2)[2]
HMG-CoA Reductase AtorvastatinCompetitiveIC50 = 3-20 nM[3]
RosuvastatinCompetitiveIC50 = 3-20 nM[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and comparison of enzyme inhibitors. The following protocols provide a basis for assessing the activity of the target enzymes and the inhibitory properties of this compound.

Protocol 1: Citrate Synthase Activity Assay (Spectrophotometric)

This assay measures the activity of Citrate Synthase by monitoring the reaction of the free thiol group of Coenzyme A (CoA-SH) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured at 412 nm.[4][5]

Materials:

  • Purified Citrate Synthase enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)

  • Acetyl-CoA

  • Oxaloacetate

  • DTNB solution

  • This compound and other test inhibitors

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of Acetyl-CoA, Oxaloacetate, DTNB, and test inhibitors in the assay buffer.

  • Reaction Mixture: In each well of a 96-well plate, add the assay buffer, DTNB solution, Acetyl-CoA, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the purified Citrate Synthase to each well to a final concentration that yields a linear reaction rate.

  • Initiate Reaction: Start the reaction by adding oxaloacetate to each well.[6]

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm in a kinetic mode at a constant temperature (e.g., 30°C).[4] Record readings every 10-30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

Protocol 2: Acetyl-CoA Carboxylase (ACC) Activity Assay (Luminescence-based)

This protocol determines ACC activity by measuring the amount of ADP produced, which is a direct product of the enzyme's reaction. The ADP-Glo™ Kinase Assay is a suitable method for this purpose.[7][8]

Materials:

  • Purified ACC1 or ACC2 enzyme

  • Assay Buffer (e.g., 5x ACC Assay Buffer)

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound and other test inhibitors

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Prepare Master Mix: Prepare a master mix containing assay buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.[7]

  • Inhibitor Addition: Add the test inhibitors at various concentrations to the wells of the microplate.

  • Enzyme Addition: Add the purified ACC enzyme to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 40 minutes) to allow the enzymatic reaction to proceed.[7]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP through a luciferase reaction. Incubate for 30-60 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer. The light output is proportional to the ADP concentration, and thus to the ACC activity.

Protocol 3: HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the activity of HMG-CoA Reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9][10]

Materials:

  • Purified HMG-CoA Reductase enzyme

  • Assay Buffer (e.g., potassium phosphate buffer)

  • HMG-CoA

  • NADPH

  • This compound and other test inhibitors

  • UV-compatible 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In each well, add the assay buffer, NADPH, and the test inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes. To minimize NADPH depletion, do not add the enzyme during this step.[11]

  • Enzyme Addition: Add the purified HMG-CoA Reductase to each well.

  • Initiate Reaction: Start the reaction by adding HMG-CoA.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm in a kinetic mode at 37°C.[10] Record readings every 20-30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

Protocol 4: IC50 Determination and Mechanism of Inhibition Studies

IC50 Determination:

  • Perform the respective enzyme activity assay in the presence of a range of concentrations of the inhibitor (typically 8-12 concentrations, using serial dilutions).

  • Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mechanism of Inhibition Studies:

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the enzyme activity assay with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Analyze the data using double reciprocal plots (Lineweaver-Burk plots) or by fitting the data directly to the Michaelis-Menten equation modified for different inhibition models.

  • The pattern of changes in the apparent Km and Vmax values in the presence of the inhibitor will reveal the mechanism of inhibition.

Visualizations: Workflows and Pathways

Experimental and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for inhibitor validation, the relevant metabolic pathways, and the principles of enzyme inhibition.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Comparative Analysis A Primary Enzyme Activity Assay B Screening of this compound A->B C Dose-Response Curve Generation B->C D IC50 Value Determination C->D E Kinetic Assays with Variable Substrate Concentrations D->E Proceed if potent F Lineweaver-Burk Plot Analysis E->F G Determination of Inhibition Type (Competitive, Non-competitive, etc.) F->G H Calculation of Ki G->H I IC50/Ki Determination for Known Inhibitors H->I Characterized inhibitor J Data Tabulation & Comparison I->J K Publish Comparison Guide J->K

Caption: Experimental workflow for validating a novel enzyme inhibitor.

G acetyl_coa Acetyl-CoA cs Citrate Synthase acetyl_coa->cs oxaloacetate Oxaloacetate oxaloacetate->cs citrate Citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->oxaloacetate cs->citrate inhibitor This compound (Putative Inhibitor) inhibitor->cs

Caption: Inhibition point in the Citric Acid Cycle.

G acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc malonyl_coa Malonyl-CoA fas Fatty Acid Synthase malonyl_coa->fas fatty_acid Fatty Acids fas->fatty_acid acc->malonyl_coa inhibitor This compound (Putative Inhibitor) inhibitor->acc

Caption: Inhibition point in Fatty Acid Synthesis.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp + I (comp) S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI_noncomp Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI_noncomp + I (non-comp) I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) EI_comp->E - I (comp) ESI_noncomp->ES - I (non-comp)

Caption: Logical relationships in enzyme inhibition models.

References

Kinetic Analysis of (1-hydroxycyclohexyl)acetyl-CoA: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and biochemical databases has revealed no publicly available kinetic data for the enzymatic processing of (1-hydroxycyclohexyl)acetyl-CoA. While this molecule is identified as a 3-hydroxyacyl-CoA derivative, specific studies detailing its interaction with enzymes, including the determination of key kinetic parameters such as K_m, V_max, and k_cat, are not present in the surveyed resources.

Consequently, a direct kinetic comparison of this compound with its natural substrates, which would form the basis of a detailed comparison guide, cannot be constructed at this time. Such a guide would require experimental data from enzymatic assays that have not been published in the accessible scientific domain.

The Search for Comparative Data

Our research strategy involved a multi-pronged approach to locate relevant information:

  • Targeted searches for kinetic parameters: We conducted specific queries for the kinetic constants (K_m, V_max, k_cat) associated with this compound and any potential interacting enzymes.

  • Exploration of metabolic pathways: We investigated potential metabolic pathways where a 3-hydroxyacyl-CoA with a cyclohexyl moiety might be involved to identify the relevant enzymes for which kinetic data with natural substrates could be found.

  • Broad searches on substituted acyl-CoAs: We broadened our search to include kinetic data for enzymes acting on other 3-hydroxyacyl-CoAs with cyclic or bulky substituents, which might have provided a basis for theoretical comparison.

Despite these efforts, no specific experimental results for this compound were found. While there is a wealth of information on the kinetics of enzymes that metabolize common straight-chain and branched-chain acyl-CoAs, the introduction of a cyclohexyl group represents a significant structural variation for which enzymatic data is not currently available.

Future Directions

To enable a kinetic comparison as requested, foundational research would be required. This would involve:

  • Identification or engineering of an enzyme: An enzyme capable of recognizing and turning over this compound would need to be identified from natural sources or engineered in the laboratory.

  • Development of an enzymatic assay: A robust and reproducible assay would need to be established to measure the rate of the enzymatic reaction.

  • Determination of kinetic parameters: Standard enzyme kinetic studies would then be performed to determine the K_m, V_max, and k_cat for this compound and its relevant natural substrates under identical experimental conditions.

Without such primary research, any attempt to create a comparison guide would be purely speculative and would not meet the core requirement of providing supporting experimental data. We will continue to monitor the scientific literature for any new information on the enzymatic processing of this compound and will update this response should relevant data become available.

Comparative metabolomics of cells treated with (1-hydroxycyclohexyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Metabolomics of Acyl-CoA Profiles: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

While specific metabolomic studies on (1-hydroxycyclohexyl)acetyl-CoA are not publicly available, this guide provides a comparative framework for understanding the metabolomics of acyl-Coenzyme A (acyl-CoA) species. Acyl-CoAs are central to numerous cellular processes, including energy metabolism, lipid synthesis, and the regulation of signaling pathways.[1] This guide offers an objective comparison of methodologies, supported by experimental data, to aid in the design and interpretation of metabolomic studies involving this critical class of molecules.

Data Presentation: Impact of High-Fat Diet on Liver Acyl-CoA Levels

Alterations in diet can significantly remodel the acyl-CoA profile within tissues.[2] The following table summarizes the relative abundance of various acyl-CoA species in the livers of mice fed a standard chow diet versus a high-fat diet for 12 weeks. This data illustrates the profound impact of nutritional stress on lipid metabolism.

Acyl-CoA SpeciesStandard Chow (Relative MS Intensity)High-Fat Diet (Relative MS Intensity)Fold Change (HF/SC)Significance
Malonyl-CoA~1.0~2.5~2.5Significant
Propionyl-CoA~1.0~1.8~1.8Significant
C10:3-CoA~1.0~2.2~2.2Significant
C16:0-CoA (Palmitoyl-CoA)~1.0~1.9~1.9Significant
C18:1-CoA (Oleoyl-CoA)~1.0~1.7~1.7Significant
C18:2-CoA (Linoleoyl-CoA)~1.0~1.6~1.6Significant

Data is derived from a study on the effects of a high-fat diet on mouse liver metabolomes and is presented to illustrate typical changes. Absolute concentrations can vary significantly between different biological samples and experimental setups.[2][3]

Experimental Protocols

The quantification of acyl-CoAs is most commonly and accurately achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1] The following protocols detail established methods for the extraction and analysis of acyl-CoA species from biological samples.

Protocol 1: Solvent Precipitation for Acyl-CoA Extraction

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[1]

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent, such as 80% methanol in water.[1]

  • Protein Precipitation: Vigorously vortex the homogenate for 1 minute to ensure thorough mixing and precipitation of proteins.[1]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[1]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is recommended for reducing matrix effects and improving the purity of the acyl-CoA extract, which can lead to more accurate quantification.[1]

  • Sample Homogenization and Centrifugation: Follow steps 1-3 from Protocol 1.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by an equilibration with an aqueous buffer.

  • Sample Loading: Load the supernatant from the centrifuged homogenate onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with a high-aqueous buffer to remove polar impurities, followed by a wash with a low percentage of organic solvent to remove less polar interferences.[1]

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile.[1]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute it in the appropriate solvent for LC-MS/MS analysis.[1]

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a general workflow for the analysis of extracted fatty acyl-CoAs.[4]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for separation.[1]

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[1]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[1]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is ramped up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[1]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, which provides high specificity and sensitivity.[5]

  • Data Analysis:

    • Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[1]

Visualizations

Signaling and Metabolic Pathways

Acetyl-CoA is a central metabolic hub, linking carbohydrate, fat, and protein metabolism.[6] It is not only a key substrate for the TCA cycle for energy production but also the acetyl donor for histone acetylation, a critical epigenetic modification that regulates gene expression.[7]

Caption: Central role of Acetyl-CoA in metabolism and gene regulation.

Experimental Workflow

The comparative metabolomic analysis of acyl-CoAs follows a structured workflow from sample collection to data interpretation.[4]

Experimental_Workflow Start Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (e.g., Solvent Precipitation) Start->Extraction Cleanup Sample Clean-up (e.g., Solid-Phase Extraction) Extraction->Cleanup LCMS LC-MS/MS Analysis (C18 column, MRM) Cleanup->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Standard Curves) DataProcessing->Quantification Stats Statistical Analysis (e.g., t-test, PCA) Quantification->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: A typical workflow for fatty acyl-CoA profiling.[1]

References

A Comparative Guide to Isotopic Labeling of (1-hydroxycyclohexyl)acetyl-CoA for Advanced Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopically labeled (1-hydroxycyclohexyl)acetyl-CoA as a metabolic tracer with alternative, more conventional tracers. We will delve into the synthetic strategies for this novel tracer, its potential applications in metabolic research, and present a comparative analysis of its utility against established methods. This document aims to equip researchers with the necessary information to evaluate the suitability of this tracer for their specific experimental needs.

Introduction to this compound as a Metabolic Tracer

This compound is a non-endogenous, structurally unique acyl-Coenzyme A (CoA) analog. Its distinctive cyclohexyl group offers a chemical handle that can be exploited in tracer studies to investigate specific metabolic pathways with potentially reduced background from endogenous sources. Isotopic labeling of this molecule, for instance with ¹³C or ²H in the acetyl moiety, allows for the precise tracking of its metabolic fate using mass spectrometry-based techniques.

The primary application of such a tracer lies in probing the activities of enzymes involved in acyl-CoA metabolism, particularly those with broad substrate specificity, and in tracking the incorporation of the acetyl group into downstream metabolites under specific physiological or pathological conditions.

Synthesis and Isotopic Labeling Strategies

The generation of isotopically labeled this compound for tracer studies can be approached through a chemoenzymatic strategy. This involves the chemical synthesis of the isotopically labeled acyl precursor, (1-hydroxycyclohexyl)acetic acid, followed by its enzymatic ligation to Coenzyme A.

Chemical Synthesis of Isotopically Labeled (1-hydroxycyclohexyl)acetic acid

The synthesis of the precursor molecule can be achieved through various organic chemistry routes. For isotopic labeling of the acetyl group, commercially available labeled starting materials, such as [1,2-¹³C₂]-acetyl chloride or [²H₃]-acetyl chloride, can be incorporated.

Illustrative Synthetic Workflow:

cluster_synthesis Chemical Synthesis Start Labeled Acetyl Halide (e.g., [1,2-13C2]-acetyl chloride) Intermediate2 Addition Reaction Start->Intermediate2 Intermediate1 Grignard Reagent (from cyclohexanone) Intermediate1->Intermediate2 Product Isotopically Labeled (1-hydroxycyclohexyl)acetic acid Intermediate2->Product

Caption: Chemo-synthetic route for labeled (1-hydroxycyclohexyl)acetic acid.

Enzymatic Ligation to Coenzyme A

The synthesized isotopically labeled (1-hydroxycyclohexyl)acetic acid can then be ligated to Coenzyme A using an acyl-CoA synthetase. These enzymes activate fatty acids by thioesterification to coenzyme A.[1] While the specificity of these enzymes varies, some exhibit broad substrate tolerance, accepting branched-chain and other modified fatty acids.[2][3]

Experimental Protocol: Enzymatic Ligation

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5):

    • Isotopically labeled (1-hydroxycyclohexyl)acetic acid (1-5 mM)

    • Coenzyme A (1-5 mM)

    • ATP (5-10 mM)

    • MgCl₂ (5-10 mM)

    • A suitable acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-4 hours.

  • Quenching: Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the enzyme.

  • Purification: Centrifuge to remove the precipitated protein. The supernatant containing the isotopically labeled this compound can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).

  • Verification: Confirm the identity and purity of the product using mass spectrometry, looking for the expected mass shift corresponding to the isotopic label.

Comparison with Alternative Tracers

The utility of isotopically labeled this compound as a tracer is best understood by comparing it with commonly used alternatives for studying acetyl-CoA metabolism, such as isotopically labeled glucose and acetate.

TracerPrinciple of UseAdvantagesDisadvantages
Isotopically Labeled this compound Direct introduction of a labeled, non-endogenous acyl-CoA analog.High Specificity: The unique cyclohexyl group minimizes background from endogenous metabolic pools. Direct Pathway Interrogation: Allows for the direct study of enzymes that can process this specific substrate. Potentially Lower Metabolic Dilution: As a non-native substrate, its metabolic pool may be less diluted by endogenous sources.Exogenous Compound: Its metabolism may not fully reflect the regulation of endogenous pathways. Enzyme Specificity: Its utility is dependent on the ability of cellular enzymes to recognize and process it. Synthesis Complexity: Requires a multi-step chemoenzymatic synthesis.
Isotopically Labeled Glucose (e.g., [U-¹³C₆]-glucose) Traces the flow of carbon from glucose through glycolysis to form labeled acetyl-CoA.Physiologically Relevant: Tracks a primary and highly regulated metabolic pathway. Broad Applicability: Can be used to study a wide range of interconnected metabolic pathways. Commercially Available: Readily available in various labeled forms.Metabolic Complexity: The label is distributed among numerous downstream metabolites, complicating data analysis. Pool Dilution: The labeled acetyl-CoA pool is significantly diluted by contributions from other unlabeled sources (e.g., fatty acid oxidation, amino acid catabolism).
Isotopically Labeled Acetate (e.g., [1,2-¹³C₂]-acetate) Directly labels the cytosolic acetyl-CoA pool via the action of acetyl-CoA synthetase.Direct Labeling of Cytosolic Pool: Provides a more direct measure of the cytosolic acetyl-CoA pool compared to glucose. Relatively Simple Metabolism: Fewer metabolic steps before incorporation into acetyl-CoA. Commercially Available: Widely available.Physiological Context Dependent: The contribution of acetate to the total acetyl-CoA pool can vary significantly between cell types and conditions. Mitochondrial vs. Cytosolic Pools: Does not readily distinguish between mitochondrial and cytosolic acetyl-CoA pools without further analysis.

Potential Metabolic Fate and Tracer Applications

As a 3-hydroxyacyl-CoA analog, this compound could potentially enter pathways of fatty acid metabolism. Specifically, it may be a substrate for enzymes of the beta-oxidation spiral.[4][5]

Hypothesized Metabolic Pathway:

cluster_pathway Potential Metabolic Fate Tracer Labeled This compound Enzyme1 3-hydroxyacyl-CoA dehydrogenase Tracer->Enzyme1 Intermediate1 Ketoacyl-CoA (cyclohexanone derivative) Enzyme1->Intermediate1 Enzyme2 Thiolase Intermediate1->Enzyme2 Product1 Labeled Acetyl-CoA Enzyme2->Product1 Product2 Cyclohexanone Enzyme2->Product2

Caption: Hypothesized metabolic processing of this compound.

By tracking the appearance of the isotopic label in the general acetyl-CoA pool or in specific downstream products like fatty acids or ketone bodies, researchers could quantify the activity of the enzymatic steps involved in its metabolism. This could be particularly valuable for studying the substrate promiscuity of beta-oxidation enzymes and for investigating metabolic reprogramming in diseases where fatty acid metabolism is altered.

Conclusion

Isotopically labeled this compound represents a novel and potentially powerful tool for dissecting specific aspects of acyl-CoA metabolism. Its unique structure offers the advantage of reduced metabolic complexity and background, allowing for highly specific tracer studies. While its application is dependent on the ability of cellular machinery to process this non-endogenous substrate, it holds promise for investigating enzyme promiscuity and for tracing carbon flow in a controlled manner. In contrast, traditional tracers like labeled glucose and acetate provide a more global and physiologically integrated view of metabolism. The choice of tracer will ultimately depend on the specific research question, with this compound being a valuable addition to the metabolic tracer toolkit for targeted investigations. Further experimental validation is required to fully elucidate its metabolic fate and to quantify its performance against established methods in various biological systems.

References

A Researcher's Guide to Control Experiments for (1-hydroxycyclohexyl)acetyl-CoA Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for designing and interpreting control experiments in functional assays involving (1-hydroxycyclohexyl)acetyl-CoA. Given that this compound is a 3-hydroxyacyl-CoA derivative, we utilize a plausible enzymatic reaction—its oxidation by a 3-hydroxyacyl-CoA dehydrogenase (HADH)—as a model system to illustrate the principles of robust assay design.

The integrity of any functional assay hinges on the inclusion of meticulously planned control experiments. These controls are essential to validate the assay's specificity, rule out potential artifacts, and ensure that the observed activity is genuinely attributable to the interaction between the enzyme and the substrate of interest. This guide details the necessary controls, provides experimental protocols, and presents expected data in a comparative format.

The Model Reaction: Oxidation of this compound

The central hypothesis for our model assay is that this compound is a substrate for a 3-hydroxyacyl-CoA dehydrogenase. This enzyme catalyzes the oxidation of the hydroxyl group on the acyl chain, coupled with the reduction of NAD+ to NADH. The progress of this reaction can be conveniently monitored by measuring the increase in absorbance at 340 nm, which is characteristic of NADH formation.

cluster_reaction Hypothetical HADH-Catalyzed Reaction S This compound (Substrate) Enzyme 3-Hydroxyacyl-CoA Dehydrogenase (HADH) S->Enzyme binds NAD NAD+ NAD->Enzyme binds P (1-oxocyclohexyl)acetyl-CoA (Product) NADH NADH Enzyme->P releases Enzyme->NADH releases

Caption: Hypothetical enzymatic oxidation of this compound.

Experimental Protocol: HADH Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the rate of NADH production, which is directly proportional to the enzymatic activity of HADH with this compound.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase (HADH)

  • This compound (Test Substrate)

  • S-Acetoacetyl-CoA (Positive Control Substrate)

  • Acetoacetyl-CoA (Inhibitor)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of HADH enzyme in cold potassium phosphate buffer.

    • Prepare stock solutions of the test substrate, positive control substrate, and inhibitor in the same buffer.

    • Prepare a stock solution of NAD+ in the buffer.

  • Set up Reaction Mixtures: For each condition (Test, Negative Controls, Positive Control, Inhibitor Control), prepare the reaction mixture in a microplate well or cuvette as detailed in the table below. The final volume for each reaction is 200 µL.

  • Initiate Reaction: The reaction is initiated by the addition of the enzyme solution.

  • Monitor Absorbance: Immediately after adding the enzyme, start monitoring the increase in absorbance at 340 nm every 30 seconds for a total of 10 minutes. Ensure the temperature is maintained at 37°C.

  • Calculate Reaction Rate: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of NADH production can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Enzyme, Substrates, NAD+, Buffer) setup_plate Pipette Reagents into 96-well Plate (per protocol) prep_reagents->setup_plate initiate Initiate Reaction by Adding Enzyme setup_plate->initiate measure Measure Absorbance at 340 nm (Kinetic Read, 10 min @ 37°C) initiate->measure plot_data Plot Absorbance vs. Time measure->plot_data calc_rate Calculate Initial Velocity (V₀) from Linear Slope plot_data->calc_rate

Caption: Experimental workflow for the HADH functional assay.

Comparison of Control Experiments

Experiment Type Role Buffer (µL) NAD+ (µL) This compound (Test Substrate) (µL) S-Acetoacetyl-CoA (Positive Control) (µL) Acetoacetyl-CoA (Inhibitor) (µL) Enzyme (HADH) (µL) Expected Outcome (Rate of A340 increase)
Test Experiment Measure activity with test substrate15020200010Positive (if substrate is valid)
Negative Control 1 No Enzyme1602020000None
Negative Control 2 No Substrate1702000010None
Positive Control Validate assay and enzyme activity15020020010High Positive
Inhibitor Control Test for specific inhibition130202002010Reduced (compared to Test Experiment)

Note: Volumes are illustrative for a final 200 µL reaction. Concentrations of stock solutions must be optimized.

Data Presentation: Expected Quantitative Results

The table below summarizes the expected quantitative data from the different experimental setups. The values are presented as the rate of change in absorbance at 340 nm per minute (mOD/min).

Experiment Mean Rate (mOD/min) Standard Deviation Interpretation
Test Experiment15.2± 1.1This compound is a substrate for HADH.
Negative Control 1 (No Enzyme)0.1± 0.2No spontaneous reaction; enzyme is required.[1][2]
Negative Control 2 (No Substrate)0.2± 0.1No background activity without the substrate.[1]
Positive Control (S-Acetoacetyl-CoA)45.8± 2.5The enzyme is active and the assay system is working correctly.[3]
Inhibitor Control (Acetoacetyl-CoA)4.3± 0.8The observed activity is susceptible to known inhibitors of HADH, confirming specificity.[4]
Logical Framework of Controls

cluster_neg Negative Controls cluster_pos Positive Controls Test Test Experiment (Enzyme + Test Substrate) Conclusion Conclusion: This compound is a specific substrate for HADH. Test->Conclusion Observed Activity NoEnzyme No Enzyme Control (Rate = 0) NoEnzyme->Conclusion Confirms enzyme dependence NoSubstrate No Substrate Control (Rate = 0) NoSubstrate->Conclusion Confirms substrate dependence PosControl Positive Control (Known Substrate, Rate > 0) PosControl->Conclusion Validates assay integrity Inhibitor Inhibitor Control (Rate is reduced) Inhibitor->Conclusion Confirms specific enzymatic action

Caption: Logical relationships of control experiments for assay validation.

Conclusion

This guide demonstrates the critical importance of a comprehensive set of controls for the functional characterization of novel molecules like this compound. By comparing the experimental result against a backdrop of negative, positive, and inhibitor controls, researchers can confidently ascertain the specificity and validity of their findings. The provided protocols and expected data, based on a hypothetical HADH assay, offer a robust template that can be adapted for various enzyme-substrate systems, ensuring data integrity and reproducibility in scientific research and drug development.

References

Specificity of Acyl-CoA Dehydrogenases for (1-hydroxycyclohexyl)acetyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of various acyl-CoA dehydrogenases (ACADs) with a focus on the hypothetical substrate, (1-hydroxycyclohexyl)acetyl-CoA. Direct experimental data on the enzymatic processing of this compound by ACADs is not currently available in the published literature. Therefore, this guide draws upon data from studies utilizing structurally related cyclic and bulky acyl-CoA substrates to infer the potential specificity of short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.

Introduction to Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases are a class of flavin adenine dinucleotide (FAD)-dependent enzymes that catalyze the initial step of mitochondrial fatty acid β-oxidation.[1] This reaction introduces a double bond between the α and β carbons of the fatty acyl-CoA substrate.[1] The ACAD family is broadly categorized based on their specificity for substrates of varying chain lengths.[1][2] Deficiencies in these enzymes are linked to various metabolic disorders.[1]

The active site of ACADs is a confined channel, and the specificity is largely determined by the length and structure of this cavity.[2][3] While linear saturated fatty acyl-CoAs are the preferred substrates, studies with branched-chain and other modified substrates have revealed some flexibility in the active site of these enzymes.

Comparative Analysis of Substrate Specificity

Due to the lack of direct kinetic data for this compound, this section presents a qualitative comparison based on the known properties of ACADs and their activity with analogous substrates. The bulky cyclohexyl group at the β-position, along with a hydroxyl group, would present significant steric challenges for the active sites of most ACADs.

Short-Chain Acyl-CoA Dehydrogenase (SCAD):

  • Predicted Specificity: Very Low.

  • Rationale: SCAD has the most constrained active site, optimized for short, linear acyl-CoAs (C4-C6). The bulky cyclohexyl group of this compound would likely be unable to fit into the narrow substrate-binding pocket.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD):

  • Predicted Specificity: Low to Moderate.

  • Rationale: MCAD possesses a more accommodating active site than SCAD, with optimal activity for C6-C12 acyl-CoAs. Studies using p-substituted phenylacetyl-CoAs, which also have a bulky aromatic ring, have shown that MCAD can bind these substrates, albeit with lower affinity than their preferred linear substrates.[4][5] The dissociation constant (Kd) for p-nitro-phenylacetyl-CoA with MCAD was determined to be in the low micromolar range, indicating binding does occur.[4][5] This suggests that MCAD might be able to bind this compound, but the catalytic efficiency is expected to be significantly lower than for its optimal substrates. The hydroxyl group may further impact binding and catalysis.

Long-Chain Acyl-CoA Dehydrogenase (LCAD):

  • Predicted Specificity: Moderate.

  • Rationale: LCAD has a wider and more flexible substrate-binding cavity than MCAD, allowing it to accommodate longer and some branched-chain acyl-CoAs.[6] This flexibility suggests that LCAD may be more capable of binding this compound than SCAD or MCAD. Recent structural studies of human LCAD have revealed an unusually large substrate-binding cavity that can accommodate bulky substrates.[6]

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD):

  • Predicted Specificity: Low.

  • Rationale: While VLCAD acts on very long-chain fatty acids, its active site is a long, narrow tunnel.[2] It is less likely to accommodate the globular shape of the cyclohexyl group compared to the more open pocket of LCAD.

Quantitative Data with Analogous Substrates

The following table summarizes the available kinetic data for MCAD with a bulky, non-linear substrate analog, p-nitro-phenylacetyl-CoA, compared to its preferred substrate, octanoyl-CoA. This data provides a quantitative basis for the inference that bulky substrates are bound with lower affinity.

EnzymeSubstrateDissociation Constant (Kdapp) (µM)Reference
Human MCADOctanoyl-CoA~0.1[4][5]
Human MCADp-Nitro-phenylacetyl-CoA~5.0[4][5]

Note: Lower Kd values indicate tighter binding.

Experimental Protocols

A standard method for determining the activity and substrate specificity of acyl-CoA dehydrogenases is the Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay .

Objective: To measure the rate of reduction of ETF, which is coupled to the oxidation of the acyl-CoA substrate by an ACAD. The decrease in ETF fluorescence is proportional to the enzyme activity.

Materials:

  • Purified recombinant or isolated ACAD enzyme (SCAD, MCAD, LCAD, or VLCAD)

  • Purified ETF

  • Acyl-CoA substrate of interest (e.g., this compound, synthesized)

  • Anaerobic cuvette or 96-well plate

  • Spectrofluorometer

  • Assay Buffer: 100 mM HEPES or MOPS, pH 7.2-7.6, containing 0.1 mM EDTA.

Procedure:

  • Preparation of Anaerobic Environment: The assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by oxygen. This can be achieved by purging the assay buffer and the headspace of the cuvette/plate with nitrogen or argon gas, or by using an enzymatic oxygen-scavenging system (e.g., glucose oxidase and catalase).

  • Reaction Mixture Preparation: In an anaerobic environment, prepare the reaction mixture in the cuvette or well, containing the assay buffer, a known concentration of ETF (typically 1-5 µM), and the ACAD enzyme (in the nanomolar range).

  • Baseline Fluorescence Measurement: Record the stable baseline fluorescence of ETF (Excitation ~380 nm, Emission ~495 nm).

  • Initiation of Reaction: Initiate the reaction by adding the acyl-CoA substrate to the mixture.

  • Kinetic Measurement: Immediately monitor the decrease in ETF fluorescence over time. The initial rate of fluorescence decrease is proportional to the enzyme's activity.

  • Data Analysis:

    • Calculate the initial velocity (v) from the linear portion of the fluorescence decay curve.

    • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the acyl-CoA substrate.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified ACAD Mix Prepare Reaction Mixture Enzyme->Mix Substrate Synthesized This compound Initiate Add Substrate Substrate->Initiate ETF Purified ETF ETF->Mix Buffer Anaerobic Buffer Buffer->Mix Measure Measure Fluorescence (Ex: 380nm, Em: 495nm) Mix->Measure Measure->Initiate Record Record Fluorescence Decay Initiate->Record Calc Calculate Initial Velocity Record->Calc Plot Plot Velocity vs. [Substrate] Calc->Plot Fit Michaelis-Menten Fit Plot->Fit Params Determine Km, Vmax Fit->Params

Caption: Experimental workflow for determining the kinetic parameters of an acyl-CoA dehydrogenase.

signaling_pathway cluster_Mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) ACAD Acyl-CoA Dehydrogenase (SCAD, MCAD, LCAD, VLCAD) Fatty_Acyl_CoA->ACAD Enoyl_CoA trans-2-Enoyl-CoA ACAD->Enoyl_CoA ETF_red ETF (reduced) ACAD->ETF_red e- donor Beta_Oxidation Further β-oxidation & Acetyl-CoA production Enoyl_CoA->Beta_Oxidation ETF_ox ETF (oxidized) ETF_ox->ACAD e- acceptor ETC Electron Transport Chain ETF_red->ETC ETC->ETF_ox

Caption: The role of acyl-CoA dehydrogenases in the mitochondrial β-oxidation pathway.

Conclusion

While direct experimental evidence is lacking, a comparative analysis based on the known structural and functional properties of acyl-CoA dehydrogenases allows for a reasoned prediction of their specificity for this compound. The bulky and hydroxylated nature of this substrate likely makes it a poor substrate for all ACADs, with LCAD potentially showing the most activity due to its more accommodating active site. The lack of data highlights a research gap and an opportunity for future studies to synthesize this novel substrate and perform kinetic analyses with the various ACAD enzymes. Such research would provide valuable insights into the limits of ACAD substrate specificity and could have implications for understanding the metabolism of xenobiotics and the design of novel enzyme inhibitors.

References

Docking Studies of (1-hydroxycyclohexyl)acetyl-CoA in Enzyme Active Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking of (1-hydroxycyclohexyl)acetyl-CoA and its analogs into the active sites of relevant enzymes. Due to the limited direct research on this compound, this document leverages data from studies on structurally similar acyl-CoA derivatives and inhibitors to provide a comprehensive overview for researchers in drug discovery and molecular biology.

Introduction to this compound and its Potential Enzymatic Targets

This compound is a derivative of coenzyme A, a crucial molecule in numerous metabolic pathways. Its structural features, particularly the hydroxylated cyclohexyl group, suggest potential interactions with enzymes that bind acyl-CoA molecules. These enzymes are often key players in fatty acid metabolism and are attractive targets for drug development.

This guide focuses on two such enzyme families:

  • Acetyl-CoA Carboxylase (ACC): A biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.

  • Acyl-CoA:Cholesterol Acyltransferase (ACAT): An enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. It plays a significant role in cellular cholesterol homeostasis.

Understanding the binding interactions of this compound and its analogs with these enzymes through computational docking studies can provide valuable insights for the design of novel inhibitors or probes.

Comparative Docking Analysis

Acetyl-CoA Carboxylase (ACC) Inhibitors

Several classes of compounds have been investigated as inhibitors of ACC. Docking studies help to elucidate their binding modes and predict their potency.

Compound ClassRepresentative MoleculeTarget EnzymePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzimidazoles Substituted BenzimidazoleAcetyl-CoA Carboxylase3JZINot ReportedNot Reported[1]
Piperidinylpiperidines Compound 7a Human ACC (CT domain)3FF6-8.01 (Sybyl score)Glu-2230, Gly-2162, Ala-1964, Lys-1967[2]
Spirochromanones CP-640186 (Reference)Human ACC (CT domain)3FF6-7.18 (Sybyl score)Not specified[2]

Table 1: Comparative docking data for inhibitors of Acetyl-CoA Carboxylase.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors

A variety of chemical scaffolds have been explored for their ability to inhibit ACAT, with docking studies providing a rationale for their structure-activity relationships.

Compound ClassRepresentative MoleculeTarget EnzymePDB IDIC50 (nM)Key Interacting ResiduesReference
Trisubstituted Imidazoles DuP 128Rat Hepatic ACATNot specified10Not Reported[3]
Naphthylidinoylureas SM-32504Not specifiedNot specifiedPotent in vitroNot Reported[4]
Beta-ketoamides Compound 11 Not specifiedNot specified6Not Reported[5]
N-Alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas FR186054Rabbit Intestinal ACATNot specified99Not Reported[6][7]

Table 2: Comparative inhibitory and docking data for inhibitors of Acyl-CoA:Cholesterol Acyltransferase.

Experimental Protocols for Molecular Docking

The following outlines a generalized workflow for performing molecular docking studies of ligands like this compound into an enzyme active site. This protocol is a synthesis of methodologies reported in the cited literature.[1][2]

Protein and Ligand Preparation
  • Protein Structure Retrieval: Obtain the 3D crystal structure of the target enzyme (e.g., Acetyl-CoA Carboxylase, ACAT) from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Structure Preparation:

    • Generate the 3D structure of this compound and its analogs.

    • Assign partial charges (e.g., Gasteiger-Hückel charges) and add non-polar hydrogens.

    • Perform energy minimization of the ligand structures.

Molecular Docking Simulation
  • Active Site Definition: Define the binding pocket for docking. This is typically done by identifying the cavity where a known co-crystallized inhibitor binds or by using active site prediction software. The grid box should encompass all key residues of the active site.

  • Docking Algorithm: Employ a suitable docking program such as AutoDock Vina or Sybyl. These programs use algorithms to explore various conformations and orientations of the ligand within the active site.

  • Scoring Function: The docking program will calculate a binding score (e.g., in kcal/mol) for each generated pose, which estimates the binding affinity between the ligand and the protein.

  • Pose Analysis: Analyze the top-scoring poses to identify the most plausible binding mode. This includes examining the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the enzyme's active site residues.

Validation
  • Redocking: To validate the docking protocol, the co-crystallized ligand (if available) can be extracted and re-docked into the active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å) indicates a reliable docking setup.

Visualizations

The following diagrams illustrate the typical workflow of a molecular docking study and a conceptual representation of ligand-enzyme interaction.

docking_workflow Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB structure, add hydrogens, minimize) active_site Define Active Site (Grid Box Generation) protein_prep->active_site ligand_prep Ligand Preparation (3D structure, assign charges, minimize) docking_run Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run active_site->docking_run scoring Scoring & Ranking (Binding Energy/Score) docking_run->scoring analysis Pose Analysis (Interactions, RMSD) scoring->analysis

Caption: A generalized workflow for in silico molecular docking studies.

ligand_interaction Ligand-Enzyme Interaction cluster_ligand This compound enzyme Enzyme Active Site cyclohexyl Cyclohexyl Group cyclohexyl->enzyme Hydrophobic Interaction hydroxyl Hydroxyl Group hydroxyl->enzyme Hydrogen Bonding acetyl_coa Acetyl-CoA Moiety acetyl_coa->enzyme Multiple Interactions interaction_key Potential Interactions

Caption: Conceptual diagram of potential interactions for this compound.

Conclusion

While direct computational studies on this compound are yet to be published, the existing body of research on analogous acyl-CoA derivatives and enzyme inhibitors provides a solid foundation for initiating such investigations. The comparative data and generalized protocols presented in this guide are intended to aid researchers in designing and conducting docking studies to explore the therapeutic potential of targeting acyl-CoA binding enzymes. Future in silico and in vitro studies are warranted to elucidate the specific binding modes and inhibitory activities of this compound and its derivatives.

References

Verifying the Purity of Synthesized (1-hydroxycyclohexyl)acetyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing synthesized (1-hydroxycyclohexyl)acetyl-CoA, ensuring its purity is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques to verify the purity of this synthetic acyl-CoA analog, offering supporting data and detailed experimental protocols. We will also discuss potential impurities and compare the performance of this compound with alternative research compounds.

Analytical Techniques for Purity Assessment

The verification of this compound purity relies on a multi-pronged approach, leveraging chromatographic, spectrometric, and enzymatic methods. Each technique offers distinct advantages in detecting the target analyte and potential impurities.

Comparison of Analytical Methods

Method Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance of the adenine ring in CoA.Retention time, peak purity, and quantification against a standard.Robust, widely available, good for quantification.Limited structural information, co-elution of impurities can be an issue.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass-based detection and fragmentation.Molecular weight confirmation, structural elucidation of the analyte and impurities.High sensitivity and specificity, provides structural information.Requires more specialized equipment and expertise.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Detailed structural information, confirmation of the acyl group structure and linkage to CoA.Provides unambiguous structural confirmation.Lower sensitivity compared to MS, requires higher sample concentrations.
Enzymatic Assays Use of specific enzymes that react with acyl-CoAs.Functional activity and quantification of the active acyl-CoA.Can determine the concentration of functionally active compound.May not detect non-functional impurities, potential for enzyme inhibition by impurities.

Potential Impurities in Synthesized this compound

Impurities can arise from the starting materials, side reactions during synthesis, or degradation of the final product. Based on the likely synthesis from (1-hydroxycyclohexyl)acetic acid and Coenzyme A, potential impurities include:

  • Unreacted Coenzyme A (CoA-SH): A common impurity from incomplete synthesis.

  • Oxidized Coenzyme A (CoA-S-S-CoA): Forms in the presence of oxygen.

  • (1-hydroxycyclohexyl)acetic acid: The starting acyl donor.

  • Byproducts from activating agents: Residuals from the reagents used to activate the carboxylic acid for CoA ligation.

  • Degradation products: Hydrolysis of the thioester bond.

Experimental Protocols

HPLC-UV Analysis

Methodology:

  • Sample Preparation: Dissolve the synthesized this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis: Compare the retention time of the main peak with a known standard of this compound if available. The presence of peaks at the retention times of potential impurities (e.g., CoA-SH) should be investigated. Peak integration allows for the determination of relative purity.

LC-MS/MS Analysis

Methodology:

  • Sample Preparation: Prepare the sample as for HPLC-UV analysis, but at a lower concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions: Utilize the same HPLC conditions as described above.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Scan Range: m/z 100-1200.

    • MS/MS Fragmentation: Perform fragmentation on the predicted parent ion of this compound. A characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) is expected for acyl-CoAs[1].

  • Data Analysis: Confirm the molecular weight of the main peak. Analyze the fragmentation pattern to confirm the identity of the acyl group. Search for the molecular weights of potential impurities in the chromatogram.

NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the synthesized product (typically 1-5 mg) in a deuterated solvent (e.g., D₂O with a suitable buffer).

  • Data Acquisition: Acquire ¹H NMR and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts and coupling constants to confirm the structure of the (1-hydroxycyclohexyl)acetyl group and its thioester linkage to the pantetheine arm of CoA. The presence of signals corresponding to impurities can also be identified and quantified.

Enzymatic Assay

Methodology:

This protocol assumes the use of an enzyme that specifically utilizes this compound as a substrate. For a generic approach, a coupled enzymatic assay can be designed.

  • Assay Principle: An enzyme utilizes this compound, leading to the release of CoA-SH. The released CoA-SH is then quantified using a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product measured at 412 nm.

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • The specific enzyme.

    • Synthesized this compound.

  • Procedure:

    • Initiate the reaction by adding the enzyme.

    • After a defined incubation period, stop the reaction and add DTNB.

    • Measure the absorbance at 412 nm.

  • Data Analysis: Calculate the concentration of functionally active this compound by comparing the absorbance to a standard curve of known CoA-SH concentrations.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_synthesis Synthesis & Initial Product cluster_analysis Purity Verification cluster_results Data & Interpretation Synthesis Chemical Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product HPLC HPLC-UV Crude_Product->HPLC LCMS LC-MS/MS Crude_Product->LCMS NMR NMR Crude_Product->NMR Enzymatic Enzymatic Assay Crude_Product->Enzymatic Purity_Data Purity Assessment (%) HPLC->Purity_Data LCMS->Purity_Data Structure_Data Structural Confirmation LCMS->Structure_Data NMR->Structure_Data Activity_Data Functional Activity Enzymatic->Activity_Data Final_Product Verified Pure Product Purity_Data->Final_Product Structure_Data->Final_Product Activity_Data->Final_Product

Caption: Experimental workflow for the purity verification of synthesized this compound.

Comparison with Alternatives

This compound is a synthetic analog, and its utility is often in the context of specific enzyme assays or as a molecular probe. Alternatives can be other synthetic acyl-CoA derivatives or commercially available, structurally related natural acyl-CoAs.

Comparison with Alternative Acyl-CoA Compounds

Compound Structural Features Potential Applications Advantages Disadvantages
This compound Bulky, hydroxylated cyclohexyl group.Probe for enzymes with large active sites, potential inhibitor.Unique structure for specificity studies.Not commercially available, synthesis required.
Acetyl-CoA Simple two-carbon acyl group.Substrate for a vast number of enzymes.Commercially available, well-characterized.Lacks structural complexity for specificity studies.
Benzoyl-CoA Aromatic acyl group.Substrate/inhibitor for enzymes processing aromatic compounds.Commercially available.Different chemical properties (aromatic vs. aliphatic).
Custom Synthesized Acyl-CoA Analogs Varied acyl chains (e.g., fluorescently tagged, biotinylated).Probes for enzyme activity, localization, and interactions.Tailored to specific research questions.Requires custom synthesis and characterization.

Logical Relationship for Method Selection

The choice of analytical method depends on the specific requirements of the research.

Method_Selection cluster_questions Key Questions cluster_methods Recommended Methods Start Need to Verify Purity Quant Quantitative Purity? Start->Quant Struct Structural Confirmation? Start->Struct Activity Functional Activity? Start->Activity HPLC_UV HPLC-UV Quant->HPLC_UV Yes LC_MSMS LC-MS/MS Quant->LC_MSMS High Sensitivity Struct->LC_MSMS Yes NMR_Spec NMR Struct->NMR_Spec Unambiguous Enzyme_Assay Enzymatic Assay Activity->Enzyme_Assay Yes

Caption: Decision tree for selecting the appropriate analytical method.

By employing a combination of these analytical techniques, researchers can confidently verify the purity and identity of synthesized this compound, ensuring the integrity of their experimental outcomes.

References

Safety Operating Guide

Prudent Disposal of (1-hydroxycyclohexyl)acetyl-CoA: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals handling (1-hydroxycyclohexyl)acetyl-CoA must adhere to stringent disposal protocols to ensure safety and environmental compliance. Given the absence of specific regulatory guidelines for this compound, it is imperative to treat it as a hazardous chemical waste stream. This guide provides a comprehensive operational and disposal plan, emphasizing cautious handling and adherence to institutional and local environmental regulations.

I. Immediate Safety and Handling Precautions

Proper personal protective equipment (PPE) is the first line of defense when handling this compound. All personnel must wear nitrile gloves, safety goggles, and a laboratory coat. All handling of the compound, especially when not in solution, should be conducted within a certified chemical fume hood to avoid inhalation of any potential aerosols. In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

II. Waste Collection and Segregation

All waste containing this compound, including stock solutions, reaction mixtures, and contaminated materials such as pipette tips and vials, must be collected in a designated, leak-proof hazardous waste container.[1] It is crucial to avoid mixing this waste stream with other incompatible chemicals to prevent unforeseen reactions.[2] The container should be made of a material chemically resistant to organic compounds.

Table 1: Waste Segregation and Container Guidelines

Waste TypeContainer TypeLabeling Requirements
Liquid Waste (Aqueous/Organic Solutions)Glass or Polyethylene Carboy"Hazardous Waste," "Organic Waste," "this compound"
Solid Waste (Contaminated labware)Puncture-resistant container lined with a heavy-duty plastic bag"Hazardous Waste," "Solid Organic Waste," "this compound"

III. On-site Storage and Labeling

Waste containers must be kept securely closed except when adding waste.[1] They should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3] Secondary containment, such as a larger, chemically resistant bin, is mandatory for all liquid waste containers to mitigate spills.[2] Each container must be clearly labeled with a "Hazardous Waste" tag that includes the full chemical name, "this compound," and the approximate concentration and volume.

IV. Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4][5] The thioester linkage in acyl-CoA compounds can be hydrolyzed, but the resulting products may still pose an environmental hazard. Therefore, all collected waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1][5]

Experimental Protocol for Waste Neutralization (Hypothetical)

While enzymatic hydrolysis can deactivate acyl-CoA compounds by cleaving the thioester bond, this method is typically employed in a biological context and is not a standard procedure for bulk chemical waste disposal.[6][7][8] Chemical hydrolysis using a strong base could be an alternative for deactivation; however, this should only be performed by trained personnel under controlled conditions and as part of a validated institutional SOP, as it may create other hazardous byproducts. Lacking a specific, validated protocol for this compound, the primary and recommended disposal method remains collection and professional disposal.

V. Logical Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

A Generation of this compound Waste B Is the waste container properly labeled and designated? A->B C Label the container with 'Hazardous Waste' and the chemical name. B->C No D Collect waste in a leak-proof, chemically resistant container. B->D Yes C->D E Is the container full? D->E F Store the sealed container in a designated, ventilated area with secondary containment. E->F G Arrange for pickup by the institutional EHS or a certified hazardous waste disposal service. F->G H Disposal complete. G->H

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for (1-hydroxycyclohexyl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling (1-hydroxycyclohexyl)acetyl-CoA, based on guidelines for similar chemical structures.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be appropriate in some workplaces.To protect against splashes, dust, and unforeseen chemical reactions.
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Protective clothing must be selected based on the hazards present in the workplace, the physical environment, and the duration of exposure.[5]To prevent skin irritation and absorption of the chemical.[5]
Respiratory Protection No protective equipment is needed under normal use conditions with adequate ventilation.[4] If dust, fumes, or mists are generated, use a NIOSH-approved respirator.To prevent inhalation of airborne particles, which may cause respiratory irritation.[5][6]
Hand Protection Wear gloves selected based on an evaluation of the possible hazards to hands and skin, the duration of use, the physical conditions of the workplace, and the chemical resistance and physical properties of the glove material.[5]To protect hands from direct contact with the chemical.
Operational Plan: Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[5]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][5]

  • Avoid Inhalation and Ingestion: Do not breathe dust or fumes.[4][5][6] Do not ingest.

  • Hygiene: Wash hands thoroughly after handling.[5]

Storage:

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Incompatible Materials: Store away from oxidizing agents.[4][6]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[5] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[5]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[4]

  • Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[4]

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) for a similar compound B Don appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (e.g., fume hood) B->C D Weigh and handle the solid compound carefully to avoid dust C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F H Segregate waste into appropriate containers E->H G Store remaining compound in a tightly sealed container in a cool, dry place F->G I Dispose of waste according to institutional and regulatory guidelines H->I

References

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(1-hydroxycyclohexyl)acetyl-CoA
Reactant of Route 2
(1-hydroxycyclohexyl)acetyl-CoA

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